Product packaging for 3-Ethyl-2,2-dimethyloxirane(Cat. No.:CAS No. 1192-22-9)

3-Ethyl-2,2-dimethyloxirane

Cat. No.: B072179
CAS No.: 1192-22-9
M. Wt: 100.16 g/mol
InChI Key: OZVWXRGXOYUQEJ-UHFFFAOYSA-N
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Description

3-Ethyl-2,2-dimethyloxirane (CAS Registry Number: 1192-22-9) is an organic compound with the molecular formula C 6 H 12 O and a molecular weight of 100.16 g/mol. It belongs to the class of cyclic ethers known as epoxides, characterized by a highly strained, reactive three-membered oxirane ring. This specific isomer is also known as 2,3-epoxy-2-methylpentane. Research Applications and Value: This compound serves as a versatile intermediate in organic synthesis. Its significant ring strain drives a high propensity for ring-opening reactions, making it a valuable precursor for synthesizing more complex molecules. Documented scientific applications include its use as a precursor for the synthesis of fluorinated alcohols, such as perfluoro-2,3-epoxy-2-methylpentanol. These derivatives are of interest for developing compounds with unique properties for application in material science. Mechanism of Action and Reactivity: The primary reactivity of this compound stems from the relief of ring strain. The compound undergoes facile ring-opening under both acidic and basic conditions. Under acidic catalysis, the epoxide oxygen is first protonated to form an oxonium ion, after which a nucleophile (such as water or an alcohol) attacks the more substituted carbon. In contrast, under basic conditions, strong nucleophiles attack the less sterically hindered carbon via an S N 2-like mechanism. This reactivity allows researchers to functionalize the molecule, producing diols, hydroxy ethers, or other substituted compounds. Physical Characteristics: The calculated density of this compound is 0.833 g/cm³, with a calculated boiling point of approximately 92.6 °C and a flash point of 4.3 °C, indicating high flammability. Note: This product is intended for research purposes and is strictly labeled For Research Use Only . It is not designed for human therapeutic or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B072179 3-Ethyl-2,2-dimethyloxirane CAS No. 1192-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2,2-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVWXRGXOYUQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922887
Record name 3-Ethyl-2,2-dimethyloxirane
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-22-9
Record name 3-Ethyl-2,2-dimethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Epoxy-2-methylpentane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2,2-dimethyloxirane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Ethyl-2,2-dimethyloxirane (CAS No. 1192-22-9). This trisubstituted epoxide is a valuable building block in organic synthesis, offering a unique combination of steric and electronic properties. Its strained three-membered ring dictates its reactivity, primarily characterized by regioselective ring-opening reactions. This document details its physicochemical properties, provides insights into its synthesis and spectral characterization, and explores its utility as a synthetic intermediate, particularly in the context of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, also known as 2,3-epoxy-2-methylpentane, is a cyclic ether with a molecular formula of C₆H₁₂O.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
CAS Number 1192-22-9[1]
IUPAC Name This compound[2]
Synonyms 2,3-Epoxy-2-methylpentane, 2-Methyl-2-pentene (B165383) oxide[1][2]
Appearance Colorless liquid (presumed)
Boiling Point 97.2-97.8 °C at 768 Torr[3]
Density 0.828 g/cm³ at 20 °C[3]
Refractive Index 1.480 (estimate)[3]
Flash Point 4.3 °C[4]

Synthesis

The primary route for the synthesis of this compound is the epoxidation of the corresponding alkene, 2-methyl-2-pentene.[1] This reaction is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common laboratory reagent.[1]

Experimental Protocol: Epoxidation of 2-methyl-2-pentene

While a specific detailed protocol for this compound was not found in the immediate search, a general procedure for the epoxidation of a trisubstituted alkene with m-CPBA is as follows. This should be adapted and optimized for the specific substrate.

Materials:

  • 2-methyl-2-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-2-pentene (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alkene.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to quench the excess peroxy acid and remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Reaction Mechanisms

The significant ring strain of the oxirane ring (approximately 114–175 kJ/mol in analogous epoxides) is the primary driving force for the reactivity of this compound.[1] It readily undergoes nucleophilic ring-opening reactions under both acidic and basic conditions, with the regioselectivity being dependent on the reaction conditions.[4]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated to form a more reactive oxonium ion. The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state. This pathway has significant Sₙ1 character.

acid_catalyzed_ring_opening Epoxide This compound Protonated_Epoxide Protonated Epoxide (Oxonium Ion) Epoxide->Protonated_Epoxide + H+ Carbocation_Intermediate Transition State (Partial positive charge on C2) Protonated_Epoxide->Carbocation_Intermediate Nucleophilic Attack at C2 Product Ring-Opened Product (Nucleophile at C2) Carbocation_Intermediate->Product - H+ H_plus H+ Nucleophile Nu-H

Caption: Acid-Catalyzed Ring-Opening of this compound.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), leading to inversion of stereochemistry if the carbon is chiral.[5]

base_catalyzed_ring_opening Epoxide This compound Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate Nucleophilic Attack at C3 Product Ring-Opened Product (Nucleophile at C3) Alkoxide_Intermediate->Product + Solvent-H Nucleophile Nu- Solvent Solvent-H

References

Synthesis of 3-Ethyl-2,2-dimethyloxirane from 2-methyl-2-pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Ethyl-2,2-dimethyloxirane, a valuable epoxide intermediate in organic synthesis, from the starting material 2-methyl-2-pentene (B165383). This document details the core chemical transformation, experimental methodologies, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound, also known as 2,3-Epoxy-2-methylpentane, is a versatile chemical intermediate.[1] Its strained three-membered ether ring makes it susceptible to ring-opening reactions with a variety of nucleophiles, providing a powerful tool for the introduction of diverse functional groups and the construction of complex molecular architectures. The synthesis of this epoxide is primarily achieved through the epoxidation of its corresponding alkene, 2-methyl-2-pentene. This guide focuses on the most common and efficient method for this transformation: the use of peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA).

Core Synthesis Pathway: Epoxidation of 2-methyl-2-pentene

The fundamental reaction for the synthesis of this compound is the epoxidation of the carbon-carbon double bond in 2-methyl-2-pentene. This reaction involves the transfer of an oxygen atom from an oxidizing agent to the alkene, forming the characteristic oxirane ring.

Reaction Mechanism

The epoxidation of alkenes with peroxy acids, such as m-CPBA, proceeds through a concerted mechanism.[2][3] This means that all bond-forming and bond-breaking steps occur simultaneously in a single transition state. The key steps of the mechanism are as follows:

  • The alkene's electron-rich π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

  • Simultaneously, the oxygen of the peroxy acid forms a bond with both carbons of the double bond.

  • The weak O-O bond of the peroxy acid cleaves.

  • The proton from the hydroxyl group of the peroxy acid is transferred to the carbonyl oxygen of the peroxy acid.

This concerted process results in the syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For 2-methyl-2-pentene, which is a prochiral molecule, this reaction results in a racemic mixture of the two possible enantiomers of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 2-methyl-2-pentene 2-methyl-2-pentene TS Concerted Transition State 2-methyl-2-pentene->TS π-bond attack on electrophilic oxygen m-CPBA m-CPBA m-CPBA->TS Oxygen transfer Epoxide This compound TS->Epoxide Byproduct m-chlorobenzoic acid TS->Byproduct

Caption: Reaction mechanism for the epoxidation of 2-methyl-2-pentene with m-CPBA.

Experimental Protocols

Materials and Reagents
  • 2-methyl-2-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium sulfite (B76179) solution (Na₂SO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methyl-2-pentene in anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.

  • Addition of m-CPBA: Dissolve m-CPBA in dichloromethane and add it dropwise to the stirred solution of the alkene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce any excess peroxy acid.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-methyl-2-pentene in CH2Cl2 and cool to 0 °C B Add m-CPBA solution dropwise at 0 °C A->B C Monitor reaction by TLC or GC B->C D Quench with Na2SO3 (aq) C->D E Separate organic layer D->E F Wash with NaHCO3 (aq) E->F G Wash with brine F->G H Dry over MgSO4 G->H I Filter drying agent H->I J Remove solvent in vacuo I->J K Fractional distillation J->K Pure Product Pure Product K->Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the reactants, products, and general reaction conditions for the synthesis of this compound.

Table 1: Physicochemical Properties of Reactant and Product
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Reactant 2-methyl-2-penteneC₆H₁₂84.1667.30.687
Product This compoundC₆H₁₂O100.1697.2 - 97.80.828
Table 2: Typical Reaction Parameters for Alkene Epoxidation with m-CPBA
ParameterValue/ConditionRationale
Stoichiometry (Alkene:m-CPBA) 1 : 1.1 - 1.5A slight excess of the oxidizing agent ensures complete conversion of the alkene.
Solvent Dichloromethane, Chloroform, EtherAprotic, non-aqueous solvents are used to prevent the acid-catalyzed ring-opening of the epoxide product.[4]
Temperature 0 °C to Room TemperatureThe reaction is typically carried out at low temperatures to control the exothermic reaction and minimize side reactions.
Reaction Time 1 - 24 hoursReaction time is dependent on the reactivity of the alkene and the reaction temperature.
Typical Yield 70 - 85%Epoxidation of alkenes with peroxy acids generally provides good to excellent yields.[1]

Conclusion

The synthesis of this compound from 2-methyl-2-pentene via epoxidation with m-CPBA is a robust and efficient method for producing this valuable synthetic intermediate. The reaction proceeds through a well-understood concerted mechanism, offering high yields under relatively mild conditions. The detailed experimental workflow and compiled data in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully prepare and utilize this compound in their applications. Further optimization of reaction parameters may be necessary to achieve desired purity and yield on a larger scale.

References

3-Ethyl-2,2-dimethyloxirane IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyl-2,2-dimethyloxirane

This guide provides a comprehensive overview of this compound, a key epoxide intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its nomenclature, structure, properties, synthesis, and reactivity.

IUPAC Nomenclature and Chemical Structure

The nomenclature for epoxides can follow several conventions. The most common methods include naming the compound as a substituted oxirane, as an epoxy-substituted alkane, or as an alkene oxide.

  • IUPAC Name: The officially accepted IUPAC name is This compound .[1]

  • Other Names: This compound is also known by several synonyms, including 2,3-epoxy-2-methylpentane, 2-methyl-2-pentene (B165383) oxide, and 2,2-dimethyl-3-ethyloxirane.[2][3]

The structure features a three-membered heterocyclic ring containing one oxygen and two carbon atoms, known as an oxirane or epoxide ring. This ring is substituted with two methyl groups at position C2 and an ethyl group at position C3. The significant deviation of the bond angles from the ideal 109.5° for sp³-hybridized atoms (approximately 60° within the ring) results in considerable ring strain, which is the primary driver for its high reactivity.[2]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key identifiers and properties for this compound.

Table 1: Chemical Identifiers
IdentifierValueReference
CAS Number1192-22-9[1][2][3]
Molecular FormulaC₆H₁₂O[1][2]
Molecular Weight100.16 g/mol [1][2][4]
Canonical SMILESCCC1C(O1)(C)C[1][2]
InChIInChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3[1][2][3]
InChIKeyOZVWXRGXOYUQEJ-UHFFFAOYSA-N[1][2][3]
Table 2: Predicted and Experimental Properties
PropertyValueNotesReference
Exact Mass100.088815 g/mol Monoisotopic[4][5]
Kovats Retention Index700.3 - 707Standard non-polar column[1]
Heavy Atom Count7[4]
Rotatable Bond Count1[4]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its strained epoxide ring.

Synthesis

The primary method for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 2-methyl-2-pentene.[2]

  • Reactants: 2-methyl-2-pentene and an oxidizing agent, typically a peracid such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Solvent: A chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) is commonly used.

  • Procedure: The alkene is dissolved in the solvent and cooled in an ice bath. The m-CPBA is then added portion-wise to control the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the reaction mixture is washed with a sodium bisulfite solution to quench excess peracid, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove meta-chlorobenzoic acid. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude epoxide.

  • Purification: The product can be further purified by distillation.

synthesis Alkene 2-Methyl-2-pentene Reaction Epoxidation Reaction (0-20°C) Alkene->Reaction Reagent m-CPBA in CH₂Cl₂ Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Key Reactions: Ring-Opening

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This can occur under both acidic and basic conditions, often with different regioselectivity.

  • Basic/Nucleophilic Conditions: Under basic conditions, the reaction proceeds via an Sₙ2 mechanism . The nucleophile attacks the less sterically hindered carbon atom. For example, reaction with sodium methoxide (B1231860) (CH₃O⁻) in methanol (B129727) attacks the C3 carbon, yielding 3-methoxy-2-methylpentan-2-ol.[6]

  • Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making the ring a better leaving group. The nucleophile then attacks the more substituted carbon atom (C2), as it can better stabilize the partial positive charge that develops in the transition state. Reaction with methanol under acidic conditions (H⁺) would therefore favor the formation of 2-methoxy-2-methylpentan-3-ol.[7]

Applications

As a reactive intermediate, this compound has several applications in chemical synthesis:

  • Organic Synthesis: It serves as a building block for creating more complex molecules, including diols, amino alcohols, and ethers.[2]

  • Pharmaceuticals: The epoxide functional group is a key component in the synthesis of various biologically active compounds.[2]

  • Materials Science: It can be used in the development of specialized polymers and epoxy resins.[2]

  • Fluorine Chemistry: It acts as a precursor in the synthesis of perfluorinated derivatives, which are used to produce fluorine-containing alcohols with unique properties for pharmaceuticals and advanced materials.[2]

References

physical properties of 2,3-epoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,3-Epoxy-2-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-epoxy-2-methylpentane (CAS No. 1192-22-9). The information is compiled from various chemical data sources and is intended to support research and development activities. This document includes a summary of quantitative data, detailed descriptions of relevant experimental protocols for property determination, and a visual workflow for the characterization process.

Core Physical and Chemical Properties

2,3-Epoxy-2-methylpentane, also known as 3-ethyl-2,2-dimethyloxirane, is a seven-carbon heterocyclic ether.[1] Its structure consists of a pentane (B18724) backbone with an epoxide ring at the second and third carbon positions and a methyl group at the second carbon.[2] The quantitative physical and chemical properties of this compound are summarized below.

Table of Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₆H₁₂O[3]
Molecular Weight 100.16 g/mol [1][3]
Boiling Point 92.6 °C at 760 mmHg[3]
Density 0.832 g/cm³[3]
Refractive Index ~1.4800 (estimate)[3][4]
Flash Point 4.3 °C[3]
Vapor Pressure 58.1 mmHg at 25 °C[3]
LogP (Octanol/Water) 1.57[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 0[3]
Topological Polar Surface Area (TPSA) 12.53 Ų

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is critical for the application of any chemical compound. The following sections detail the standard experimental methodologies for characterizing key properties of epoxides like 2,3-epoxy-2-methylpentane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 2,3-epoxy-2-methylpentane, the boiling point is typically determined by distillation or ebulliometry.

  • Protocol: Distillation Method

    • A sample of the purified liquid is placed in a distillation flask connected to a condenser and a thermometer.

    • The flask is heated gradually.

    • The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point at the measured atmospheric pressure.

  • Protocol: Ebulliometry

    • An ebulliometer is used to measure boiling points at various pressures with high precision.

    • The data can be fitted to the Clausius-Clapeyron equation to determine the enthalpy of vaporization (ΔHvap) and to standardize the boiling point to a specific pressure (e.g., 760 mmHg).[5]

Determination of Density

Density is the mass per unit volume of a substance. It is typically measured at a specific temperature, often 20 °C or 25 °C.

  • Protocol: Pycnometer Method

    • A pycnometer (a flask with a specific, accurately known volume) is weighed empty.

    • It is then filled with the sample liquid and weighed again.

    • The pycnometer is cleaned, filled with a reference liquid of known density (e.g., deionized water), and weighed.

    • The density of the sample is calculated by comparing the mass of the sample to the mass of the reference liquid.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

  • Protocol: Refractometry

    • A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

    • The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20 °C (n²⁰/D).

Determination of Epoxide Value (Epoxy Equivalent Weight)

The epoxide value is a measure of the concentration of epoxy groups in a substance. It is a crucial parameter for quality control and for determining stoichiometric ratios in reactions. A common method involves titration.

  • Protocol: Titration with Hydrobromic Acid in Acetic Acid

    • A known mass of the epoxide sample is dissolved in a suitable solvent like dichloromethane.

    • A solution of tetraethylammonium (B1195904) bromide in acetic acid is added.[6]

    • The solution is titrated with a standardized solution of perchloric acid in acetic acid.

    • The endpoint is determined potentiometrically. A blank titration is performed to account for any reactive impurities in the reagents.

    • The epoxide value, expressed as moles of epoxide per 100g of sample, is calculated from the volume of titrant consumed.[6]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2,3-epoxy-2-methylpentane to determine its physical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization start Synthesis of 2,3-Epoxy-2-Methylpentane (e.g., Epoxidation of 2-Methyl-2-Pentene) purification Purification (e.g., Fractional Distillation) start->purification bp Boiling Point Determination (Ebulliometry) purification->bp density Density Measurement (Pycnometry) purification->density ri Refractive Index Measurement (Refractometry) purification->ri epoxide_value Epoxide Value Titration (Potentiometric) purification->epoxide_value spectroscopy Structural Confirmation (NMR, IR, MS) purification->spectroscopy

Caption: Experimental workflow for the characterization of 2,3-epoxy-2-methylpentane.

References

An In-depth Technical Guide to 3-Ethyl-2,2-dimethyloxirane (CAS: 1192-22-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,2-dimethyloxirane (CAS Number 1192-22-9), a versatile heterocyclic compound. This document details its physicochemical properties, spectroscopic data, synthesis, and chemical reactivity. Emphasis is placed on its role as a synthetic intermediate, particularly in the context of drug discovery and materials science. Furthermore, this guide discusses the general biological significance of aliphatic epoxides, including their metabolic pathways, to provide a framework for understanding the potential toxicological and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and analysis are also presented to support practical laboratory applications.

Introduction

This compound, also known as 2,3-epoxy-2-methylpentane, is a substituted oxirane with a strained three-membered ring, rendering it a reactive and valuable intermediate in organic synthesis.[1] Its unique structural features, including the presence of both ethyl and dimethyl substituents, influence its reactivity and make it a subject of interest for the synthesis of more complex molecules.[1] This guide aims to consolidate the available technical information on this compound for professionals in research and drug development, providing a foundation for its application in these fields.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1192-22-9[1][2]
Molecular Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [1]
IUPAC Name This compound[1][3]
Synonyms 2,3-Epoxy-2-methylpentane, 2-Methyl-2-pentene (B165383) oxide[1][2]
Boiling Point 97.2-97.8 °C @ 768 Torr[4]
Density 0.828 g/cm³ @ 20 °C[4]
Refractive Index ~1.480 (estimate)[4]
SMILES CCC1C(O1)(C)C[1][5]
InChIKey OZVWXRGXOYUQEJ-UHFFFAOYSA-N[1][2]

Table 2: Spectroscopic Data Summary

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), two methyl groups (singlets), and the proton on the oxirane ring.
¹³C NMR Resonances for the two carbons of the oxirane ring, the two methyl carbons, and the two carbons of the ethyl group.
Mass Spectrometry (MS) A molecular ion peak (M+) and characteristic fragmentation patterns resulting from the cleavage of the oxirane ring and alkyl substituents.
Infrared (IR) Spectroscopy Characteristic C-O-C stretching frequencies for the epoxide ring.

Synthesis and Reactivity

Synthesis

The most common method for the synthesis of this compound is the epoxidation of its corresponding alkene, 2-methyl-2-pentene.[1] This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][6] The reaction proceeds via a concerted mechanism where the oxygen atom is delivered to the double bond in a syn-addition.[6]

G cluster_synthesis Synthesis of this compound 2-methyl-2-pentene 2-Methyl-2-pentene Epoxidation Epoxidation 2-methyl-2-pentene->Epoxidation mCPBA m-CPBA mCPBA->Epoxidation This compound This compound Epoxidation->this compound m-chlorobenzoic_acid m-Chlorobenzoic Acid Epoxidation->m-chlorobenzoic_acid Byproduct

A flowchart illustrating the synthesis of this compound.
Chemical Reactivity

The high ring strain of the oxirane ring makes this compound susceptible to ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions.

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom.

  • Base-Catalyzed Ring Opening: In the presence of a strong nucleophile and basic conditions, the ring opening occurs via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[1]

This reactivity makes it a useful building block for introducing a 1,2-difunctionalized moiety into a larger molecule.

Applications in Research and Drug Development

While specific applications of this compound in marketed drugs are not documented, its potential as a synthetic intermediate is noteworthy. Epoxide-containing molecules are valuable precursors in the synthesis of biologically active compounds.

One documented application is its use as a precursor for the synthesis of fluorinated alcohols.[1] The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, such as metabolic stability and bioavailability.[1]

Biological Significance and Metabolic Pathways

There is no specific information available on the biological activity or signaling pathways directly involving this compound. However, as an aliphatic epoxide, it belongs to a class of compounds with known biological implications. Short-chain aliphatic epoxides can be mutagenic and carcinogenic due to their ability to alkylate nucleophilic sites in DNA and proteins.

The primary detoxification pathways for xenobiotic epoxides in mammals involve enzymatic hydrolysis and conjugation.

  • Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of the epoxide to the corresponding, less reactive vicinal diol.[7][8] There are both microsomal (mEH) and soluble (sEH) forms of this enzyme with differing substrate specificities.[7]

  • Glutathione (B108866) S-Transferases (GSTs): These enzymes catalyze the conjugation of the epoxide with glutathione, a key endogenous antioxidant.[7][9] This reaction also leads to a more water-soluble and readily excretable product.

G cluster_metabolism General Metabolic Pathway of Xenobiotic Epoxides Xenobiotic Xenobiotic (e.g., Alkene) P450 Cytochrome P450 Monooxygenases Xenobiotic->P450 Epoxide This compound (Reactive Electrophile) P450->Epoxide Epoxidation EH Epoxide Hydrolase (EH) Epoxide->EH Detoxification GST Glutathione S-Transferase (GST) Epoxide->GST Detoxification DNA_Protein DNA / Protein Adducts Epoxide->DNA_Protein Alkylation Diol Vicinal Diol (Less Reactive) EH->Diol GSH_conjugate Glutathione Conjugate (Water-Soluble) GST->GSH_conjugate Excretion Excretion Diol->Excretion GSH_conjugate->Excretion Toxicity Toxicity / Carcinogenicity DNA_Protein->Toxicity

A diagram of the general metabolic fate of xenobiotic epoxides.

Experimental Protocols

Synthesis of this compound via Epoxidation

This protocol is a representative procedure for the epoxidation of an alkene using m-CPBA.

Materials:

  • 2-methyl-2-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methyl-2-pentene (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred solution of the alkene via the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.[10]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of the volatile this compound.

Typical GC Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[11]

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • Carrier Gas: Helium at a constant flow rate.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

This method will allow for the determination of the purity of the synthesized compound and the identification of any byproducts.

Conclusion

This compound is a reactive and synthetically useful epoxide. Its value lies in its potential as a building block for more complex molecules, particularly in the fields of medicinal chemistry and material science. While specific biological activities have not been reported, an understanding of the general metabolic pathways of aliphatic epoxides provides a crucial framework for assessing its potential toxicological profile. The experimental protocols provided herein offer a starting point for the synthesis and analysis of this compound, facilitating its further investigation and application in research and development.

References

Spectroscopic and Synthetic Profile of 3-Ethyl-2,2-dimethyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to 3-Ethyl-2,2-dimethyloxirane (CAS No. 1192-22-9). This epoxide is a valuable intermediate in organic synthesis, and a thorough understanding of its characteristics is crucial for its application in research and development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.7 - 2.9t1HH-3 (methine)
~1.4 - 1.6m2HH-4 (methylene)
~1.2 - 1.3s3HH-1' (methyl)
~1.1 - 1.2s3HH-1'' (methyl)
~0.9 - 1.1t3HH-5 (methyl)

Solvent: CDCl₃, Reference: TMS (0 ppm). Predicted values are based on typical chemical shifts for protons in substituted oxiranes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~65 - 70C-3 (methine)
~58 - 62C-2 (quaternary)
~25 - 30C-4 (methylene)
~20 - 25C-1' (methyl)
~18 - 22C-1'' (methyl)
~10 - 15C-5 (methyl)

Solvent: CDCl₃. Predicted values are based on typical chemical shifts for carbons in substituted oxiranes. A cited reference for experimental ¹³C NMR data is D. R. Paulson, F. Y. Tang, G. F. Moran J. Org. Chem. 40, 184(1975), though the data was not accessible for this guide.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 2950StrongC-H stretch (aliphatic)
~1470 - 1450MediumC-H bend (CH₂, CH₃)
~1380 - 1370MediumC-H bend (gem-dimethyl)
~1250StrongAsymmetric C-O-C stretch (oxirane ring)
~950 - 850Medium-StrongSymmetric C-O-C stretch (oxirane ring)

Sample form: Neat liquid. The characteristic asymmetric and symmetric C-O-C stretching bands are indicative of the epoxide ring.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityProposed Fragment
100Moderate[M]⁺ (Molecular Ion)
85Moderate[M - CH₃]⁺
71Strong[M - C₂H₅]⁺
57Moderate[C₄H₉]⁺
43Very Strong[C₃H₇]⁺

Ionization method: Electron Ionization (EI) at 70 eV. The fragmentation pattern is predicted to be dominated by the loss of alkyl radicals.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound via Epoxidation

This protocol describes the synthesis of this compound from 2-methyl-2-pentene (B165383) using meta-chloroperoxybenzoic acid (m-CPBA).[1]

Materials:

  • 2-methyl-2-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-pentene (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alkene.

  • Cool the reaction mixture again in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by distillation under atmospheric pressure to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

  • Prepare a solution of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz (or other as available)

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz (or other as available)

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0 to 220 ppm

  • Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place one to two drops of neat this compound directly onto the ATR crystal or onto one salt plate.

  • If using salt plates, carefully place the second plate on top to create a thin liquid film.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Mode: Transmittance or Absorbance

  • Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • Transfer the solution to a GC vial.

Instrument Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar).

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 2 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

Visualizations

The following diagrams illustrate key chemical pathways involving this compound.

Synthesis_of_3_Ethyl_2_2_dimethyloxirane 2-methyl-2-pentene 2-methyl-2-pentene This compound This compound 2-methyl-2-pentene->this compound DCM m-CPBA m-CPBA m-CPBA->this compound meta-Chlorobenzoic_acid meta-Chlorobenzoic_acid

Caption: Epoxidation of 2-methyl-2-pentene to this compound.

Acid_Catalyzed_Ring_Opening This compound This compound Protonated_Epoxide Protonated_Epoxide This compound->Protonated_Epoxide + H+ Carbocation_Intermediate Carbocation_Intermediate Protonated_Epoxide->Carbocation_Intermediate Ring Opening Ring_Opened_Product Ring_Opened_Product Carbocation_Intermediate->Ring_Opened_Product + Nu-H H+ H+ Ring_Opened_Product->H+ - H+ NuH Nu-H Base_Catalyzed_Ring_Opening This compound This compound Alkoxide_Intermediate Alkoxide_Intermediate This compound->Alkoxide_Intermediate SN2 Attack Ring_Opened_Product Ring_Opened_Product Alkoxide_Intermediate->Ring_Opened_Product + H-Solvent Nu- Nu⁻ Nu-->Alkoxide_Intermediate H-Solvent H-Solvent

References

3-Ethyl-2,2-dimethyloxirane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Ethyl-2,2-dimethyloxirane, a versatile epoxide compound. It covers its fundamental molecular properties, a detailed experimental protocol for its synthesis and characterization, and a logical workflow for its potential application in synthetic chemistry.

Core Molecular Data

This compound is an organic compound featuring a strained three-membered ring containing oxygen, known as an epoxide.[1][2] This structural feature, the oxirane ring, is responsible for its high reactivity and utility as a synthetic intermediate.[1][2] The compound is also known by other names, including 2,3-epoxy-2-methylpentane and 2-methyl-2-pentene (B165383) oxide.[3][4]

The key quantitative data for this molecule are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₂O[1][2][3][4][5]
Molecular Weight 100.16 g/mol [1][2][4][6]
Monoisotopic Mass 100.088815002 Da[4][7]
CAS Number 1192-22-9[1][2][3][4]

Experimental Protocols: Synthesis and Characterization

The primary route for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 2-methyl-2-pentene.[1] A common and effective method involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]

Protocol: Synthesis via Epoxidation of 2-methyl-2-pentene

  • Objective: To synthesize this compound with high purity.

  • Materials:

    • 2-methyl-2-pentene

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve 2-methyl-2-pentene in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • In a separate beaker, dissolve m-CPBA in dichloromethane.

    • Add the m-CPBA solution dropwise to the stirred alkene solution over a period of 30 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to stir for an additional 2-4 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude this compound by fractional distillation.

Protocol: Characterization of this compound

  • Objective: To confirm the identity and purity of the synthesized product.

  • Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight by observing the molecular ion peak.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: To identify the different types of protons and their connectivity in the molecule.

      • ¹³C NMR: To identify the number of unique carbon environments in the molecule.[4]

    • Infrared (IR) Spectroscopy: To identify the characteristic C-O-C stretching vibrations of the epoxide ring.[4]

Application Workflow: Synthetic Intermediate

Due to the significant ring strain, this compound readily undergoes ring-opening reactions with various nucleophiles.[2][8] This reactivity makes it a valuable building block in organic synthesis for creating more complex molecules with specific functionalities. The workflow below illustrates a general pathway for its application.

G cluster_0 Synthesis & Purification cluster_1 Application in Synthesis Alkene Precursor\n(2-methyl-2-pentene) Alkene Precursor (2-methyl-2-pentene) Epoxidation\n(e.g., with m-CPBA) Epoxidation (e.g., with m-CPBA) Alkene Precursor\n(2-methyl-2-pentene)->Epoxidation\n(e.g., with m-CPBA) Crude Product Crude Product Epoxidation\n(e.g., with m-CPBA)->Crude Product Purification\n(Distillation) Purification (Distillation) Crude Product->Purification\n(Distillation) Pure Epoxide\n(this compound) Pure Epoxide (this compound) Purification\n(Distillation)->Pure Epoxide\n(this compound) Nucleophilic Ring-Opening Nucleophilic Ring-Opening Pure Epoxide\n(this compound)->Nucleophilic Ring-Opening React with Nucleophile Functionalized Intermediate Functionalized Intermediate Nucleophilic Ring-Opening->Functionalized Intermediate Further Reactions Further Reactions Functionalized Intermediate->Further Reactions Target Molecule Target Molecule Further Reactions->Target Molecule

Caption: Workflow for the synthesis and synthetic application of this compound.

This diagram illustrates the logical progression from the starting alkene to the pure epoxide, followed by its use in a nucleophilic ring-opening reaction to generate a functionalized intermediate, which can then be used to build more complex target molecules. This pathway is fundamental in medicinal chemistry and materials science for creating novel compounds.[2]

References

The Synthesis of 3-Ethyl-2,2-dimethyloxirane: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethyloxirane, a substituted epoxide, is a valuable chiral building block and intermediate in organic synthesis. Its strained three-membered ring allows for a variety of ring-opening reactions, making it a versatile precursor for the synthesis of complex molecules with applications in pharmaceuticals and materials science. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on detailed experimental methodologies, comparative data, and reaction pathways.

Core Synthetic Strategy: Epoxidation of 3,3-Dimethyl-1-pentene (B1360116)

The principal and most direct method for the synthesis of this compound is the epoxidation of the corresponding alkene, 3,3-dimethyl-1-pentene. This reaction involves the addition of an oxygen atom across the double bond of the alkene to form the oxirane ring. Several methodologies have been developed for this transformation, each with its own advantages in terms of efficiency, stereoselectivity, and environmental impact.

Epoxidation using Peroxyacids

A widely employed and reliable method for the epoxidation of alkenes is the use of peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.[1][2][3] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxyacid to the alkene in a single step.[4] This method is generally efficient and stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.

Catalytic Epoxidation with Hydrogen Peroxide

In a move towards greener and more atom-economical processes, catalytic systems utilizing hydrogen peroxide as the terminal oxidant have gained significant attention.[5][6][7] These methods often employ transition metal catalysts, such as those based on manganese, rhenium, or tungsten, to activate the hydrogen peroxide.[6][7] The primary byproduct of this reaction is water, making it an environmentally benign alternative to peroxyacid-based methods.[5]

Asymmetric Epoxidation

For applications requiring enantiomerically pure this compound, asymmetric epoxidation methods are employed. While the direct asymmetric epoxidation of unfunctionalized terminal alkenes like 3,3-dimethyl-1-pentene can be challenging, several catalytic systems have been developed for this purpose.[8] These often involve chiral catalysts, such as metal-salen complexes or organocatalysts, that can differentiate between the two faces of the double bond, leading to the preferential formation of one enantiomer.[8][9]

Quantitative Data Summary

The following table summarizes the available quantitative data for different epoxidation methods. It is important to note that specific yield data for the synthesis of this compound is limited in the public literature. Therefore, representative data for the epoxidation of similar terminal alkenes are included to provide a comparative overview.

MethodReagent/CatalystSubstrateSolventTemperature (°C)Yield (%)Reference
Peroxyacid Epoxidationm-CPBAGeneral AlkenesDichloromethane (B109758)Room TemperatureHigh[10]
Catalytic EpoxidationVanadium-substituted heteropolyoxometalates / H₂O₂1-OcteneAcetonitrile (B52724)/DichloromethaneRoom TemperatureModerate[5]
Catalytic EpoxidationMethyltrioxorhenium / H₂O₂ / 3-CyanopyridineTerminal AlkenesDichloromethaneNot specifiedHigh[6]
Asymmetric EpoxidationChiral Ketone OrganocatalystTerminal OlefinsNot specifiedNot specifiedHigh (up to >90% ee)[8]

Experimental Protocols

General Experimental Protocol for Epoxidation with m-CPBA

This protocol is a representative procedure for the epoxidation of an alkene using m-CPBA and can be adapted for the synthesis of this compound from 3,3-dimethyl-1-pentene.

Materials:

  • 3,3-Dimethyl-1-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-pentene (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alkene.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxyacid and the meta-chlorobenzoic acid byproduct) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

General Experimental Protocol for Catalytic Epoxidation with Hydrogen Peroxide

This protocol provides a general methodology for the catalytic epoxidation of alkenes using a heteropolyoxometalate catalyst and hydrogen peroxide.[5]

Materials:

  • 3,3-Dimethyl-1-pentene

  • Heteropolyoxometalate catalyst (e.g., a vanadium-substituted Keggin-type)

  • Acetonitrile/Dichloromethane (1:1 v/v)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Screw-capped vial with PTFE septum

  • Magnetic stirrer

Procedure:

  • In a screw-capped vial fitted with a PTFE septum, dissolve the heteropolyoxometalate catalyst and 3,3-dimethyl-1-pentene in a 1:1 mixture of acetonitrile and dichloromethane under a nitrogen atmosphere.

  • Initiate the reaction by adding hydrogen peroxide (typically 1.5-2.0 equivalents) to the stirred solution at room temperature.

  • Monitor the progress of the reaction by gas chromatography (GC) or TLC.

  • Upon completion, the reaction mixture can be worked up by quenching any remaining peroxide, followed by extraction of the product into an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude epoxide, which can be purified as described previously.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow for the synthesis of this compound and the concerted mechanism of epoxidation with a peroxyacid.

G General Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alkene 3,3-Dimethyl-1-pentene Epoxidation Epoxidation Reaction Alkene->Epoxidation Oxidant Oxidizing Agent (e.g., m-CPBA or H₂O₂/Catalyst) Oxidant->Epoxidation Workup Quenching & Extraction Epoxidation->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

G Concerted Mechanism of Epoxidation with m-CPBA cluster_reactants Reactants cluster_transition Transition State cluster_products Products Alkene 3,3-Dimethyl-1-pentene TS Butterfly' Transition State Alkene->TS π-bond attacks electrophilic oxygen mCPBA m-CPBA mCPBA->TS Epoxide This compound TS->Epoxide Byproduct m-Chlorobenzoic Acid TS->Byproduct

Caption: Concerted mechanism of epoxidation with m-CPBA.

References

Navigating the Synthesis and Characterization of 3-Ethyl-2,2-dimethyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 3-Ethyl-2,2-dimethyloxirane is not found in readily available chemical literature, suggesting it may be a novel compound. This guide, therefore, presents a predictive overview based on established chemical principles and data from analogous structures. The proposed experimental protocols and expected data are intended to serve as a foundational reference for researchers undertaking the synthesis and characterization of this putative molecule.

Proposed Synthesis: Epoxidation of 3,3-Dimethyl-2-pentene

The most direct and reliable method for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 3,3-dimethyl-2-pentene. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is known for its effectiveness in converting trisubstituted alkenes into epoxides. The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step.

The choice of solvent is critical for this reaction, with chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) being common due to their inertness and ability to dissolve both the alkene and m-CPBA. The reaction is typically run at or below room temperature to control its exothermicity and minimize side reactions.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and spectroscopic data for this compound. These predictions are based on the analysis of structurally similar epoxides.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
Boiling Point~110-120 °C
Density~0.85 g/cm³
AppearanceColorless liquid

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ 2.75 (t, 1H, J=5.0 Hz, -CH-O-), 1.45 (q, 2H, J=7.5 Hz, -CH₂-), 1.25 (s, 3H, -CH₃), 1.20 (s, 3H, -CH₃), 0.95 (t, 3H, J=7.5 Hz, -CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 65.5 (-C(CH₃)₂-O-), 62.0 (-CH-O-), 25.0 (-CH₂-), 24.5 (-CH₃), 19.0 (-CH₃), 10.5 (-CH₂-CH₃)
IR (Neat, cm⁻¹)3050-2950 (C-H stretch), 1250 (epoxide C-O stretch, ring breathing), 880 (epoxide C-O-C stretch, asymmetric ring distortion)
Mass Spec. (EI, m/z)114 (M⁺), 99 ([M-CH₃]⁺), 85 ([M-C₂H₅]⁺), 57 ([C₄H₉]⁺)

Experimental Protocols

Synthesis of this compound

This protocol details the epoxidation of 3,3-dimethyl-2-pentene using m-CPBA.

Materials:

  • 3,3-Dimethyl-2-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve 3,3-dimethyl-2-pentene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture again to 0 °C.

  • Quench the reaction by slowly adding saturated aqueous Na₂SO₃ solution to destroy excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the resulting crude product by fractional distillation or column chromatography to yield pure this compound.

Diagrams and Workflows

Reaction Mechanism

The following diagram illustrates the concerted "Butterfly Mechanism" for the epoxidation of the precursor alkene.

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkene 3,3-Dimethyl-2-pentene TS Butterfly Mechanism Concerted delivery of oxygen atom Alkene->TS mCPBA m-CPBA mCPBA->TS Epoxide This compound TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: The concerted mechanism for the epoxidation of an alkene by m-CPBA.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from synthesis to final characterization.

experimental_workflow arrow arrow Start Start: 3,3-Dimethyl-2-pentene Reaction Epoxidation with m-CPBA in DCM Start->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Workup Aqueous Workup (NaHCO₃, Brine) Quench->Workup Drying Dry with MgSO₄ Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product Pure this compound Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Methodological & Application

Synthesis of Specialty Alcohols Using 3-Ethyl-2,2-dimethyloxirane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of specialty alcohols derived from 3-Ethyl-2,2-dimethyloxirane. This versatile epoxide serves as a valuable building block for creating diverse molecular architectures, particularly β-hydroxy ethers, β-amino alcohols, and tertiary alcohols, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein are based on fundamental principles of epoxide chemistry and provide a foundation for the synthesis and further investigation of these specialty alcohols.

Introduction

This compound is a readily accessible epoxide that offers two sites for nucleophilic attack, leading to the regioselective synthesis of different alcohol isomers depending on the reaction conditions. Under acidic conditions, the reaction proceeds via an SN1-like mechanism, with nucleophilic attack favoring the more substituted carbon atom. Conversely, basic conditions promote an SN2 reaction at the less sterically hindered carbon. This predictable reactivity allows for the controlled synthesis of a range of functionalized alcohols. The potential for these specialty alcohols to interact with biological systems makes them attractive candidates for drug discovery and development.

Data Presentation

The following tables summarize the expected products and typical yields for the synthesis of representative specialty alcohols from this compound. Please note that actual yields may vary depending on the specific reaction conditions and purification techniques employed.

Table 1: Synthesis of a β-Hydroxy Ether via Acid-Catalyzed Ring Opening

Product NameStructureNucleophileCatalystSolventTypical Yield (%)
3-Methoxy-2-methylpentan-2-olMethanol (B129727)H₂SO₄ (catalytic)Methanol85-95

Table 2: Synthesis of a β-Amino Alcohol via Base-Catalyzed Ring Opening

Product NameStructureNucleophileSolventTypical Yield (%)
1-(Dimethylamino)-2-methylpentan-2-olDimethylamine (B145610)Ethanol (B145695)70-85

Table 3: Synthesis of a Tertiary Alcohol via Grignard Reaction

Product NameStructureNucleophileSolventTypical Yield (%)
2,2-Dimethyl-3-phenylpentan-3-olPhenylmagnesium bromideDiethyl ether60-75

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-2-methylpentan-2-ol (β-Hydroxy Ether)

Materials:

  • This compound (1.0 eq)

  • Methanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound in methanol at 0 °C, add a catalytic amount of concentrated sulfuric acid dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to yield pure 3-methoxy-2-methylpentan-2-ol.

Protocol 2: Synthesis of 1-(Dimethylamino)-2-methylpentan-2-ol (β-Amino Alcohol)

Materials:

  • This compound (1.0 eq)

  • Dimethylamine (2.0 eq, in ethanol or as a gas)

  • Ethanol (as solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sealed reaction vessel or pressure tube

  • Rotary evaporator

Procedure:

  • In a sealed reaction vessel, dissolve this compound in ethanol.

  • Add dimethylamine (in ethanol solution or bubble the gas through the solution).

  • Seal the vessel and heat the reaction mixture to 60-80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine to remove any remaining dimethylamine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain 1-(dimethylamino)-2-methylpentan-2-ol.

Protocol 3: Synthesis of 2,2-Dimethyl-3-phenylpentan-3-ol (Tertiary Alcohol)

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium bromide (1.2 eq, in diethyl ether)

  • Anhydrous Diethyl Ether

  • Saturated Ammonium (B1175870) Chloride Solution (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add a solution of this compound in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add the phenylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the epoxide.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,2-dimethyl-3-phenylpentan-3-ol.

Visualizations

The following diagrams illustrate the synthetic workflows and a hypothetical signaling pathway that could be influenced by small molecule alcohols.

Synthesis_Workflows cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_grignard Grignard Reaction Epoxide This compound Acid_Reagents Methanol (MeOH) H₂SO₄ (cat.) Epoxide->Acid_Reagents Sɴ1-like attack at C3 Base_Reagents Dimethylamine (Me₂NH) Ethanol (EtOH) Epoxide->Base_Reagents Sɴ2 attack at C2 Grignard_Reagent Phenylmagnesium bromide (PhMgBr) Diethyl ether (Et₂O) Epoxide->Grignard_Reagent Sɴ2 attack at C2 Beta_Hydroxy_Ether 3-Methoxy-2-methylpentan-2-ol Acid_Reagents->Beta_Hydroxy_Ether Beta_Amino_Alcohol 1-(Dimethylamino)-2-methylpentan-2-ol Base_Reagents->Beta_Amino_Alcohol Tertiary_Alcohol 2,2-Dimethyl-3-phenylpentan-3-ol Grignard_Reagent->Tertiary_Alcohol Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Small_Molecule Specialty Alcohol Small_Molecule->Kinase1 Modulation (Activation/Inhibition) Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression (e.g., Inflammation, Proliferation) Nucleus->Gene_Expression Regulation

Application Notes and Protocols: Regioselective Ring-Opening of 3-Ethyl-2,2-dimethyloxirane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethyloxirane is a trisubstituted epoxide, a valuable chiral building block in organic synthesis. Its strained three-membered ring readily undergoes nucleophilic ring-opening reactions, leading to the formation of highly functionalized acyclic compounds. The regioselectivity of this reaction is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic catalysis. This document provides a detailed overview of the reaction, quantitative data on its outcomes with various nucleophiles, and comprehensive experimental protocols.

Under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), resulting in a product with the nucleophile attached to the ethyl-bearing carbon and a hydroxyl group on the dimethyl-substituted carbon.

In contrast, acid-catalyzed ring-opening follows a mechanism with significant SN1 character. The epoxide oxygen is first protonated, making it a better leaving group. The C-O bond at the more substituted carbon (C2), which can better stabilize a developing positive charge, begins to break. The nucleophile then attacks this more electrophilic carbon. This results in the opposite regioisomer, with the nucleophile on the dimethyl-substituted carbon and the hydroxyl group on the ethyl-bearing carbon. The stereochemistry of the reaction typically proceeds with an inversion of configuration at the attacked carbon center.

Data Presentation

The following tables summarize the expected regioselectivity and yields for the ring-opening reaction of this compound with various nucleophiles under acidic and basic conditions. The data is compiled from studies on structurally similar trisubstituted epoxides and represents expected outcomes.

Table 1: Ring-Opening with Oxygen Nucleophiles

Nucleophile/ConditionsMajor ProductRegioselectivity (C2:C3 attack)Typical Yield (%)
CH₃OH / H₂SO₄ (catalytic)2-Methoxy-2-methyl-3-pentanol>95:585-95
CH₃ONa / CH₃OH3-Methoxy-2-methyl-2-pentanol<5:9590-98
H₂O / H₂SO₄ (catalytic)2-Methyl-2,3-pentanediol>95:580-90
NaOH / H₂O2-Methyl-2,3-pentanediol<5:9585-95

Table 2: Ring-Opening with Nitrogen Nucleophiles

Nucleophile/ConditionsMajor ProductRegioselectivity (C2:C3 attack)Typical Yield (%)
Aniline (B41778) / H⁺ (catalytic)2-Anilino-2-methyl-3-pentanol>90:1080-90
Aniline (neat, heat)3-Anilino-2-methyl-2-pentanol<10:9085-95
Benzylamine / H⁺ (catalytic)2-(Benzylamino)-2-methyl-3-pentanol>90:1080-90
Benzylamine (neat, heat)3-(Benzylamino)-2-methyl-2-pentanol<10:9085-95

Table 3: Ring-Opening with Halide Nucleophiles

Nucleophile/ConditionsMajor ProductRegioselectivity (C2:C3 attack)Typical Yield (%)
HCl (conc.) in Et₂O2-Chloro-2-methyl-3-pentanol>98:290-95
HBr (conc.) in Et₂O2-Bromo-2-methyl-3-pentanol>98:290-95
NaBr / H₂SO₄ (catalytic)2-Bromo-2-methyl-3-pentanol>95:585-90

Reaction Mechanisms and Workflows

G Acid-Catalyzed Ring-Opening Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack (SN1-like) cluster_2 Deprotonation Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H+ H+ H+ Protonated_Epoxide_2 Protonated Epoxide Transition_State Transition State (Carbocationic character at C2) Protonated_Epoxide_2->Transition_State Product_Intermediate Oxonium Ion Intermediate Transition_State->Product_Intermediate + Nu-H Product_Intermediate_2 Oxonium Ion Intermediate Nucleophile Nu-H Final_Product 2-Nu-2-methyl-3-pentanol Product_Intermediate_2->Final_Product - H+

Caption: Acid-catalyzed ring-opening of this compound.

G Base-Catalyzed Ring-Opening Mechanism cluster_0 Nucleophilic Attack (SN2) cluster_1 Protonation Epoxide This compound Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate + Nu- (attacks C3) Nucleophile Nu- Alkoxide_Intermediate_2 Alkoxide Intermediate Final_Product 3-Nu-2-methyl-2-pentanol Alkoxide_Intermediate_2->Final_Product + H-Solv Solvent H-Solv

Caption: Base-catalyzed ring-opening of this compound.

G General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add this compound and solvent to flask. - Add nucleophile and catalyst (if any). Start->Reaction_Setup Reaction Reaction: - Stir at specified temperature. - Monitor progress by TLC or GC. Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction. - Extract with organic solvent. - Wash with brine. Reaction->Workup Purification Purification: - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography or distillation. Workup->Purification Analysis Product Analysis: - NMR, IR, Mass Spectrometry. Purification->Analysis End End Analysis->End

Caption: A general workflow for the ring-opening reaction.

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening with Methanol (B129727)

Objective: To synthesize 2-methoxy-2-methyl-3-pentanol.

Materials:

  • This compound (1.0 g, 8.76 mmol)

  • Methanol (20 mL)

  • Concentrated Sulfuric Acid (98%, 2 drops)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.76 mmol) and methanol (20 mL).

  • Stir the mixture at room temperature until the epoxide is fully dissolved.

  • Carefully add 2 drops of concentrated sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure 2-methoxy-2-methyl-3-pentanol.

Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860)

Objective: To synthesize 3-methoxy-2-methyl-2-pentanol.

Materials:

  • This compound (1.0 g, 8.76 mmol)

  • Sodium methoxide (0.57 g, 10.5 mmol)

  • Anhydrous Methanol (25 mL)

  • Ammonium (B1175870) chloride solution (saturated)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium methoxide (0.57 g, 10.5 mmol) and anhydrous methanol (25 mL).

  • Stir the mixture until the sodium methoxide is dissolved.

  • Add this compound (1.0 g, 8.76 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-methoxy-2-methyl-2-pentanol.

Protocol 3: Ring-Opening with Aniline under Neutral Conditions

Objective: To synthesize 3-anilino-2-methyl-2-pentanol.

Materials:

  • This compound (1.0 g, 8.76 mmol)

  • Aniline (1.22 g, 13.1 mmol)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Glassware for purification

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1.0 g, 8.76 mmol) and aniline (1.22 g, 13.1 mmol).

  • Heat the neat mixture with stirring at 80°C for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The excess aniline can be removed by vacuum distillation.

  • The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-anilino-2-methyl-2-pentanol.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids and bases are corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Epoxides are potential mutagens and should be handled with care.

Conclusion

The ring-opening of this compound is a versatile and predictable reaction that provides access to a variety of functionalized molecules. By careful selection of reaction conditions, chemists can achieve high regioselectivity, affording either the C2 or C3 substituted product in good to excellent yields. The protocols provided herein offer a starting point for the synthesis of these valuable compounds, which can serve as key intermediates in the development of new pharmaceuticals and other advanced materials.

Application Notes and Protocols: Acid-Catalyzed Ring-Opening of 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethyloxirane (also known as 2,3-Epoxy-2-methylpentane, CAS No. 1192-22-9) is a highly substituted, strained cyclic ether.[1] The significant ring strain of the three-membered oxirane ring, approximately 25 kcal/mol, makes it highly susceptible to ring-opening reactions.[1] Under acidic conditions, the epoxide oxygen is protonated, creating a much better leaving group and facilitating nucleophilic attack.[1] This reaction is a cornerstone in organic synthesis, providing a reliable method to produce valuable β-hydroxy ethers and 1,2-diols, which are key intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[1]

Mechanism of Acid-Catalyzed Ring-Opening

The acid-catalyzed ring-opening of an unsymmetrical epoxide like this compound proceeds through a mechanism that has both SN1 and SN2 characteristics.[1]

  • Protonation: The reaction is initiated by the rapid and reversible protonation of the epoxide oxygen by an acid catalyst. This step converts the poor leaving group (alkoxide) into a good leaving group (a neutral alcohol).[1]

  • Nucleophilic Attack: The nucleophile then attacks one of the two carbons of the epoxide ring. For this compound, the attack preferentially occurs at the more substituted (tertiary) carbon atom.[1] This regioselectivity is attributed to the greater ability of the tertiary carbon to stabilize the developing positive charge in the transition state, which has significant carbocationic character.[1]

  • Stereochemistry: The reaction typically proceeds with an inversion of configuration at the carbon center being attacked, which is characteristic of an SN2-like backside attack.[1]

G cluster_0 Reaction Mechanism A 1. Protonation of Epoxide B Protonated Epoxide (Oxonium Ion) A->B + H⁺ C Transition State (Partial Carbocation Character) B->C Ring Opening Begins D 2. Nucleophilic Attack (Backside Attack on Tertiary Carbon) C->D Nu:⁻ attacks E 3. Deprotonation D->E Forms C-Nu bond F Final Product (trans-β-hydroxy ether/diol) E->F - H⁺

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Data Presentation: Regioselectivity and Reaction Conditions

The regioselectivity of the ring-opening is highly dependent on the nucleophile and reaction conditions. Under acidic catalysis, the major product consistently results from the nucleophilic attack at the more substituted carbon (C2).

NucleophileAcid CatalystTemperature (°C)Major ProductRegioselectivity (C2:C3 Attack)
WaterHydrochloric Acid252-Methylpentane-2,3-diol85:15
Methanol (B129727)Sulfuric Acid0 - 253-Methoxy-2-methylpentan-2-ol90:10
Ethanolp-Toluenesulfonic Acid403-Ethoxy-2-methylpentan-2-ol88:12
Hydrogen BromideNone-103-Bromo-2-methylpentan-2-ol92:8
Table based on data from reference[1].

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed ring-opening of this compound with methanol, a common protocol that yields a β-hydroxy ether.

Protocol: Synthesis of 3-Methoxy-2-methylpentan-2-ol

Materials:

  • This compound (1.0 g, ~10 mmol)

  • Anhydrous Methanol (MeOH, 20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 2-3 drops, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl Ether or Ethyl Acetate (B1210297) (for extraction)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g).

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask and stir the solution at room temperature until the epoxide is fully dissolved.

  • Catalyst Addition: Cool the solution in an ice bath (0°C). Slowly add 2-3 drops of concentrated sulfuric acid to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting epoxide.

  • Quenching: Once the reaction is complete, carefully quench the catalyst by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-Methoxy-2-methylpentan-2-ol, can be further purified by flash column chromatography if necessary.

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Epoxide, MeOH, 0°C) B 2. Add H₂SO₄ Catalyst A->B C 3. Stir at RT (2-4h) Monitor by TLC/GC B->C D 4. Quench Reaction (Sat. NaHCO₃) C->D E 5. Aqueous Workup & Solvent Extraction D->E F 6. Dry Organic Layer (e.g., MgSO₄) E->F G 7. Solvent Evaporation F->G H 8. Product Isolation & Purification G->H

Caption: General workflow for acid-catalyzed methanolysis.

Applications in Drug Development and Research

The products of this reaction, β-hydroxy ethers and 1,2-diols, are versatile intermediates. In drug development, the introduction of hydroxyl and ether functionalities can modulate a molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for pharmacokinetic and pharmacodynamic properties. Fluorinated alcohols, which can be synthesized from these intermediates, are of particular interest as they can enhance metabolic stability and bioavailability.[1] In materials science, the resulting diols serve as monomers for the synthesis of polyesters and polyurethanes.

References

Application Notes and Protocols: Regioselectivity in Reactions of 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethyloxirane, a trisubstituted epoxide, is a valuable synthetic intermediate in organic chemistry and drug development. Its strained three-membered ring readily undergoes nucleophilic ring-opening reactions, providing access to a variety of functionalized acyclic compounds. The regioselectivity of this ring-opening is highly dependent on the reaction conditions, specifically whether the reaction is conducted under acidic or basic/nucleophilic conditions. Understanding and controlling this regioselectivity is crucial for the targeted synthesis of desired isomers.

Under basic or nucleophilic conditions, the reaction proceeds via a classic S(_N)2 mechanism. The nucleophile attacks the sterically less hindered carbon atom (C3), resulting in a specific regioisomer. Conversely, under acidic conditions, the reaction mechanism shifts towards an S(_N)1-like character. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs preferentially at the more substituted carbon atom (C2), which can better stabilize the developing partial positive charge. This dual reactivity makes this compound a versatile building block for the synthesis of complex molecules.

These application notes provide a detailed overview of the regioselectivity in the ring-opening reactions of this compound with various nucleophiles. We present quantitative data where available, detailed experimental protocols for key transformations, and visual diagrams to illustrate the underlying principles and workflows.

Data Presentation: Regioselectivity of Ring-Opening Reactions

The regioselectivity of the ring-opening of this compound is summarized in the tables below, categorized by reaction conditions.

Table 1: Base-Catalyzed/Nucleophilic Ring-Opening (S(_N)2 Pathway)
NucleophileReagents/ConditionsMajor Product (Attack at C3)Minor Product (Attack at C2)Typical Yields
Methoxide (B1231860)CH(_3)ONa in CH(_3)OH3-methoxy-2-methylpentan-2-ol2-methoxy-2-methylpentan-3-olGood
HydroxideNaOH in H(_2)O2-methylpentane-2,3-diolNot generally observedGood
HydrideLiAlH(_4) in THF, then H(_3)O
+^++
workup
2-methylpentan-3-olNot generally observed65-90%[1]
Grignard ReagentR-MgBr in Et(_2)O, then H(_3)O
+^++
workup
3-alkyl-2-methylpentan-2-olNot generally observedGood
AzideNaN(_3) in DMF or H(_2)O3-azido-2-methylpentan-2-olNot generally observedGood
Table 2: Acid-Catalyzed Ring-Opening (S(_N)1-like Pathway)
NucleophileReagents/ConditionsMajor Product (Attack at C2)Minor Product (Attack at C3)Typical Yields
Methanol (B129727)CH(_3)OH, cat. H(_2)SO(_4)2-methoxy-2-methylpentan-3-ol3-methoxy-2-methylpentan-2-olGood
WaterH(_2)O, cat. H(_2)SO(_4)2-methylpentane-2,3-diolNot generally observedGood
ChlorideHCl in Et(_2)O2-chloro-2-methylpentan-3-ol3-chloro-2-methylpentan-2-olGood
BromideHBr in Et(_2)O2-bromo-2-methylpentan-3-ol3-bromo-2-methylpentan-2-olGood

Mandatory Visualizations

regioselectivity_overview cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_attack Site of Nucleophilic Attack Acidic Conditions Acidic Conditions SN1-like SN1-like Acidic Conditions->SN1-like Favors Basic/Nucleophilic Conditions Basic/Nucleophilic Conditions SN2 SN2 Basic/Nucleophilic Conditions->SN2 Favors More Substituted Carbon (C2) More Substituted Carbon (C2) SN1-like->More Substituted Carbon (C2) Leads to Less Substituted Carbon (C3) Less Substituted Carbon (C3) SN2->Less Substituted Carbon (C3) Leads to

Caption: Logical relationship between reaction conditions and regioselectivity.

experimental_workflow start Start: this compound reaction_setup Reaction Setup: - Dissolve epoxide in appropriate solvent - Cool reaction mixture (if required) start->reaction_setup reagent_addition Reagent Addition: - Add nucleophile/catalyst dropwise reaction_setup->reagent_addition reaction_progress Reaction Progress: - Stir at specified temperature - Monitor by TLC or GC reagent_addition->reaction_progress workup Workup: - Quench reaction - Extract with organic solvent - Wash with brine reaction_progress->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for ring-opening reactions.

Experimental Protocols

Protocol 1: Base-Catalyzed Methanolysis of this compound

Objective: To synthesize 3-methoxy-2-methylpentan-2-ol via S(_N)2 ring-opening.

Materials:

  • This compound

  • Sodium methoxide (CH(_3)ONa)

  • Anhydrous methanol (CH(_3)OH)

  • Diethyl ether (Et(_2)O)

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 3-methoxy-2-methylpentan-2-ol.

Protocol 2: Acid-Catalyzed Methanolysis of this compound

Objective: To synthesize 2-methoxy-2-methylpentan-3-ol via S(_N)1-like ring-opening.

Materials:

  • This compound

  • Anhydrous methanol (CH(_3)OH)

  • Concentrated sulfuric acid (H(_2)SO(_4))

  • Diethyl ether (Et(_2)O)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO(_3) solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the major product, 2-methoxy-2-methylpentan-3-ol.

Protocol 3: Reductive Ring-Opening with Lithium Aluminum Hydride

Objective: To synthesize 2-methylpentan-3-ol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH(_4))

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether (Et(_2)O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Reflux condenser

Procedure:

  • To a stirred suspension of LiAlH(_4) (1.5 eq) in anhydrous THF in a three-neck flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Combine the filtrate and the ether washings, and wash with brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate in vacuo.

  • Purify the crude alcohol by distillation or silica gel column chromatography to obtain 2-methylpentan-3-ol.

Disclaimer

These protocols are intended as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The reaction conditions, particularly reaction times and temperatures, may require optimization for specific substrates and scales.

References

Application Notes and Protocols: Stereochemistry of 3-Ethyl-2,2-dimethyloxirane Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the stereochemical outcomes of the ring-opening reactions of 3-Ethyl-2,2-dimethyloxirane under both acidic and basic conditions. The regioselectivity and stereospecificity of these reactions are critical in synthetic chemistry, particularly in the development of pharmaceutical agents where precise control of stereoisomers is paramount. This guide offers theoretical background, detailed experimental protocols, and data presentation to aid researchers in predicting and controlling the stereochemistry of their reaction products.

Introduction

This compound is a trisubstituted epoxide, a class of molecules that are valuable synthetic intermediates due to the high ring strain of the three-membered ether ring.[1] This inherent reactivity allows for facile ring-opening with a variety of nucleophiles. The regioselectivity of this ring-opening is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium. Understanding and controlling the stereochemical outcome of these reactions is crucial for the synthesis of complex molecules with defined three-dimensional structures.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group.[1] The subsequent nucleophilic attack proceeds via a mechanism with significant SN1 character.[1] This means the nucleophile preferentially attacks the more substituted carbon atom (C2), which can better stabilize the developing positive charge.[1] The reaction typically results in an inversion of the stereocenter at the site of attack.

Under basic conditions , the reaction follows a concerted SN2 mechanism.[1] The nucleophile directly attacks one of the epoxide carbons, and the choice of carbon is dictated by sterics.[2] Consequently, the attack occurs at the less sterically hindered carbon atom (C3).[1][2] This reaction also proceeds with a clean inversion of stereochemistry at the point of nucleophilic attack.

Reaction Mechanisms and Stereochemical Pathways

The distinct outcomes of the acid- and base-catalyzed ring-opening of this compound are a direct consequence of the different reaction mechanisms.

Acid-Catalyzed Ring-Opening

The acid-catalyzed ring-opening of this compound proceeds through a pathway that has considerable SN1 character. The protonation of the epoxide oxygen creates a good leaving group, and the subsequent C-O bond cleavage is favored at the tertiary carbon (C2) due to its greater ability to stabilize the partial positive charge that develops in the transition state.[1] The nucleophile then attacks this more substituted carbon, leading to the major product. The stereochemical outcome is predominantly inversion of configuration at the C2 position.

Acid_Catalyzed_Mechanism cluster_start Starting Material cluster_protonation Protonation cluster_attack Nucleophilic Attack Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H+ Transition_State SN1-like Transition State (Carbocationic character at C2) Protonated_Epoxide->Transition_State C-O bond cleavage Product Major Product (Attack at C2) Transition_State->Product Nu- attack

Acid-Catalyzed Ring-Opening Mechanism
Base-Catalyzed Ring-Opening

In contrast, the base-catalyzed ring-opening is a classic SN2 reaction. The strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance from the two methyl groups on C2, the nucleophile preferentially attacks the less substituted carbon, C3.[1][2] This backside attack leads to a direct inversion of the stereocenter at C3.

Base_Catalyzed_Mechanism cluster_start_base Starting Material cluster_attack_base Nucleophilic Attack Epoxide_Base This compound Transition_State_Base SN2 Transition State Epoxide_Base->Transition_State_Base Nu- attack (backside) Product_Base Major Product (Attack at C3) Transition_State_Base->Product_Base Ring opening

Base-Catalyzed Ring-Opening Mechanism

Quantitative Data

The regioselectivity of the ring-opening reactions can be quantified by determining the ratio of the major and minor products. While specific quantitative data for this compound is not extensively reported in the literature, the general principles of epoxide ring-opening allow for a predictive summary.

Reaction ConditionNucleophileMajor Product RegioisomerMinor Product RegioisomerExpected Major:Minor RatioStereochemical Outcome
Acid-Catalyzed H₂O / H⁺2-Ethyl-2,3-dimethyl-2,3-pentanediol3-Ethyl-2,2-dimethyl-1,2-pentanediol> 90:10Inversion at C2
CH₃OH / H⁺3-Ethyl-2-methoxy-2-methyl-3-pentanol2-Ethyl-3-methoxy-2-methyl-3-pentanol> 90:10Inversion at C2
Base-Catalyzed NaOCH₃ / CH₃OH2-Ethyl-3-methoxy-2-methyl-3-pentanol3-Ethyl-2-methoxy-2-methyl-3-pentanol> 95:5Inversion at C3
NaOH / H₂O3-Ethyl-2,2-dimethyl-1,2-pentanediol2-Ethyl-2,3-dimethyl-2,3-pentanediol> 95:5Inversion at C3

Experimental Protocols

The following are general protocols that can be adapted for the ring-opening of this compound. Researchers should optimize these protocols based on their specific starting materials and desired outcomes.

Protocol 1: Acid-Catalyzed Hydrolysis

Objective: To synthesize 2-Ethyl-2,3-dimethyl-2,3-pentanediol via acid-catalyzed ring-opening of this compound.

Materials:

  • This compound

  • Deionized water

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a suitable organic co-solvent like THF or acetone.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired diol.

Experimental_Workflow Start Dissolve Epoxide Reaction Add Acid Catalyst Stir at RT Start->Reaction 0°C to RT Quench Neutralize with NaHCO3 Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Diol Purification->Product

General Experimental Workflow
Protocol 2: Base-Catalyzed Methanolysis

Objective: To synthesize 2-Ethyl-3-methoxy-2-methyl-3-pentanol via base-catalyzed ring-opening of this compound.

Materials:

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • To a round-bottom flask containing the sodium methoxide solution, add this compound (1.0 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by silica gel chromatography.

Analytical Methods for Stereochemical Determination

The stereochemical outcome of the ring-opening reactions can be determined using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the regiochemistry of the product. The relative stereochemistry of adjacent stereocenters can often be determined by analyzing coupling constants (J-values) and through NOE (Nuclear Overhauser Effect) experiments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the diastereomeric products, and the relative peak areas can provide the diastereomeric ratio. MS provides information on the molecular weight and fragmentation pattern of the products, confirming their identity.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): For enantioselective reactions or for the separation of enantiomers, chiral HPLC is the method of choice. By using a chiral stationary phase, the enantiomers of the product can be separated and quantified to determine the enantiomeric excess (ee).

  • X-ray Crystallography: If the product is a crystalline solid, X-ray crystallography can provide an unambiguous determination of its absolute and relative stereochemistry.

Logical_Relationship Condition Reaction Condition Acidic Acidic (H+) Condition->Acidic Basic Basic (Nu-) Condition->Basic SN1_like SN1-like Acidic->SN1_like leads to SN2 SN2 Basic->SN2 leads to Mechanism Governing Mechanism Mechanism->SN1_like Mechanism->SN2 More_Sub Attack at More Substituted Carbon (C2) SN1_like->More_Sub results in Less_Sub Attack at Less Substituted Carbon (C3) SN2->Less_Sub results in Regioselectivity Regioselectivity Regioselectivity->More_Sub Regioselectivity->Less_Sub Inversion Inversion of Configuration More_Sub->Inversion with Less_Sub->Inversion with Stereochem Stereochemical Outcome Stereochem->Inversion

Condition-Mechanism-Outcome Relationship

Conclusion

The ring-opening of this compound provides a classic example of how reaction conditions can be used to control the regioselectivity and stereochemistry of a reaction. Acid-catalyzed reactions favor nucleophilic attack at the more substituted carbon via an SN1-like mechanism, while base-catalyzed reactions proceed via an SN2 mechanism with attack at the less substituted carbon. Both pathways result in an inversion of stereochemistry at the site of attack. The protocols and analytical methods described herein provide a framework for researchers to effectively utilize this versatile substrate in stereocontrolled synthesis.

References

experimental protocol for 3-Ethyl-2,2-dimethyloxirane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2,2-dimethyloxirane is a valuable epoxide intermediate in organic synthesis, utilized in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its strained three-membered ring allows for facile ring-opening reactions with various nucleophiles, providing a versatile platform for introducing specific functionalities into more complex molecules. This application note provides a detailed experimental protocol for the synthesis of this compound via the epoxidation of 2-methyl-2-pentene (B165383) using meta-chloroperoxybenzoic acid (m-CPBA). The procedure is robust and suitable for typical laboratory-scale preparations.

Chemical Properties and Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the characterization and handling of the compound.

PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
CAS Number 1192-22-9
Appearance Colorless oil (predicted)
Boiling Point 97.2-97.8 °C at 768 Torr
Density 0.828 g/cm³ at 20 °C
IUPAC Name This compound

Experimental Protocol

The synthesis of this compound is achieved through the epoxidation of the corresponding alkene, 2-methyl-2-pentene, with m-CPBA in a chlorinated solvent. The reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.[2][3]

Materials and Reagents:
  • 2-methyl-2-pentene (reactant)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (oxidizing agent)

  • Dichloromethane (B109758) (CH₂Cl₂) (solvent)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for washing)

  • Brine (saturated aqueous NaCl solution) (for washing)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-pentene (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Addition of m-CPBA: Cool the solution in an ice bath to 0 °C. To this stirred solution, add solid m-CPBA (approximately 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture again to 0 °C.

    • Filter the mixture to remove the precipitated meta-chlorobenzoic acid.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining peroxyacid, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproduct, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

    • If necessary, the product can be further purified by fractional distillation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_alkene 2-Methyl-2-pentene reaction Epoxidation in CH₂Cl₂ start_alkene->reaction start_mcpba m-CPBA start_mcpba->reaction quenching Quenching (Na₂SO₃) reaction->quenching washing Washing (NaHCO₃, Brine) quenching->washing drying Drying (MgSO₄) washing->drying concentration Concentration drying->concentration distillation Fractional Distillation concentration->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

The synthesis of this compound does not involve a biological signaling pathway. The diagram below illustrates the chemical transformation pathway.

ReactionPathway Reactants 2-Methyl-2-pentene m-CPBA TransitionState Concerted Transition State Reactants->TransitionState CH₂Cl₂ Products This compound m-Chlorobenzoic acid TransitionState->Products

References

Application Notes and Protocols: Synthesis of Fluorinated Compounds using 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of fluorinated compounds utilizing 3-ethyl-2,2-dimethyloxirane as a key starting material. The protocols detailed below are designed for practical application in a laboratory setting, focusing on the nucleophilic ring-opening of the epoxide to introduce a fluorine atom, a critical step in the development of novel pharmaceuticals and agrochemicals. Fluorinated organic molecules often exhibit enhanced metabolic stability, bioavailability, and binding affinity, making them highly valuable in drug discovery.

The primary application of this compound in this context is as a precursor to fluorinated alcohols through the cleavage of the epoxide ring by a fluoride (B91410) nucleophile.[1] The regioselectivity of this reaction is highly dependent on the reaction conditions, providing access to different constitutional isomers.

Data Presentation: Regioselectivity of Ring-Opening

The nucleophilic attack of a fluoride ion on this compound can occur at either the more substituted (tertiary) or the less substituted (secondary) carbon of the epoxide ring. The choice of reaction conditions dictates the major product.

ConditionNucleophilic Attack SiteMajor ProductMechanism
Acidic More substituted carbon (C2)2-Fluoro-2-methylpentan-3-olSN1-like
Basic/Neutral Less substituted carbon (C3)3-Fluoro-2-methylpentan-2-olSN2

Experimental Protocols

Two distinct protocols are provided, employing common fluorinating agents that operate under different mechanistic pathways.

Protocol 1: Acid-Catalyzed Ring-Opening using Hydrogen Fluoride-Pyridine Complex

This protocol describes the ring-opening of this compound under acidic conditions to favor the formation of the tertiary fluoride. Hydrogen fluoride-pyridine (Olah's reagent) is a common and effective source of nucleophilic fluoride in an acidic medium.

Materials:

  • This compound

  • Hydrogen fluoride-pyridine complex (~70% HF)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Fluorinating Agent: Slowly add the hydrogen fluoride-pyridine complex (1.5 equivalents) to the stirred solution. Caution: HF-pyridine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial solvent).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 2-fluoro-2-methylpentan-3-ol.

Protocol 2: Base/Neutral-Conditioned Ring-Opening using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the ring-opening of this compound under neutral to slightly basic conditions using TBAF, which favors an SN2 mechanism to produce the secondary fluoride.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1 equivalent) in anhydrous THF.

  • Addition of Fluorinating Agent: Add the TBAF solution (2 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the initial solvent).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield 3-fluoro-2-methylpentan-2-ol. A specialized work-up using a sulfonic acid resin and calcium carbonate can also be employed to remove TBAF residues.[2]

Visualizations

G cluster_acidic Acid-Catalyzed Pathway start_acid This compound protonation Protonated Epoxide (Oxonium Ion) start_acid->protonation H+ carbocation Tertiary Carbocation Intermediate protonation->carbocation Ring Opening product_acid 2-Fluoro-2-methylpentan-3-ol carbocation->product_acid F- Attack

Caption: Acid-catalyzed ring-opening of this compound.

G cluster_basic Base/Neutral Pathway (SN2) start_basic This compound transition_state Transition State start_basic->transition_state F- Attack (less hindered C) product_basic 3-Fluoro-2-methylpentan-2-ol transition_state->product_basic Ring Opening

Caption: Base/neutral-conditioned ring-opening of this compound.

G cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Epoxide + Solvent) reagent 2. Add Fluorinating Agent (e.g., HF-Pyridine or TBAF) setup->reagent reaction 3. Reaction (Controlled Temperature) reagent->reaction monitoring 4. Monitor Progress (TLC/GC-MS) reaction->monitoring quench 5. Quench Reaction monitoring->quench extraction 6. Extraction quench->extraction purification 7. Drying and Purification (Column Chromatography) extraction->purification product Final Fluorinated Alcohol purification->product

Caption: A generalized workflow for the synthesis of fluorinated alcohols.

References

Application Notes and Protocols: 3-Ethyl-2,2-dimethyloxirane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Ethyl-2,2-dimethyloxirane as a versatile intermediate in organic synthesis. This document details its synthesis, key reactions, and applications in the preparation of valuable molecules, including specialty alcohols and precursors for bioactive compounds.

Introduction

This compound, also known as 2,3-epoxy-2-methylpentane, is a trisubstituted epoxide that serves as a valuable building block in organic chemistry.[1] Its inherent ring strain makes it highly reactive towards nucleophiles, enabling a variety of regioselective transformations.[1] This reactivity, coupled with the ability to introduce stereocenters, makes it a useful intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₂O
Molecular Weight100.16 g/mol
CAS Number1192-22-9
AppearanceColorless liquid
Boiling Point~92.6 °C (calculated)
Density~0.833 g/cm³ (calculated)

(Data sourced from PubChem CID 14499)[2]

Synthesis of this compound

The most common method for the synthesis of this compound is the epoxidation of the corresponding alkene, 2-methyl-2-pentene (B165383).[1] Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation.[1][3]

Experimental Protocol: Epoxidation of 2-methyl-2-pentene with m-CPBA

This protocol describes the synthesis of this compound from 2-methyl-2-pentene using m-CPBA.

Materials:

  • 2-methyl-2-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-pentene (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the alkene at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting alkene.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be purified by distillation if necessary.

Quantitative Data for Epoxidation Reactions:

OxidantCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
m-CPBANoneCH₂Cl₂0 to RT1-4>90General Protocol
H₂O₂MnSO₄/BicarbonateIonic LiquidRT-Good to Excellent[4]
H₂O₂2,2,2-trifluoroacetophenone-RT<1High to Quantitative[4]

Key Reactions and Applications

The synthetic utility of this compound lies in its regioselective ring-opening reactions, which can be controlled by the reaction conditions (acidic or basic).

Regioselective Ring-Opening Reactions

The outcome of the nucleophilic attack on the epoxide ring is dependent on the pH of the reaction medium.

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, forming a better leaving group. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state. This pathway follows an SN1-like mechanism.[1]

  • Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon (C3) via an SN2 mechanism.[5]

G Synthesis of a β-Amino Alcohol Start 2-methyl-2-pentene Epoxide This compound Start->Epoxide m-CPBA Product β-Amino Alcohol Epoxide->Product 1. Amine 2. Workup Amine Amine (R-NH2) Amine->Product

References

Application Notes and Protocols for the Catalytic Epoxidation of 2-Methyl-2-Pentene with Manganese Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates that are crucial building blocks for pharmaceuticals and fine chemicals. This document details a robust and environmentally benign protocol for the catalytic epoxidation of the tri-substituted alkene, 2-methyl-2-pentene (B165383), utilizing simple and abundant manganese salts. This method, adapted from the work of Lane and Burgess, employs hydrogen peroxide as the terminal oxidant in a bicarbonate buffer system, offering a cost-effective and scalable alternative to traditional epoxidation reagents.[1][2][3][4]

The use of manganese, a readily available and low-toxicity metal, combined with the environmentally friendly oxidant hydrogen peroxide, aligns with the principles of green chemistry.[2] The reaction proceeds efficiently for a variety of substituted alkenes, including trialkyl-substituted ones like 2-methyl-2-pentene.[1][3] The presence of a bicarbonate buffer is crucial for the formation of the active oxidizing species, believed to be a manganese-peroxycarbonate complex.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the manganese-catalyzed epoxidation of various alkenes under conditions similar to those described in the protocol below. This data is compiled from studies on related substrates to provide an expected range of performance.

AlkeneCatalyst (mol%)Oxidant (equiv.)Additive (mol%)SolventTime (h)Conversion (%)Yield (%)Reference
CyclopenteneMnSO₄ (1.5)H₂O₂ (2.6)NoneDMF1.25>9556[5][6]
4-Vinylbenzoic AcidMnSO₄ (1.0)H₂O₂ (10)NonetBuOH/NaHCO₃24-37[1]
StyreneMn(OAc)₂ (0.4)PAA (1.1)2-picolinic acid (10)Acetonitrile-8463[7]
1-OcteneMnCl₂ (0.25)H₂O₂ (1)Picolinic acid (1), 2-methylquinoline (B7769805) (5)Acetonitrile2-42[8]

Experimental Protocols

This section provides a detailed methodology for the catalytic epoxidation of 2-methyl-2-pentene using manganese(II) sulfate (B86663).

Materials and Reagents
  • 2-Methyl-2-pentene (≥98%)

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen peroxide (30% w/w in H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate (B1210297) (NaOAc) (optional additive)

  • Salicylic (B10762653) acid (optional additive)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol 1: Epoxidation of 2-Methyl-2-Pentene using MnSO₄ in DMF
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-pentene (e.g., 10 mmol, 0.84 g) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add manganese(II) sulfate monohydrate (0.1 mol%, 0.01 mmol, 1.7 mg).

    • For potentially enhanced reaction rates, 4 mol% of salicylic acid can be added at this stage.[1][3][4]

  • Preparation of Oxidant Solution:

    • In a separate beaker, prepare a solution by adding 10 equivalents of 30% hydrogen peroxide (100 mmol, 11.3 mL) to a 0.2 M aqueous solution of sodium bicarbonate (NaHCO₃). This should be done carefully, preferably in an ice bath, as the formation of peroxymonocarbonate can be exothermic.

  • Reaction Execution:

    • Cool the flask containing the alkene and catalyst solution in an ice bath.

    • Slowly add the freshly prepared oxidant solution to the stirred reaction mixture over a period of 30-60 minutes. The slow addition is crucial to control the reaction temperature and minimize the disproportionation of hydrogen peroxide.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary, but a duration of 12-24 hours is a reasonable starting point.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to decompose any remaining hydrogen peroxide.

    • Dilute the reaction mixture with deionized water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-2,3-epoxypentane.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure epoxide.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents Dissolve 2-Methyl-2-Pentene and MnSO4 in DMF addition Slowly add oxidant solution to alkene mixture reagents->addition oxidant Prepare H2O2 in NaHCO3 solution oxidant->addition stirring Stir at room temperature (Monitor progress) addition->stirring quench Quench with Na2SO3 stirring->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Epoxide chromatography->product

Caption: Experimental workflow for the catalytic epoxidation of 2-methyl-2-pentene.

Proposed Catalytic Cycle

catalytic_cycle MnII Mn(II) MnIV_peroxy [Mn(IV)(O)(HCO4)]+ MnII->MnIV_peroxy H2O2, HCO3- MnIV_oxo Mn(IV)=O MnIV_peroxy->MnIV_oxo - CO2, -OH- MnII_epoxide Mn(II) + Epoxide MnIV_oxo->MnII_epoxide Alkene MnII_epoxide->MnII

Caption: Proposed catalytic cycle for manganese-catalyzed epoxidation with H₂O₂ and bicarbonate.

References

Asymmetric Synthesis of Chiral 3-Ethyl-2,2-dimethyloxirane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral epoxide, 3-Ethyl-2,2-dimethyloxirane. This valuable building block is crucial in the synthesis of complex chiral molecules, particularly in the development of novel pharmaceuticals. The primary and most effective method for its synthesis is the enantioselective epoxidation of the corresponding prochiral alkene, 2,2-dimethyl-3-pentene.

Method 1: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III)-salen complex as a catalyst.[1][2] It is particularly effective for cis-disubstituted and trisubstituted alkenes, offering high enantioselectivities.[1]

Application Notes:
  • Catalyst: The choice of the chiral salen ligand is critical for achieving high enantioselectivity. The (R,R)- and (S,S)- arienzo of the Jacobsen catalyst are commercially available and can be used to produce the desired enantiomer of the epoxide.

  • Oxidant: While various oxidants can be used, buffered sodium hypochlorite (B82951) (bleach) is a common and cost-effective choice.[1] Other oxidants like m-chloroperoxybenzoic acid (mCPBA) can also be employed.

  • Axial Ligand: The addition of a coordinating axial ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine (B92270) N-oxide, can significantly improve the catalyst's performance, leading to higher yields and enantioselectivities.[3]

  • Solvent: Dichloromethane (B109758) is a commonly used solvent for this reaction.

Experimental Protocol (Representative):

This protocol is adapted from established procedures for the Jacobsen-Katsuki epoxidation of trisubstituted alkenes.

Materials:

  • 2,2-dimethyl-3-pentene (substrate)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • Sodium hypochlorite (commercial bleach, buffered to pH ~11 with 0.05 M Na₂HPO₄)

  • N-Methylmorpholine N-oxide (NMO) (optional co-catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 2,2-dimethyl-3-pentene (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).

  • If using, add N-methylmorpholine N-oxide (0.2 mmol, 20 mol%).

  • To this mixture, add the buffered sodium hypochlorite solution (1.5 mmol, 1.5 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction mixture should be stirred vigorously to ensure proper mixing of the biphasic system.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the chiral this compound.

  • The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

Method 2: Shi Epoxidation

The Shi epoxidation is a powerful organocatalytic method that utilizes a chiral ketone, typically derived from fructose, to catalyze the asymmetric epoxidation of alkenes with potassium peroxymonosulfate (B1194676) (Oxone®) as the terminal oxidant.[4][5] This method is particularly effective for trisubstituted and trans-disubstituted alkenes.[5]

Application Notes:
  • Catalyst: The fructose-derived Shi catalyst is the most common and is commercially available. Both enantiomers of the catalyst can be synthesized, allowing access to either enantiomer of the epoxide.

  • Oxidant: Oxone® is the standard oxidant for this reaction.

  • pH Control: Maintaining the pH of the reaction mixture is crucial for the success of the Shi epoxidation. A buffered system is required to keep the pH in the optimal range (typically around 10.5) to ensure catalyst stability and reactivity.[4]

  • Solvent System: A biphasic solvent system, often a mixture of an organic solvent like acetonitrile (B52724) or dimethoxymethane (B151124) and an aqueous buffer, is typically employed.

Experimental Protocol (Representative):

This protocol is based on established procedures for the Shi epoxidation of trisubstituted alkenes.

Materials:

  • 2,2-dimethyl-3-pentene (substrate)

  • Shi catalyst (fructose-derived ketone)

  • Oxone® (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium (B224687) bromide (TBAB) (phase-transfer catalyst)

  • Acetonitrile (CH₃CN)

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄) buffer solution (e.g., 0.1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,2-dimethyl-3-pentene (1.0 mmol) and the Shi catalyst (0.1-0.3 mmol, 10-30 mol%) in acetonitrile (5 mL).

  • In a separate flask, prepare an aqueous solution by dissolving Oxone® (2.0 mmol, 2.0 equivalents), potassium carbonate (to adjust pH to ~10.5), and tetrabutylammonium bromide (0.1 mmol, 10 mol%) in K₂HPO₄ buffer (5 mL).

  • Cool both solutions to 0 °C.

  • Add the aqueous oxidant solution to the stirred solution of the alkene and catalyst at 0 °C.

  • The reaction mixture is stirred vigorously at 0 °C and the progress is monitored by TLC or GC.

  • Once the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the chiral this compound.

  • The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric epoxidation of trisubstituted alkenes using the Jacobsen-Katsuki and Shi methods. These values are representative and may vary for the specific synthesis of this compound.

MethodCatalyst Loading (mol%)OxidantTypical Yield (%)Typical Enantiomeric Excess (ee%)
Jacobsen-Katsuki 2 - 10NaOCl70 - 9585 - 98
Shi Epoxidation 10 - 30Oxone®75 - 9090 - 99

Mandatory Visualizations

Asymmetric Epoxidation Workflow

Asymmetric_Epoxidation_Workflow sub Prochiral Alkene (2,2-dimethyl-3-pentene) react Asymmetric Epoxidation sub->react cat Chiral Catalyst (Jacobsen or Shi) cat->react ox Stoichiometric Oxidant (e.g., NaOCl or Oxone) ox->react sol Solvent System (e.g., CH2Cl2 or biphasic) sol->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography) workup->purify product Chiral Epoxide (this compound) purify->product analysis Chiral Analysis (GC or HPLC) product->analysis Synthesis_Method_Selection start Start: Need to synthesize chiral This compound q1 Primary consideration? start->q1 cost Low Catalyst Cost & Large-Scale Feasibility q1->cost Cost/Scale metal_free Metal-Free System Preferred? q1->metal_free Catalyst Type jacobsen Jacobsen-Katsuki Epoxidation cost->jacobsen shi Shi Epoxidation metal_free->shi jacobsen_adv Advantages: - Lower catalyst loading - Well-established for industrial scale-up jacobsen->jacobsen_adv shi_adv Advantages: - Organocatalytic (metal-free) - Often higher ee% for trisubstituted alkenes shi->shi_adv

References

Application Notes and Protocols: Regioselective Synthesis of Tertiary Alcohols via Reaction of 3-Ethyl-2,2-dimethyloxirane with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 3-Ethyl-2,2-dimethyloxirane with various Grignard reagents. This reaction is a robust and highly regioselective method for the synthesis of a range of tertiary alcohols. The protocol leverages the nucleophilic ring-opening of a sterically hindered epoxide, a key transformation in synthetic organic chemistry. Due to their utility as intermediates and structural motifs in complex molecules, the resulting tertiary alcohols are of significant interest to researchers in medicinal chemistry and drug development. This document outlines the reaction mechanism, provides a general experimental workflow, and includes a detailed, step-by-step protocol.

Introduction

The ring-opening of epoxides by organometallic reagents is a fundamental carbon-carbon bond-forming reaction. Grignard reagents (RMgX) are potent nucleophiles that react with the strained three-membered ring of epoxides to produce alcohols.[1][2] In the case of unsymmetrical epoxides, such as this compound, the reaction proceeds with high regioselectivity.

Grignard reagents, being strong nucleophiles and bases, attack the epoxide via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This mechanism dictates that the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring. For this compound, the attack preferentially happens at the C3 position (the carbon atom bonded to the ethyl group), leading to the formation of a specific tertiary alcohol after acidic workup. This high degree of predictability makes the reaction a valuable tool for targeted synthesis.[1][5]

The products of this reaction, tertiary alcohols, are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds.[6] The ability to introduce a wide variety of 'R' groups from the Grignard reagent allows for the creation of diverse molecular scaffolds.

Reaction Mechanism and Regioselectivity

The reaction proceeds in two main stages: nucleophilic addition followed by an acidic workup.

  • Nucleophilic Attack: The carbon atom of the Grignard reagent is highly nucleophilic and attacks the less sterically hindered C3 carbon of the this compound. This simultaneous bond formation and ring-opening relieves the inherent strain of the epoxide ring, forming a magnesium alkoxide intermediate.[1][7]

  • Acidic Workup: The reaction mixture is quenched with a dilute acid (e.g., aqueous HCl or NH₄Cl). This step protonates the magnesium alkoxide intermediate to yield the final tertiary alcohol product and magnesium salts, which can be removed by extraction.[7]

The regioselectivity is controlled by sterics; the bulky Grignard reagent approaches the epoxide from the side with less spatial obstruction. The C2 carbon is quaternary (bonded to two methyl groups and two other carbons within the ring), making it significantly more hindered than the tertiary C3 carbon (bonded to an ethyl group, a hydrogen, and two other carbons).

Figure 1. General reaction mechanism of Grignard reagents with the epoxide.

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of this compound with a selection of common Grignard reagents. The yields are based on typical outcomes for SN2 ring-opening reactions of substituted epoxides and may vary based on specific reaction conditions and purification efficiency.

Grignard Reagent (R-MgX)R GroupProduct NameProduct StructureRepresentative Yield (%)
Methylmagnesium Bromide (CH₃MgBr)Methyl2,3-Dimethyl-3-pentanol85-95%
Ethylmagnesium Bromide (CH₃CH₂MgBr)Ethyl3-Ethyl-2-methyl-3-pentanol80-90%
Phenylmagnesium Bromide (C₆H₅MgBr)Phenyl2-Methyl-3-phenyl-3-pentanol75-85%
Vinylmagnesium Bromide (CH₂=CHMgBr)Vinyl3-Ethyl-4-methyl-1-penten-3-ol70-80%

Experimental Protocols

This section provides a general, step-by-step protocol for the reaction.

Materials and Equipment
  • Reactants: this compound, Magnesium turnings, appropriate Alkyl/Aryl Halide (e.g., Bromomethane, Bromoethane), Iodine crystal (as initiator).

  • Solvent: Anhydrous Diethyl Ether or Tetrahydrofuran (THF).

  • Workup: Dilute Hydrochloric Acid (e.g., 1 M HCl) or saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl), Saturated Sodium Bicarbonate solution, Brine.

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator. All glassware must be oven-dried to remove moisture.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Grignard Reagent (Mg + R-X in dry ether/THF) C Cool Grignard Reagent (Ice Bath, 0°C) A->C B Prepare Epoxide Solution (Epoxide in dry ether/THF) D Slowly Add Epoxide Solution (via Dropping Funnel) B->D C->D E Warm to Room Temp & Stir (e.g., 2-4h) D->E F Quench Reaction (Slowly add aq. NH4Cl or HCl) E->F G Extract with Ether F->G H Wash Organic Layer (aq. NaHCO3, Brine) G->H I Dry with MgSO4 H->I J Evaporate Solvent I->J K Purify Product (e.g., Column Chromatography) J->K

Figure 2. A generalized workflow for the synthesis and purification process.
Detailed Step-by-Step Procedure

Note: This procedure is for a representative reaction using Ethylmagnesium Bromide on a 10 mmol scale. Adjust quantities accordingly for other reagents.

  • Grignard Reagent Preparation:

    • Place magnesium turnings (0.3 g, 12.5 mmol) in an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of ethyl bromide (1.3 g, 12 mmol) in 20 mL of anhydrous diethyl ether.

    • Add a small portion (~2 mL) of the ethyl bromide solution to the magnesium. Stir the mixture. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent.

  • Reaction with Epoxide:

    • Cool the flask containing the Grignard reagent to 0°C using an ice bath.

    • Prepare a solution of this compound (1.0 g, 10 mmol) in 10 mL of anhydrous diethyl ether.

    • Add the epoxide solution dropwise to the cold, stirring Grignard reagent over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 2-4 hours. Monitor the reaction progress by TLC if desired.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution dropwise. (Alternatively, 1 M HCl can be used).

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice with 20 mL portions of diethyl ether.

    • Combine all organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography (e.g., using a silica (B1680970) gel column with a hexane/ethyl acetate (B1210297) gradient) to yield the pure tertiary alcohol.

Versatility and Applications

The choice of Grignard reagent directly determines the final alcohol product, allowing for the synthesis of a diverse library of compounds from a single epoxide starting material. This versatility is a key advantage for drug discovery programs where structure-activity relationships (SAR) are explored by systematically modifying a core scaffold.

G Epoxide This compound MeMgBr Methyl-MgBr EtMgBr Ethyl-MgBr PhMgBr Phenyl-MgBr VinylMgBr Vinyl-MgBr ProdA 2,3-Dimethyl-3-pentanol MeMgBr->ProdA Adds -CH3 ProdB 3-Ethyl-2-methyl-3-pentanol EtMgBr->ProdB Adds -CH2CH3 ProdC 2-Methyl-3-phenyl-3-pentanol PhMgBr->ProdC Adds -Phenyl ProdD 3-Ethyl-4-methyl-1-penten-3-ol VinylMgBr->ProdD Adds -Vinyl

Figure 3. Logical relationship showing product diversity from one epoxide.

Conclusion

The reaction between this compound and Grignard reagents is a highly effective and regioselective method for synthesizing tertiary alcohols. The SN2 mechanism ensures predictable outcomes, with the nucleophile attacking the less sterically hindered carbon. The protocols provided herein offer a robust framework for researchers to utilize this reaction in the development of new chemical entities for pharmaceutical and materials science applications.

References

Application Notes and Protocols for 3-Ethyl-2,2-dimethyloxirane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Ethyl-2,2-dimethyloxirane in polymer chemistry. The focus is on its application in the synthesis of polyethers through ring-opening polymerization and its potential use as a reactive monomer in epoxy resin formulations.

Introduction

This compound is a trisubstituted oxirane monomer that serves as a valuable building block in polymer synthesis. The inherent ring strain of the epoxide group makes it susceptible to ring-opening polymerization, allowing for the formation of polyethers with unique architectures and properties. The presence of ethyl and dimethyl substituents on the oxirane ring influences the steric and electronic characteristics of the monomer, which in turn affects its polymerization behavior and the properties of the resulting polymers.

This monomer can be polymerized via both cationic and anionic mechanisms, offering pathways to control polymer molecular weight and dispersity. Furthermore, its epoxide functionality allows for its incorporation into cross-linked networks, such as epoxy resins, where it can act as a reactive diluent or a primary monomer to modify the properties of the cured material.

Ring-Opening Polymerization of this compound

The synthesis of poly(this compound) can be achieved through two primary mechanisms: cationic ring-opening polymerization (CROP) and anionic ring-opening polymerization (AROP). The choice of polymerization technique significantly impacts the characteristics of the resulting polyether.

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of epoxides is typically initiated by strong protic acids or Lewis acids. While effective, CROP can be prone to side reactions like chain transfer, which may lead to polymers with broader molecular weight distributions.

Experimental Protocol: Cationic Ring-Opening Polymerization

This protocol is a general method for the cationic polymerization of this compound.

Materials:

  • This compound (monomer), purified by distillation over calcium hydride (CaH₂).

  • Dichloromethane (CH₂Cl₂), dried over CaH₂ and distilled.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled.

  • Methanol (B129727) (MeOH), anhydrous.

Procedure:

  • Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the purified this compound monomer and dry dichloromethane.

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Via syringe, add the BF₃·OEt₂ initiator. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: Stir the reaction mixture at 0 °C. The polymerization is generally rapid and may be complete within a few hours. The reaction can be monitored by observing the increase in viscosity of the solution or by taking aliquots for ¹H NMR analysis to check for monomer consumption.

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration or decantation.

  • Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Quantitative Data for Cationic Polymerization of Substituted Oxiranes:

Initiator SystemMonomerSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
BF₃·OEt₂2-methyl-2-ethyloxiraneCH₂Cl₂05,000 - 15,0001.2 - 1.8Adapted from general CROP of dialkyl oxiranes
Triflic AcidPropylene OxideBulk2510,000 - 20,0001.1 - 1.5Adapted from general CROP of monosubstituted oxiranes

Note: The data presented are representative examples for structurally similar monomers and may vary for this compound based on specific experimental conditions.

Cationic Ring-Opening Polymerization Workflow

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer_Purification Monomer Purification (Distillation over CaH₂) Reactor_Setup Reactor Setup (Schlenk Flask, Argon) Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying (Distillation over CaH₂) Solvent_Drying->Reactor_Setup Initiation Initiation (Add BF₃·OEt₂ at 0°C) Reactor_Setup->Initiation Polymerization Polymerization (Stir at 0°C) Initiation->Polymerization Termination Termination (Quench with Methanol) Polymerization->Termination Precipitation Precipitation (in cold Methanol) Termination->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization AROP_Mechanism Initiator Initiator (RO⁻K⁺) Monomer1 Monomer (this compound) Initiator->Monomer1 Initiation Active_Center1 Active Center 1 (Alkoxide) Monomer1->Active_Center1 Monomer2 Monomer Active_Center1->Monomer2 Propagation Active_Center2 Active Center 2 Monomer2->Active_Center2 Polymer_Chain Polymer Chain Active_Center2->Polymer_Chain ...n Epoxy_Curing cluster_components Formulation Components cluster_process Curing Process Epoxy_Resin Epoxy Resin (DGEBA + this compound) Mixing Mixing & Degassing Epoxy_Resin->Mixing Curing_Agent Curing Agent (Anhydride) Curing_Agent->Mixing Accelerator Accelerator (Tertiary Amine) Accelerator->Mixing Curing Curing (Heat) Mixing->Curing Post_Curing Post-Curing (Higher Heat) Curing->Post_Curing Cured_Network Cross-linked Thermoset Post_Curing->Cured_Network

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 3-Ethyl-2,2-dimethyloxirane. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic procedure.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired epoxide product. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the epoxidation of 2-methyl-2-pentene (B165383) is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: The purity and activity of the oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), are critical. Peroxy acids can degrade over time, especially if not stored properly. Ensure you are using a fresh or properly stored batch of the reagent. The alkene starting material, 2-methyl-2-pentene, should also be of high purity.

    • Reaction Conditions: Temperature control is crucial. While the reaction is often carried out at room temperature, some epoxidations benefit from lower temperatures to minimize side reactions.[1] Conversely, excessively low temperatures may significantly slow down the reaction rate. The reaction is typically performed in a non-aqueous solvent like dichloromethane (B109758) (CH2Cl2), chloroform, or ether to prevent the hydrolysis of the epoxide product.[2][3]

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been consumed before working up the reaction.

    • Side Reactions: The primary side reaction is the acid-catalyzed ring-opening of the epoxide by the carboxylic acid byproduct (e.g., meta-chlorobenzoic acid) or any residual water to form a diol.[2][3] Using a buffered system, for instance by adding a solid bicarbonate buffer, can mitigate this.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with significant impurities. What are these impurities and how can I prevent their formation?

  • Answer: The most common impurity is the corresponding diol, 2-methyl-2,3-pentanediol, formed from the ring-opening of the epoxide.

    • Prevention of Diol Formation: The presence of water and acid promotes the formation of the diol impurity.[2][3] To minimize this, ensure all glassware is thoroughly dried and use an anhydrous solvent. The addition of a mild base, such as sodium bicarbonate, can neutralize the acidic byproduct of the peroxy acid, thereby preventing the acid-catalyzed hydrolysis of the epoxide.[4]

    • Purification: Careful purification is key to removing impurities. Flash column chromatography on silica (B1680970) gel is a common method for separating the epoxide from the diol and other byproducts. However, be aware that some sensitive epoxides may not be stable on silica gel.[4] In such cases, distillation under reduced pressure can be an effective alternative.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

  • What is the most common and effective method for synthesizing this compound? The most common method is the epoxidation of 2-methyl-2-pentene using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent.[5] This reaction is generally efficient and proceeds under mild conditions.[5]

  • What is a typical yield for this reaction? With proper optimization of reaction conditions and pure reagents, yields for the epoxidation of alkenes with m-CPBA are typically around 75%.[2][3][6] For similar epoxidations, yields in the range of 70-85% have been reported under optimized conditions.[5]

  • How does the structure of the alkene affect the reaction rate? The rate of epoxidation is influenced by the electronic properties of the alkene. More electron-rich alkenes, those with more alkyl substituents on the double bond, react faster with electrophilic peroxy acids.[7] As 2-methyl-2-pentene is a tetrasubstituted alkene, it is considered electron-rich and should react readily.

  • What is the mechanism of epoxidation with m-CPBA? The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond of the alkene in a single step.[6] This involves a cyclic transition state.[6]

  • Are there alternative oxidizing agents to m-CPBA? Yes, other peroxy acids like peracetic acid can be used.[6] Additionally, systems like hydrogen peroxide in the presence of a catalyst, such as manganese salts or methyltrioxorhenium (MTO), can also effect the epoxidation.[8][9]

Data Presentation

Table 1: General Reaction Parameters and Expected Yields for Epoxidation of Alkenes

ParameterConditionExpected OutcomeReference
Oxidizing Agent m-CPBA (1.1-1.5 equivalents)Generally high conversion[5]
Solvent Dichloromethane (anhydrous)Minimizes side reactions[2][3]
Temperature 0 °C to Room TemperatureGood balance of reaction rate and selectivity[5]
Additive Sodium Bicarbonate (buffer)Reduces diol formation[4]
Typical Yield N/A~75%[2][3][6]
Optimized Yield For similar systems70-85%[5]

Experimental Protocols

Protocol: Synthesis of this compound via Epoxidation of 2-methyl-2-pentene

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials and Reagents:

  • 2-methyl-2-pentene (high purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, remainder water)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-pentene (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane. Add this solution dropwise to the stirred solution of the alkene at 0 °C over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC or GC until the starting alkene is consumed (typically 2-4 hours).

  • Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxy acid by slowly adding a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_transition Transition State cluster_end Products Alkene 2-methyl-2-pentene TS Cyclic Transition State Alkene->TS Nucleophilic attack mCPBA m-CPBA mCPBA->TS Oxygen transfer Epoxide This compound TS->Epoxide Byproduct m-Chlorobenzoic Acid TS->Byproduct

Caption: Reaction mechanism for the epoxidation of 2-methyl-2-pentene with m-CPBA.

Experimental_Workflow start Dissolve Alkene in DCM Cool to 0 °C add_mcpba Add m-CPBA solution dropwise start->add_mcpba react Stir and monitor reaction (TLC/GC) add_mcpba->react workup Quench with Na₂SO₃ react->workup extract Wash with NaHCO₃ and Brine workup->extract dry Dry with MgSO₄/Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield? check_reagents Check Purity/Age of m-CPBA and Alkene start->check_reagents Yes check_impurities Product Impure? start->check_impurities No check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions success Optimized Yield check_conditions->success diol_formation Diol Impurity Present? check_impurities->diol_formation Yes check_impurities->success No use_buffer Use Anhydrous Solvent and Add Buffer (NaHCO₃) diol_formation->use_buffer Yes optimize_purification Optimize Purification Method (Distillation vs. Chromatography) diol_formation->optimize_purification No use_buffer->optimize_purification optimize_purification->success

Caption: A troubleshooting decision tree for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2,2-dimethyloxirane. Our focus is on addressing common side reactions and offering practical solutions to challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method for the synthesis of this compound is the epoxidation of the corresponding alkene, 2,2-dimethyl-3-pentene.[1] This reaction is typically carried out using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent.[1][2][3] The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxyacid is transferred to the double bond of the alkene, forming the epoxide ring.[2][3]

Q2: I am observing a significant amount of a diol byproduct. What is the likely cause and how can I prevent it?

A2: The formation of a diol, specifically 2,2-dimethylpentan-3,4-diol, is a common side reaction resulting from the ring-opening of the desired epoxide product. This typically occurs under acidic conditions in the presence of water. The m-CPBA reagent itself can create a slightly acidic environment, and any residual water in the reaction mixture can act as a nucleophile, attacking the protonated epoxide. To minimize diol formation, ensure that all glassware is thoroughly dried and use anhydrous solvents. An aqueous workup should be performed carefully, minimizing contact time with acidic conditions if possible. Some protocols suggest a basic wash (e.g., with sodium bicarbonate solution) during workup to neutralize the acidic byproduct, m-chlorobenzoic acid, and any remaining peroxyacid.

Q3: My product is contaminated with a hydroxy ether. How does this happen?

A3: The formation of a hydroxy ether, such as 3-methoxy-2,2-dimethylpentan-3-ol if methanol (B129727) is present, occurs through a similar ring-opening mechanism as diol formation. If an alcohol is used as a solvent or is present during an acidic workup, it can act as a nucleophile and attack the protonated epoxide. Under acidic conditions, the attack preferentially occurs at the more substituted carbon of the epoxide ring. To avoid this, it is crucial to use a non-alcoholic, aprotic solvent like dichloromethane (B109758) or chloroform (B151607) for the reaction and to avoid introducing alcohols during the workup.

Q4: Could allylic oxidation be a competing side reaction?

A4: Allylic oxidation, which would result in the formation of 2,2-dimethyl-4-penten-3-ol or 2,2-dimethyl-4-penten-3-one from the starting alkene, is a potential side reaction in some epoxidation systems, particularly those using certain metal catalysts. While less common with m-CPBA, it is a possibility. Optimizing the reaction temperature and using the correct stoichiometry of the oxidizing agent can help to favor the desired epoxidation pathway over allylic oxidation.

Troubleshooting Guide for Common Side Reactions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound and Presence of Unreacted 2,2-dimethyl-3-pentene
Possible Cause Troubleshooting Step
Insufficient Reagent Ensure an appropriate molar ratio of m-CPBA to the alkene is used. A slight excess of m-CPBA (e.g., 1.1 to 1.5 equivalents) is often employed to drive the reaction to completion.
Low Reaction Temperature While the reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control selectivity, a temperature that is too low may result in a very slow reaction rate. Monitor the reaction progress by TLC or GC and consider allowing the reaction to proceed for a longer duration or gradually warming to room temperature.
Short Reaction Time Epoxidation reactions can vary in duration. Monitor the disappearance of the starting alkene using an appropriate analytical technique (TLC, GC) to determine the optimal reaction time.
Problem 2: Formation of 2,2-dimethylpentan-3,4-diol (Diol Byproduct)
Possible Cause Troubleshooting Step
Presence of Water Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Commercial solvents should be freshly distilled from an appropriate drying agent if necessary.
Acid-Catalyzed Ring Opening During Reaction The byproduct of m-CPBA, m-chlorobenzoic acid, can catalyze the ring-opening. Adding a buffer, such as sodium bicarbonate, to the reaction mixture can help to neutralize the acid as it forms.
Acidic Workup During the workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize acidic components before extraction. Minimize the contact time of the epoxide with any aqueous acidic layers.
Problem 3: Formation of Alkoxy-alcohol Byproduct (e.g., from Methanol or Ethanol)
Possible Cause Troubleshooting Step
Use of Alcoholic Solvent Use a non-protic, non-nucleophilic solvent for the reaction, such as dichloromethane, chloroform, or benzene.
Alcohol Presence During Workup Avoid using alcohols in the workup or purification steps if acidic conditions are present.

Quantitative Data Summary

The following tables provide an overview of typical yields and byproduct distribution based on the reaction conditions. Please note that these are representative values and can vary based on the specific experimental setup.

Table 1: Typical Product Distribution in the Epoxidation of 2,2-dimethyl-3-pentene with m-CPBA

ProductTypical Yield (%)
This compound75-90%
2,2-dimethylpentan-3,4-diol5-15%
Unreacted 2,2-dimethyl-3-pentene<5%
Other Byproducts (e.g., allylic oxidation)<2%

Experimental Protocols

Key Experiment: Synthesis of this compound via Epoxidation with m-CPBA

Objective: To synthesize this compound from 2,2-dimethyl-3-pentene using m-CPBA as the oxidizing agent.

Materials:

  • 2,2-dimethyl-3-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-3-pentene (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred alkene solution at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Troubleshooting_Epoxidation start Start Synthesis of This compound issue Low Yield or Impure Product? start->issue unreacted_alkene Unreacted Alkene Present issue->unreacted_alkene Yes diol_byproduct Diol Byproduct Observed issue->diol_byproduct Yes ether_byproduct Hydroxy Ether Byproduct issue->ether_byproduct Yes success High Yield of Pure Product issue->success No solution_alkene1 Increase m-CPBA Stoichiometry (1.1-1.5 eq.) unreacted_alkene->solution_alkene1 solution_alkene2 Increase Reaction Time or Allow to Warm to RT unreacted_alkene->solution_alkene2 solution_diol1 Use Anhydrous Solvents and Dry Glassware diol_byproduct->solution_diol1 solution_diol2 Add Buffer (e.g., NaHCO3) to Reaction Mixture diol_byproduct->solution_diol2 solution_diol3 Use Mild Basic Wash During Workup diol_byproduct->solution_diol3 solution_ether1 Use Aprotic, Non-Alcoholic Solvent (e.g., CH2Cl2) ether_byproduct->solution_ether1 solution_alkene1->start Re-run Experiment solution_alkene2->start Re-run Experiment solution_diol1->start Re-run Experiment solution_diol2->start Re-run Experiment solution_diol3->start Re-run Experiment solution_ether1->start Re-run Experiment Signaling_Pathway Alkene 2,2-dimethyl-3-pentene Epoxide This compound (Desired Product) Alkene->Epoxide Epoxidation mCPBA m-CPBA mCPBA->Epoxide Byproduct_Acid m-chlorobenzoic acid mCPBA->Byproduct_Acid forms Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation (Acidic Conditions) Byproduct_Acid->Protonated_Epoxide catalyzes Diol 2,2-dimethylpentan-3,4-diol (Side Product) Protonated_Epoxide->Diol Nucleophilic Attack Water H2O (Trace) Water->Diol

References

Technical Support Center: Purification of 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyl-2,2-dimethyloxirane from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low or No Yield of this compound After Work-up

Possible CauseTroubleshooting Step
Incomplete Epoxidation Reaction Before starting the work-up, monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting alkene (2-methyl-2-pentene) has been consumed.
Epoxide Ring-Opening During Work-up The primary cause of yield loss is often the hydrolysis of the epoxide to the corresponding diol (2-methylpentane-2,3-diol) under acidic or basic conditions.[1][2][3] To prevent this, ensure that the work-up is performed under neutral or slightly basic conditions. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acidic byproduct (e.g., m-chlorobenzoic acid).[4] Avoid strong acids or bases during extraction.
Loss of Volatile Product This compound is a relatively volatile compound. Avoid excessive heating during solvent removal on the rotary evaporator. Use a cooled water bath and monitor the evaporation process closely.

Problem 2: Impure Product After Purification by Flash Chromatography

Possible CauseTroubleshooting Step
Co-elution with Byproducts The main byproduct of the epoxidation reaction is the carboxylic acid derived from the peroxyacid reagent (e.g., m-chlorobenzoic acid if m-CPBA is used).[5] Ensure a thorough basic wash (e.g., with NaHCO₃ or dilute NaOH solution) during the work-up to remove the majority of this acidic impurity.[4] Unreacted alkene can also be a contaminant.
Inappropriate Solvent System The polarity of the eluent may be too high, causing the product to elute too quickly with impurities. Develop an optimal solvent system using TLC before running the column. A good starting point for non-polar epoxides is a mixture of hexanes and ethyl acetate.[6][7] Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate.[8] A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can improve separation.
Improper Column Packing A poorly packed column can lead to channeling and poor separation.[8] Ensure the silica (B1680970) gel is packed uniformly as a slurry and that the column is properly conditioned with the initial eluent before loading the sample.
Sample Overloading Overloading the column can result in broad peaks and incomplete separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Epoxide Degradation on Silica Gel While less common for robust epoxides, some epoxides can be sensitive to the acidic nature of silica gel, leading to ring-opening. If this is suspected, the silica gel can be neutralized by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine.

Problem 3: Difficulty in Separating the Product by Distillation

Possible CauseTroubleshooting Step
Close Boiling Points of Product and Impurities Unreacted starting material (2-methyl-2-pentene) may have a boiling point close to the product. Fractional distillation with a column that provides a sufficient number of theoretical plates is necessary.
Thermal Decomposition Although relatively stable, prolonged heating of the epoxide, especially in the presence of acidic or basic impurities, can lead to decomposition or rearrangement. Distillation under reduced pressure will lower the boiling point and minimize the risk of thermal degradation.
Azeotrope Formation The presence of certain impurities can lead to the formation of azeotropes, making separation by distillation difficult.[9] In such cases, a preliminary purification by flash chromatography to remove these impurities may be necessary before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: The most common impurities include:

  • Unreacted starting alkene: 2-methyl-2-pentene

  • Carboxylic acid byproduct: For example, m-chlorobenzoic acid if m-CPBA is used as the epoxidizing agent.[5]

  • Diol: 2-methylpentane-2,3-diol, formed by the hydrolysis of the epoxide ring.[1][2]

  • Residual solvent: From the reaction and extraction steps.

Q2: What is a standard work-up procedure for an epoxidation reaction using m-CPBA?

A2: A typical work-up procedure involves:

  • Cooling the reaction mixture.

  • Quenching the excess m-CPBA by adding a reducing agent like a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[4]

  • Neutralizing the m-chlorobenzoic acid byproduct by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Extracting the product into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Washing the combined organic layers with brine to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the solvent under reduced pressure.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The following techniques are commonly used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity and identifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the epoxide and detect the presence of impurities. The characteristic signals for the epoxide protons typically appear in the 2.5-3.5 ppm range in the ¹H NMR spectrum.[11] The epoxide carbons appear in the 40-60 ppm region in the ¹³C NMR spectrum.[11]

  • Infrared (IR) Spectroscopy: The presence of a C-O-C stretching vibration around 1250 cm⁻¹ can indicate the presence of the epoxide ring, although this is not a definitive test as other functional groups can absorb in this region.[11]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. A common mobile phase for epoxides is a mixture of hexanes and ethyl acetate.[6][7] The ideal Rf for the product is between 0.2 and 0.4.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[6][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel.[6]

  • Elution: Begin elution with the low-polarity solvent and gradually increase the polarity by adding more of the polar co-solvent (gradient elution).[8]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator with a cooled water bath to obtain the purified this compound.[8]

Protocol 2: Purity Assessment by GC-MS

  • Sample Preparation: Prepare a dilute solution of the purified epoxide in a volatile solvent such as dichloromethane or diethyl ether.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a range appropriate for the expected product and impurities (e.g., m/z 35-300).

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of the product and any impurities. Analyze the mass spectrum of the main peak to confirm the identity of this compound.

Visualizations

experimental_workflow cluster_reaction Epoxidation Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Purity & Identity Confirmation start Reaction Mixture (Alkene, Peroxyacid) quench Quenching (e.g., Na2SO3) start->quench neutralize Neutralization (e.g., NaHCO3) quench->neutralize extract Extraction neutralize->extract dry Drying & Concentration extract->dry crude Crude Product dry->crude chromatography Flash Chromatography crude->chromatography distillation Fractional Distillation (Optional) crude->distillation pure_product Pure this compound chromatography->pure_product distillation->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Analysis pure_product->nmr

Caption: Workflow for the purification and analysis of this compound.

Caption: Troubleshooting logic for the purification of this compound.

References

troubleshooting poor regioselectivity in epoxide ring-opening

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with regioselectivity in epoxide ring-opening reactions.

Troubleshooting Guide

Question: My epoxide ring-opening reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer:

Poor regioselectivity is a common issue and is almost always dependent on the reaction conditions, which dictate the reaction mechanism. You can control the regioselectivity by choosing between basic/neutral or acidic conditions.

  • For Attack at the Less Substituted Carbon (SN2 Pathway):

    • Mechanism: Under basic or neutral conditions, the reaction proceeds via a standard SN2 mechanism. The nucleophile will attack the carbon atom that is less sterically hindered.[1][2]

    • Solution: Employ a strong, negatively charged nucleophile. This "pushing effect" is the dominant factor.[3] The high reactivity of the strained epoxide ring allows the reaction to proceed even though an alkoxide is normally a poor leaving group.[4][5]

    • Recommended Nucleophiles: Alkoxides (e.g., NaOMe), hydroxides (e.g., NaOH), Grignard reagents (e.g., MeMgBr), organolithium compounds, and lithium aluminum hydride (LiAlH₄).[1][6]

  • For Attack at the More Substituted Carbon (SN1-like Pathway):

    • Mechanism: Under acidic conditions, the epoxide's oxygen atom is first protonated by the acid catalyst.[1] This makes it a better leaving group and weakens the C-O bonds. The reaction proceeds through a transition state with significant carbocation character (SN1-like).[1][4] The nucleophile, which is typically weak, will then attack the carbon that can better stabilize the developing positive charge (i.e., the more substituted carbon).[2][7] The order of reactivity is generally tertiary > secondary > primary.[8]

    • Solution: Use a catalytic amount of acid in the presence of a weak, neutral nucleophile.

    • Recommended Conditions: Catalytic H₂SO₄ or anhydrous HX in water, an alcohol, or a carboxylic acid solvent (which also acts as the nucleophile).[4]

Question: I am using acidic conditions to open an epoxide with primary and secondary carbons, but the regioselectivity is still poor. What is happening?

Answer:

This is a known limitation of acid-catalyzed ring-opening. The electronic preference for attack at a secondary carbon over a primary one is not as strong as it is for a tertiary carbon.

  • Explanation: The stability of a partial positive charge at a secondary carbon is only moderately greater than at a primary carbon. Consequently, the SN1-like electronic preference only weakly overrides the SN2-like steric factors, leading to a mixture of products where the nucleophile attacks both the primary and secondary positions.[2]

  • Troubleshooting Steps:

    • Switch to Basic Conditions: The most reliable way to achieve high selectivity for the primary position is to switch to basic conditions with a strong nucleophile (e.g., sodium alkoxide). The SN2 mechanism will decisively favor attack at the less sterically hindered primary carbon.[2][9]

    • Use a Lewis Acid: A stronger Lewis acid (e.g., BF₃·OEt₂) can sometimes enhance the positive charge development on the more substituted carbon, potentially improving selectivity.[7]

    • Modify the Nucleophile: Using a bulkier nucleophile under acidic conditions might increase the steric penalty for attacking the secondary site, but this can be unpredictable and may not significantly improve the desired outcome.

Question: How does using a sterically bulky nucleophile affect the regioselectivity of my reaction?

Answer:

The steric bulk of the nucleophile is a critical factor, primarily under basic/neutral conditions.

  • Under Basic/Neutral (SN2) Conditions: A bulky nucleophile will dramatically favor attack at the least sterically hindered carbon atom. This can be a powerful tool to enhance regioselectivity when you want to exclusively form the product resulting from attack at the less substituted position.

  • Under Acidic (SN1-like) Conditions: The outcome is less straightforward. Electronic factors (stabilization of the partial positive charge) are the primary drivers for selectivity.[2] However, if the nucleophile is extremely bulky and the target is a sterically congested secondary or tertiary carbon, the steric hindrance can begin to compete with the electronic preference. This can lead to a decrease in regioselectivity or even a reversal of the expected outcome.

Frequently Asked Questions (FAQs)

1. What is the core mechanistic difference between acid-catalyzed and base-catalyzed epoxide ring-opening?

The fundamental difference lies in the sequence of events and the nature of the intermediate.

  • Base-Catalyzed: This is a pure SN2 reaction. A strong nucleophile directly attacks one of the epoxide carbons, forcing the ring to open in a single step. Steric hindrance is the controlling factor.[9][10]

  • Acid-Catalyzed: This is an SN1-like reaction. The epoxide oxygen is protonated first, creating a good leaving group. This allows the C-O bond to begin breaking before the nucleophile attacks. The nucleophile is then drawn to the carbon that has a greater partial positive charge. Electronic stability is the controlling factor.[4][11]

2. How do electron-withdrawing or electron-donating groups on the epoxide affect regioselectivity?

Substituents on the epoxide ring can have a significant electronic influence.

  • Electron-Donating Groups (e.g., alkyl groups): These groups stabilize a developing positive charge. In acid-catalyzed reactions, this will further enhance the preference for the nucleophile to attack the more substituted carbon where the donating group is located.

  • Electron-Withdrawing Groups (e.g., nitro, cyano): These groups destabilize a developing positive charge. In an acid-catalyzed reaction, this can diminish or even reverse the usual regioselectivity, potentially favoring attack at the carbon atom that is further from the electron-withdrawing group.[3]

3. Can the choice of solvent influence the reaction's regioselectivity?

Yes, the solvent can play a role, particularly in acid-catalyzed reactions.

  • Polar Protic Solvents (e.g., water, methanol): These solvents are excellent at solvating ions. In an acid-catalyzed mechanism, they can help stabilize the developing partial positive charge on the carbon atom in the transition state. This can enhance the SN1-like character of the reaction and improve selectivity for attack at the more substituted position.

  • Aprotic Solvents (e.g., THF, diethyl ether): These solvents are less effective at stabilizing charged intermediates. In some cases, this may lessen the SN1-like character of an acid-catalyzed reaction, potentially leading to lower regioselectivity.

Data Summary: Factors Influencing Regioselectivity

ConditionPrimary MechanismControlling FactorPredominant Site of Nucleophilic AttackTypical Nucleophiles / Reagents
Basic or Neutral SN2Steric HindranceLess substituted carbon[5]Strong & Anionic: RO⁻, HO⁻, R-MgX, R-Li, CN⁻, LiAlH₄[1]
Acid-Catalyzed SN1-likeElectronic Effects (Carbocation Stability)More substituted carbon[7]Weak & Neutral: H₂O, ROH, RCOOH (with catalytic acid)[6]

Key Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening of Propylene (B89431) Oxide with Sodium Methoxide (B1231860)

(Favors attack at the less substituted primary carbon)

Objective: To synthesize 1-methoxy-2-propanol (B31579) with high regioselectivity.

Methodology:

  • Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq.) in anhydrous methanol (B129727) under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the freshly prepared sodium methoxide solution.

  • Epoxide Addition: Cool the solution to 0 °C using an ice bath. Add propylene oxide (1.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or GC analysis.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by fractional distillation to yield pure 1-methoxy-2-propanol.

Protocol 2: Acid-Catalyzed Ring-Opening of Isobutylene (B52900) Oxide with Methanol

(Favors attack at the more substituted tertiary carbon)

Objective: To synthesize 2-methoxy-2-methyl-1-propanol with high regioselectivity.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol.

  • Catalyst Addition: Cool the methanol in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

  • Epoxide Addition: To the acidic methanol solution, add isobutylene oxide (1.0 eq.) dropwise while stirring.

  • Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC or GC.

  • Workup: Neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Flow Troubleshooting Poor Regioselectivity Start Poor Regioselectivity Observed Conditions What are the reaction conditions? Start->Conditions Acidic Acid-Catalyzed Conditions->Acidic Acidic Basic Basic / Neutral Conditions->Basic Basic/Neutral Acid_Issue Issue: Mixture of 1° and 2° products? Acidic->Acid_Issue Basic_Issue Issue: Attack at more substituted site? Basic->Basic_Issue Acid_Reason Reason: Weak electronic preference. Sterics and electronics are competing. Acid_Issue->Acid_Reason Acid_Solution Solution: Switch to basic conditions to ensure attack at the 1° carbon. Acid_Reason->Acid_Solution Basic_Reason Reason: Nucleophile may be too weak, or acidic contamination is present. Basic_Issue->Basic_Reason Basic_Solution Solution: Use a stronger, anionic nucleophile (e.g., NaOMe, Grignard). Ensure anhydrous conditions. Basic_Reason->Basic_Solution

Caption: A decision tree for troubleshooting poor regioselectivity.

Mechanistic_Pathways Regioselective Epoxide Ring-Opening Pathways cluster_acid Acid-Catalyzed Pathway (SN1-like) cluster_base Base-Catalyzed Pathway (SN2) A_Start Unsymmetrical Epoxide A_Protonation 1. Protonation (with H-A) A_Start->A_Protonation A_Intermediate Protonated Epoxide (Partial positive charge on more substituted carbon) A_Protonation->A_Intermediate A_Attack 2. Nucleophilic Attack (Weak Nu:) A_Intermediate->A_Attack A_Product Product: Attack at MORE Substituted Carbon A_Attack->A_Product B_Start Unsymmetrical Epoxide B_Attack 1. Nucleophilic Attack (Strong Nu:⁻) B_Start->B_Attack B_Intermediate Alkoxide Intermediate B_Attack->B_Intermediate B_Protonation 2. Protonation (Workup) B_Intermediate->B_Protonation B_Product Product: Attack at LESS Substituted Carbon B_Protonation->B_Product

References

preventing polymerization during 3-Ethyl-2,2-dimethyloxirane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing unintended polymerization during reactions with 3-Ethyl-2,2-dimethyloxirane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound, also known as 2,3-epoxy-2-methylpentane, is a versatile intermediate in organic synthesis.[1] Its structure contains a strained three-membered epoxide ring. This ring strain, approximately 25 kcal/mol, makes the molecule highly reactive and susceptible to ring-opening reactions.[1] Under certain conditions, this ring-opening can proceed in a chain-growth fashion, leading to the formation of high molecular weight polymers.

Q2: What are the main types of polymerization that can occur with this compound?

The primary polymerization pathways for this compound are cationic and anionic ring-opening polymerization.[1]

  • Cationic Polymerization: This is typically initiated by acidic species, such as Lewis acids (e.g., boron trifluoride) or protic acids.[1] The reaction proceeds through a positively charged propagating species.

  • Anionic Polymerization: This is initiated by nucleophilic species, such as alkoxide anions.[1] The polymerization propagates through a negatively charged intermediate.

Q3: What are the general signs of unintended polymerization in my reaction?

Unintended polymerization can manifest in several ways:

  • Formation of a viscous oil or solid: The reaction mixture may become thick, difficult to stir, or solidify completely.

  • Precipitation of a solid: A solid polymer may crash out of the reaction solvent.

  • Broad signals in NMR spectra: The formation of polymers will result in broad, poorly resolved peaks in your ¹H and ¹³C NMR spectra, often obscuring the signals of your desired product.

  • Low yield of the desired product: Polymerization consumes the starting material, leading to a lower than expected yield of the intended product.

  • Inconsistent results: Reactions may work on a small scale but fail upon scale-up due to heat transfer issues that can promote polymerization.

Troubleshooting Guides

Issue 1: My reaction mixture turned into a solid mass. What happened and how can I prevent it?

A1: This is a classic sign of runaway polymerization. This typically occurs when the initiation of polymerization is rapid and the reaction is highly exothermic, leading to an uncontrolled increase in temperature that further accelerates the polymerization rate.

Troubleshooting Steps:

  • Identify the Initiator: Determine the potential source of initiation.

    • Acidic Conditions (Cationic Polymerization): Are you using any Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) or strong protic acids (e.g., H₂SO₄, HCl)? Traces of acid impurities in your reagents or glassware can also act as initiators.

    • Basic/Nucleophilic Conditions (Anionic Polymerization): Are you using strong bases (e.g., NaH, n-BuLi) or highly nucleophilic reagents?

  • Control Reaction Temperature:

    • Maintain a low reaction temperature. Start your reaction at 0°C or even -78°C and allow it to slowly warm to the desired temperature.

    • Ensure efficient stirring and use a cooling bath to dissipate the heat generated during the reaction.

  • Slow Addition of Reagents:

    • Add the initiator or the epoxide slowly to the reaction mixture. This helps to control the initial rate of reaction and prevent a rapid exotherm.

  • Use of Inhibitors:

    • Consider adding a small amount of a suitable polymerization inhibitor. The choice of inhibitor will depend on the type of polymerization you are trying to prevent.

Issue 2: I am observing a significant amount of high molecular weight polymer in my NMR spectrum. How can I minimize this side reaction?

A2: The presence of a high molecular weight polymer suggests that while your desired reaction is occurring, polymerization is a significant competing pathway.

Troubleshooting Steps:

  • Re-evaluate your catalyst/initiator concentration:

    • Use the minimum effective concentration of your catalyst or initiator. High concentrations can increase the rate of polymerization.

  • Optimize the reaction time:

    • Monitor your reaction closely by TLC or in-situ IR. Stop the reaction as soon as the starting material is consumed to prevent the product from initiating further polymerization or side reactions.

  • Choice of Solvent:

    • The polarity of the solvent can influence the rate of both cationic and anionic polymerization. Experiment with different solvents to find one that favors your desired reaction over polymerization.

  • Purification of Reagents:

    • Ensure your starting materials and solvents are pure and free from acidic or basic impurities that could initiate polymerization. Distill solvents and reagents if necessary.

Data Presentation

Table 1: Conditions Favoring Polymerization of this compound

Polymerization TypeInitiatorsConditions to Avoid
Cationic Lewis Acids (BF₃, AlCl₃, SnCl₄), Protic Acids (H₂SO₄, HCl)High temperatures, high initiator concentration, acidic impurities
Anionic Alkoxides, Organometallics (n-BuLi), Strong Bases (NaH)High temperatures, high initiator concentration, protic impurities that can react with the initiator

Experimental Protocols

While specific protocols are highly dependent on the desired transformation, here is a general protocol for a nucleophilic ring-opening reaction of this compound designed to minimize polymerization.

General Protocol for Nucleophilic Ring-Opening under Basic Conditions:

  • Glassware Preparation: All glassware should be oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture and acidic impurities from the air.

  • Reagent Preparation:

    • The chosen nucleophile (e.g., an alcohol for alkoxide formation) and the solvent should be anhydrous.

    • If generating an alkoxide in situ with a strong base (e.g., NaH), ensure the base is fresh and of high purity.

  • Reaction Setup:

    • To a stirred solution of the nucleophile in the anhydrous solvent under an inert atmosphere at 0°C, slowly add the base (if required).

    • Once the nucleophile is fully deprotonated (if applicable), slowly add a solution of this compound in the same anhydrous solvent dropwise via a syringe pump.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride) at 0°C.

    • Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

Mandatory Visualizations

Cationic_Polymerization Initiator Initiator (H⁺ or Lewis Acid) Monomer1 This compound Initiator->Monomer1 Initiation ActivatedMonomer Activated Monomer (Protonated or Coordinated Epoxide) Monomer1->ActivatedMonomer Monomer2 Another Monomer Molecule ActivatedMonomer->Monomer2 Propagation Dimer Dimer Cation Monomer2->Dimer Polymer Propagating Polymer Chain (Cationic) Dimer->Polymer ...n Monomers Termination Termination/ Chain Transfer Polymer->Termination

Caption: Cationic Ring-Opening Polymerization of this compound.

Anionic_Polymerization Initiator Initiator (Nu⁻) Monomer1 This compound Initiator->Monomer1 Initiation (Nucleophilic Attack) Alkoxide1 Ring-Opened Alkoxide Monomer1->Alkoxide1 Monomer2 Another Monomer Molecule Alkoxide1->Monomer2 Propagation Dimer Dimer Alkoxide Monomer2->Dimer Polymer Propagating Polymer Chain (Anionic) Dimer->Polymer ...n Monomers Termination Termination (e.g., Proton Source) Polymer->Termination

Caption: Anionic Ring-Opening Polymerization of this compound.

Troubleshooting_Workflow Start Unwanted Polymerization Observed CheckConditions Check Reaction Conditions: - Temperature? - Initiator Concentration? - Reaction Time? Start->CheckConditions HighTemp High Temperature CheckConditions->HighTemp Yes HighConc High Initiator Concentration CheckConditions->HighConc Yes LongTime Long Reaction Time CheckConditions->LongTime Yes CheckReagents Check Reagents & Solvents: - Purity? - Anhydrous? CheckConditions->CheckReagents No OptimizeTemp Action: Lower Temperature, Improve Cooling HighTemp->OptimizeTemp OptimizeConc Action: Reduce Initiator Concentration HighConc->OptimizeConc OptimizeTime Action: Monitor Reaction and Quench Promptly LongTime->OptimizeTime OptimizeTemp->CheckReagents OptimizeConc->CheckReagents OptimizeTime->CheckReagents ImpureReagents Impurities Present CheckReagents->ImpureReagents Yes ConsiderInhibitor Consider Adding a Polymerization Inhibitor CheckReagents->ConsiderInhibitor No PurifyReagents Action: Purify/Distill Reagents and Solvents ImpureReagents->PurifyReagents PurifyReagents->ConsiderInhibitor AddInhibitor Action: Select and Add Appropriate Inhibitor ConsiderInhibitor->AddInhibitor If Applicable End Polymerization Minimized ConsiderInhibitor->End Not Necessary AddInhibitor->End

Caption: Troubleshooting Workflow for Unwanted Polymerization.

References

Technical Support Center: Epoxidation of 2-Methyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the epoxidation of 2-methyl-2-pentene (B165383).

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Question: My epoxidation of 2-methyl-2-pentene is proceeding very slowly or is incomplete. What are the potential causes and how can I improve the reaction rate?

Answer:

A slow or incomplete epoxidation can be attributed to several factors, ranging from reagent purity to reaction conditions. Consider the following troubleshooting steps:

  • Reagent Quality:

    • Oxidant Activity: Peroxy acids, a common class of oxidants for epoxidation, can decompose over time. Ensure your oxidant (e.g., meta-chloroperoxybenzoic acid - mCPBA) is fresh and has been stored correctly (typically in a refrigerator and protected from light). Consider titrating the oxidant to determine its active oxygen content.

    • Alkene Purity: Impurities in the 2-methyl-2-pentene substrate can inhibit the catalyst or react with the oxidant, reducing the effective concentration of reactants. Ensure the alkene is of high purity.

  • Reaction Conditions:

    • Temperature: Epoxidation rates are temperature-dependent. If the reaction is too slow, a moderate increase in temperature may be beneficial. However, be cautious, as excessive heat can lead to side reactions and decomposition of the epoxide product.[1]

    • Solvent: The choice of solvent can significantly impact reaction rates. Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used. Ensure the solvent is anhydrous, as water can lead to the formation of diol byproducts.[2][3]

    • Catalyst Activity (if applicable): If you are using a catalytic system (e.g., manganese or rhenium-based catalysts), ensure the catalyst has not been deactivated.[4] Catalyst deactivation can occur due to impurities or prolonged reaction times at elevated temperatures. Consider using a fresh batch of catalyst or regenerating the existing one if possible.

  • Reaction Stoichiometry:

    • Oxidant-to-Alkene Ratio: While a 1:1 stoichiometric ratio is theoretical, a slight excess of the oxidant (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to unwanted side reactions.

Troubleshooting Flowchart for Slow Reaction Rate

slow_reaction start Slow or Incomplete Epoxidation check_reagents Check Reagent Quality (Oxidant, Alkene) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent) check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst Activity (If applicable) check_conditions->check_catalyst Conditions OK increase_temp Increase Temperature Moderately check_catalyst->increase_temp Catalyst OK increase_oxidant Increase Oxidant Stoichiometry increase_temp->increase_oxidant No Improvement success Reaction Rate Improved increase_temp->success Improvement change_solvent Consider a Different Anhydrous Solvent increase_oxidant->change_solvent No Improvement increase_oxidant->success Improvement fresh_catalyst Use Fresh or Regenerated Catalyst change_solvent->fresh_catalyst No Improvement change_solvent->success Improvement fresh_catalyst->success Improvement

Caption: Troubleshooting workflow for a slow epoxidation reaction.

Issue 2: Low Yield of Epoxide and Formation of Byproducts

Question: I am getting a low yield of the desired 2-methyl-2-pentene oxide and observing significant byproduct formation. How can I improve the selectivity?

Answer:

Low yields are often due to side reactions, with the most common being the ring-opening of the epoxide to form a diol. Here’s how to address this:

  • Minimize Water Content: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the epoxide to 2-methyl-2,3-pentanediol.[2][3][5]

    • Use anhydrous solvents.

    • Ensure all glassware is thoroughly dried.

    • If using an oxidant like hydrogen peroxide, consider methods for its anhydrous delivery.

  • Control Reaction pH:

    • If using a peroxy acid like mCPBA, a carboxylic acid byproduct is formed, which can catalyze epoxide ring-opening. Buffering the reaction mixture, for instance with sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), can neutralize the acidic byproduct and improve epoxide stability.[6]

  • Temperature Control: Higher temperatures can promote side reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for the epoxide.

  • Choice of Oxidant and Catalyst:

    • The selectivity of an epoxidation reaction is highly dependent on the chosen oxidant and catalyst system. For instance, certain manganese-based catalysts have shown high selectivity for epoxide formation.[4]

    • More substituted, electron-rich alkenes like 2-methyl-2-pentene are generally more reactive towards epoxidation, which can sometimes lead to over-oxidation or other side reactions if not properly controlled.[7]

Data on Selectivity with Different Catalytic Systems

Catalyst SystemOxidantSolventTemperature (°C)Conversion (%)Epoxide Selectivity (%)
Mn(salen) complexNaOClDichloromethane25>95>90
Methyltrioxorhenium (MTO)H₂O₂Pyridine/DCM259895
in situ DimethyldioxiraneOxoneAcetone (B3395972)/Water090>99
UncatalyzedO₂Neat100-130VariableHigh

Note: These are representative values and can vary based on specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the epoxidation of an alkene with a peroxy acid?

A1: The epoxidation of an alkene with a peroxy acid, such as mCPBA, proceeds through a concerted mechanism. This means all bond-forming and bond-breaking steps occur simultaneously. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted process involves a cyclic transition state.[2][8][9]

Mechanism of Peroxy Acid Epoxidation

epoxidation_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products alkene R₂C=CR₂ ts [Cyclic Transition State] alkene->ts peroxy_acid R'C(=O)OOH peroxy_acid->ts epoxide Epoxide ts->epoxide acid R'C(=O)OH ts->acid

Caption: Simplified schematic of the concerted epoxidation mechanism.

Q2: How does the substitution pattern of the alkene affect the rate of epoxidation?

A2: The rate of epoxidation is generally faster for more substituted, electron-rich alkenes.[7] This is because the π-bond of the alkene acts as a nucleophile in the reaction with the electrophilic oxidant. Alkyl groups are electron-donating, increasing the nucleophilicity of the double bond and thus its reactivity. Therefore, a trisubstituted alkene like 2-methyl-2-pentene will typically react faster than a disubstituted or monosubstituted alkene.

Q3: Can I use hydrogen peroxide as an oxidant for the epoxidation of 2-methyl-2-pentene?

A3: Yes, hydrogen peroxide (H₂O₂) can be used as an oxidant, but it typically requires a catalyst to be effective.[4] H₂O₂ is considered a "green" oxidant because its only byproduct is water.[5] Catalytic systems based on metals like tungsten, manganese, or rhenium are often employed to activate the hydrogen peroxide. Additives can sometimes enhance the reaction rate when using hydrogen peroxide.[4]

Q4: My reaction is stereospecific. What does this mean for the epoxidation of substituted alkenes?

A4: The epoxidation with peroxy acids is a stereospecific reaction, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[2][10] For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide.[10] Since 2-methyl-2-pentene does not have cis/trans isomers due to two identical methyl groups on one of the double-bonded carbons, this aspect is less critical for this specific substrate.[10]

Experimental Protocols

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (mCPBA)
  • Dissolve Substrate: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-pentene (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Oxidant: Slowly add a solution of mCPBA (1.1 eq., ~77% purity) in DCM to the stirred alkene solution over 30 minutes.

  • Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Quench Reaction: Once the starting material is consumed, quench the excess mCPBA by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) until a starch-iodide paper test is negative.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL) and brine (1 x 20 mL).

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude epoxide.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Epoxidation using Oxone® and Acetone (in situ generation of dimethyldioxirane)
  • Prepare Solution: In a round-bottom flask, dissolve 2-methyl-2-pentene (1.0 eq.) in a 1:1 mixture of acetone and acetonitrile.[6]

  • Add Buffer: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Cool Reaction: Chill the reaction mixture in an ice-water bath for 10-15 minutes.[6]

  • Add Oxidant: Prepare a solution of Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) (approx. 2.2 eq. of KHSO₅) in water. Add this solution dropwise to the rapidly stirred reaction mixture.

  • Monitor Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within 1.5-4 hours.

  • Workup: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (B1210297) (2 x 30 mL).[6]

  • Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[6]

  • Concentrate: Remove the solvent by rotary evaporation to obtain the epoxide.[6]

General Experimental Workflow

experimental_workflow start Start dissolve_alkene Dissolve 2-methyl-2-pentene in anhydrous solvent start->dissolve_alkene cool_mixture Cool reaction mixture (e.g., 0 °C) dissolve_alkene->cool_mixture add_oxidant Slowly add oxidant solution cool_mixture->add_oxidant monitor_reaction Monitor reaction progress (TLC/GC) add_oxidant->monitor_reaction quench_reaction Quench excess oxidant monitor_reaction->quench_reaction workup Aqueous workup (Wash with NaHCO₃, brine) quench_reaction->workup dry_concentrate Dry organic layer and remove solvent workup->dry_concentrate purify Purify product (e.g., Chromatography) dry_concentrate->purify end End purify->end

Caption: General workflow for the epoxidation of 2-methyl-2-pentene.

References

Technical Support Center: Catalyst Deactivation in 3-Ethyl-2,2-dimethyloxirane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 3-Ethyl-2,2-dimethyloxirane.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the synthesis of this compound?

A1: The synthesis of this compound, an epoxide, is typically achieved through the epoxidation of 2-methyl-2-pentene (B165383). Common catalytic systems include:

  • Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often used, though these are stoichiometric reagents rather than true catalysts.

  • Heterogeneous Catalysts: Titanium silicalite (TS-1) and other titanium-containing zeolites are widely used for alkene epoxidation with hydrogen peroxide as the oxidant.

  • Homogeneous Catalysts: Metal complexes, such as those based on molybdenum, tungsten, or manganese, can be employed. For asymmetric synthesis, chiral copper(II) bis-oxazoline complexes have been utilized.

  • Phase Transfer Catalysts: These are often used in industrial settings to enhance reaction rates between immiscible reactants.

Q2: What are the primary mechanisms of catalyst deactivation in this reaction?

A2: Catalyst deactivation in the epoxidation of 2-methyl-2-pentene can occur through several mechanisms, depending on the catalyst and reaction conditions. The most common are:

  • Fouling/Coking: The deposition of carbonaceous materials or heavy byproducts on the catalyst surface and within its pores is a major cause of deactivation. In the case of titanium silicalite catalysts, the micropores can be blocked by bulky organic byproducts formed from consecutive reactions of the epoxide product.[1]

  • Poisoning: Certain impurities in the feedstock or reaction medium can strongly adsorb to the active sites of the catalyst, rendering them inactive. For metal-based catalysts, common poisons include sulfur, phosphorus, and halogen compounds.

  • Leaching: The dissolution of the active catalytic species from the support into the reaction medium can lead to a gradual loss of activity. This is a potential issue for supported metal catalysts. For titanium silicalite catalysts, the leaching of framework titanium can contribute to deactivation.[1]

  • Sintering: At elevated temperatures, the active metal particles on a supported catalyst can agglomerate, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity.

Q3: How can I identify the cause of my catalyst deactivation?

A3: Identifying the root cause of catalyst deactivation is crucial for effective troubleshooting. A combination of analytical techniques can be employed:

  • Surface Area and Porosity Analysis (BET): A significant decrease in surface area and pore volume can indicate fouling or sintering.

  • Temperature Programmed Oxidation (TPO) or Desorption (TPD): These techniques can identify and quantify the amount of coke or adsorbed poisons on the catalyst surface.

  • Spectroscopic Techniques (e.g., FTIR, Raman): These can be used to identify functional groups of adsorbed species or changes in the catalyst structure.

  • Elemental Analysis (e.g., ICP-OES, XRF): This can detect changes in the elemental composition of the catalyst, indicating leaching of active metals or deposition of poisons.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Gradual loss of catalyst activity over time Fouling/Coking: Accumulation of byproducts in catalyst pores.1. Optimize Reaction Conditions: Lower the reaction temperature or pressure to minimize byproduct formation.2. Feedstock Purification: Ensure the purity of 2-methyl-2-pentene and the oxidizing agent.3. Catalyst Regeneration: Implement a regeneration protocol such as calcination or solvent washing (see detailed protocols below).
Sudden and significant drop in catalyst activity Poisoning: Presence of a strong catalyst poison in the feed.1. Analyze Feedstock: Check for potential poisons like sulfur or nitrogen compounds.2. Purify Feedstock: Implement a purification step for the reactants.3. Guard Bed: Consider using a guard bed to remove poisons before the feed enters the main reactor.
Decreased selectivity to this compound Changes in Active Sites: Sintering or partial poisoning affecting the selectivity. Byproduct Formation: Side reactions becoming more prominent due to changes in catalyst properties or reaction conditions.1. Characterize the Catalyst: Analyze the catalyst for changes in morphology and active site distribution.2. Re-optimize Conditions: Adjust temperature, pressure, and reactant ratios to favor the desired reaction pathway.3. Consider Catalyst Regeneration/Replacement: If active sites are irreversibly altered, regeneration or replacement may be necessary.
Loss of active metal from the catalyst support Leaching: Dissolution of the active component into the reaction medium.1. Modify Catalyst Support: Use a support that has stronger interaction with the active metal.2. Adjust Solvent Polarity: If possible, use a solvent that minimizes the solubility of the active species.3. Operate at Milder Conditions: Lowering the reaction temperature can sometimes reduce leaching.

Quantitative Data Summary

Catalyst SystemAlkeneOxidantTypical ActivityCommon Deactivation MechanismRegeneration Potential
Titanium Silicalite (TS-1) PropyleneH₂O₂High selectivity, stable for >200hPore blocking by oligomersHigh (Calcination, H₂O₂ wash)
Supported Molybdenum CycloocteneTBHP>99% conversion in 6hLeaching, FoulingModerate (Solvent wash, Recalcination)
Supported Palladium VariousVariesHigh activityPoisoning (e.g., by halides), SinteringVaries depending on poison
Chiral Cu(II) Complexes α-chloro estersVariesHigh enantioselectivityLigand degradation, Metal leachingLow to Moderate

Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination (for Fouling/Coking)

This protocol is suitable for regenerating catalysts like titanium silicalites that have been deactivated by the deposition of organic residues.

  • Solvent Wash: Before calcination, wash the spent catalyst with a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove loosely adsorbed organic molecules. Stir the catalyst in the solvent for 1-2 hours at room temperature, then filter.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C for 4-6 hours to remove the solvent.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible or a tube furnace.

    • Ramp the temperature to 550 °C at a rate of 2-5 °C/min under a flow of dry air or a mixture of air and nitrogen.

    • Hold the temperature at 550 °C for 5-6 hours.

    • Cool the catalyst down to room temperature under a flow of inert gas (e.g., nitrogen).

Protocol 2: Catalyst Regeneration by Solvent Washing (for weakly adsorbed species)

This protocol can be effective for removing some types of poisons or soluble byproducts from the catalyst surface.

  • Solvent Selection: Choose a solvent in which the deactivating species are soluble but the active catalyst is not. For some epoxidation catalysts, washing with ethylbenzene (B125841) at 60°C for 4 hours has been reported to be effective.

  • Washing Procedure:

    • Suspend the spent catalyst in the chosen solvent in a flask.

    • Stir the suspension at a slightly elevated temperature (e.g., 40-60 °C) for 2-4 hours.

    • Filter the catalyst and repeat the washing step with fresh solvent if necessary.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent.

Visualizations

CatalystDeactivationPathways cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst Fouling Fouling / Coking (Pore Blockage) Active_Catalyst->Fouling Byproducts Poisoning Poisoning (Active Site Blocking) Active_Catalyst->Poisoning Impurities Sintering Sintering (Loss of Surface Area) Active_Catalyst->Sintering High Temperature Leaching Leaching (Loss of Active Sites) Active_Catalyst->Leaching Solvent Deactivated_Catalyst Deactivated Catalyst Fouling->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation.

TroubleshootingWorkflow Start Decreased Catalyst Performance Observed Identify_Symptoms Identify Symptoms (e.g., gradual vs. sudden deactivation, selectivity loss) Start->Identify_Symptoms Hypothesize_Cause Hypothesize Potential Cause (Fouling, Poisoning, Sintering, Leaching) Identify_Symptoms->Hypothesize_Cause Characterize_Catalyst Characterize Spent Catalyst (BET, TPO, ICP, etc.) Hypothesize_Cause->Characterize_Catalyst Implement_Solution Implement Corrective Action Characterize_Catalyst->Implement_Solution Regenerate Regenerate Catalyst Implement_Solution->Regenerate Fouling/Poisoning Optimize Optimize Process Conditions Implement_Solution->Optimize Sub-optimal conditions Replace Replace Catalyst Implement_Solution->Replace Irreversible deactivation Evaluate Evaluate Performance Regenerate->Evaluate Optimize->Evaluate Replace->Evaluate

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Byproduct Formation in Acid-Catalyzed Opening of 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with byproduct formation during the acid-catalyzed ring-opening of 3-Ethyl-2,2-dimethyloxirane.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the acid-catalyzed ring-opening of this compound with a nucleophile (e.g., water or methanol)?

A1: In the acid-catalyzed ring-opening of an unsymmetrical epoxide, the nucleophile preferentially attacks the more substituted carbon atom.[1][2][3][4] For this compound, the tertiary carbon (C2, bonded to two methyl groups) is more substituted than the secondary carbon (C3, bonded to an ethyl group). Therefore, the major product results from the nucleophilic attack at the C2 position. For example, with methanol (B129727) (CH₃OH) as the nucleophile, the major product is 2-methoxy-2-methyl-3-pentanol.

Q2: What are the potential byproducts in this reaction?

A2: Byproducts can arise from the nucleophilic attack at the less substituted carbon atom (C3).[1] This would result in the formation of the regioisomeric product. Using methanol as an example, the primary byproduct would be 3-methoxy-2,2-dimethyl-3-pentanol. The formation of this byproduct is generally less favored under acidic conditions but can be influenced by reaction parameters.

Q3: Why does the nucleophile attack the more substituted carbon in an acid-catalyzed reaction?

A3: The acid-catalyzed ring-opening of an epoxide proceeds through a mechanism that has characteristics of both Sₙ1 and Sₙ2 reactions.[1][2][5] After the epoxide oxygen is protonated, the carbon-oxygen bonds begin to weaken. The more substituted carbon can better stabilize the developing partial positive charge, acquiring a more carbocation-like character.[2][3][6] This makes it more electrophilic and thus the primary site of nucleophilic attack.

Q4: Can carbocation rearrangements occur, leading to other byproducts?

A4: While the transition state has some carbocation character, a discrete carbocation intermediate is generally not formed.[6][7] Therefore, rearrangements are not a typical pathway for byproduct formation in this reaction. However, under strongly acidic conditions or with substrates prone to rearrangement, it remains a minor possibility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of the "wrong" regioisomer (attack at the less substituted carbon). The reaction conditions are not sufficiently favoring the Sₙ1-like pathway. This could be due to a weak acid catalyst or a highly nucleophilic solvent.- Use a stronger acid catalyst to promote protonation and the development of positive charge on the more substituted carbon.- Employ a less nucleophilic solvent to favor the Sₙ1-like character of the transition state.
Low overall yield. - Incomplete reaction: The reaction time may be too short, or the temperature may be too low.- Degradation of starting material or product: The acid concentration may be too high, or the reaction temperature may be excessive, leading to side reactions.- Monitor the reaction by TLC or GC to determine the optimal reaction time.- Perform the reaction at a lower temperature for a longer duration.- Titrate the amount of acid catalyst to the minimum effective concentration.
Formation of polymeric byproducts. High concentrations of the epoxide can lead to polymerization, where a ring-opened epoxide acts as a nucleophile to attack another protonated epoxide molecule.- Use a higher dilution of the epoxide in the solvent.- Add the epoxide slowly to the acidic solution of the nucleophile to maintain a low instantaneous concentration of the epoxide.

Experimental Protocols

Acid-Catalyzed Methanolysis of this compound
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous methanol (0.5 M).

  • Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of a strong acid (e.g., 0.1 mol% sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) until the solution is neutral.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomeric products.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation Acid H⁺ (Catalyst) Major_Product Major Product (Attack at C2) Protonated_Epoxide->Major_Product Major Pathway (Nucleophilic Attack) Byproduct Byproduct (Attack at C3) Protonated_Epoxide->Byproduct Minor Pathway (Nucleophilic Attack)

Caption: Reaction pathway for the acid-catalyzed opening of this compound.

Troubleshooting_Workflow Start High Byproduct Formation Observed Check_Acid Is the acid catalyst strong enough? Start->Check_Acid Increase_Acid_Strength Use a stronger acid catalyst Check_Acid->Increase_Acid_Strength No Check_Nucleophile Is the nucleophile/solvent too reactive? Check_Acid->Check_Nucleophile Yes Increase_Acid_Strength->Check_Nucleophile Use_Less_Nucleophilic_Solvent Employ a less nucleophilic solvent Check_Nucleophile->Use_Less_Nucleophilic_Solvent Yes Check_Concentration Is the epoxide concentration too high? Check_Nucleophile->Check_Concentration No Use_Less_Nucleophilic_Solvent->Check_Concentration Dilute_Reaction Use higher dilution or slow addition Check_Concentration->Dilute_Reaction Yes End Optimized Reaction Check_Concentration->End No Dilute_Reaction->End

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

Technical Support Center: Scale-Up Synthesis of 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 3-Ethyl-2,2-dimethyloxirane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues in a practical question-and-answer format.

Troubleshooting Guides

Issue 1: Uncontrolled Exothermic Reaction (Thermal Runaway)

Question: During the addition of the oxidizing agent (e.g., m-CPBA), the reaction temperature is rising rapidly and uncontrollably, even with maximum cooling. What immediate actions should be taken?

Answer: An uncontrolled temperature spike indicates a potential thermal runaway, a hazardous situation requiring immediate action.

Immediate Steps:

  • Cease Reagent Addition: Immediately stop the addition of the oxidizing agent.

  • Enhance Cooling: Ensure the reactor's cooling system is operating at maximum capacity. If possible, use a colder cooling medium.

  • Emergency Quench: If the temperature continues to rise, initiate a pre-planned emergency quenching procedure. This typically involves the rapid addition of a cold, inert solvent to dilute the reaction mixture and absorb heat.

  • Alert and Evacuate: Inform all personnel in the vicinity and be prepared to follow emergency shutdown and evacuation protocols if the situation cannot be controlled.

Post-Incident Analysis and Prevention:

  • Review Addition Rate: The rate of addition of the oxidizing agent may have been too fast. For subsequent runs, reduce the addition rate and monitor the temperature closely.

  • Check Agitation: Inadequate mixing can lead to localized "hot spots." Ensure the agitator is functioning correctly and providing sufficient turbulence.

  • Verify Reagent Concentration: High concentrations of reactants can lead to a more vigorous reaction. Consider diluting the reactants.

  • Assess Cooling Capacity: The cooling system may be insufficient for the scale of the reaction. A thorough process safety review should be conducted to assess the heat removal capacity.

Issue 2: Low Yield of this compound and Formation of Impurities

Question: The final product yield is significantly lower than expected, and analysis shows the presence of a significant amount of 2-methylpentane-2,3-diol as a byproduct. What is the likely cause and how can it be mitigated?

Answer: The formation of 2-methylpentane-2,3-diol is a common issue and typically results from the acid-catalyzed ring-opening of the epoxide by water present in the reaction mixture. The acid can be the carboxylic acid byproduct from the peracid oxidant (e.g., m-chlorobenzoic acid from m-CPBA).

Troubleshooting and Solutions:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use to minimize the presence of water.

  • Buffered Conditions: The addition of a mild base, such as sodium bicarbonate or disodium (B8443419) hydrogen phosphate, can neutralize the acidic byproduct as it is formed, preventing the acid-catalyzed hydrolysis of the epoxide.

  • Aprotic Solvent: Perform the reaction in a non-aqueous, aprotic solvent like dichloromethane (B109758) or chloroform (B151607) to avoid introducing a source of protons that can facilitate ring-opening.

  • Control Reaction Time: Prolonged reaction times, especially in the presence of acid, can increase the extent of diol formation. Monitor the reaction progress and quench it as soon as the starting alkene is consumed.

Issue 3: Difficulty in Product Purification

Question: During purification by distillation, the isolated product is still impure, and there seems to be some product degradation. How can the purification of this compound be improved on a larger scale?

Answer: this compound, like many epoxides, can be sensitive to acid and high temperatures, which can lead to decomposition or polymerization during purification.

Purification Strategies:

  • Mild Work-up: Before distillation, wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to remove any residual acidic impurities.

  • Vacuum Distillation: Purify the epoxide under reduced pressure to lower the boiling point and minimize thermal degradation.

  • Avoid Acidic Contaminants: Ensure all glassware and equipment used for purification are free from acidic residues.

  • Alternative Purification: For heat-sensitive applications, consider non-distillative purification methods such as column chromatography on a neutral or basic support (e.g., alumina (B75360) or deactivated silica (B1680970) gel).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the scale-up synthesis of this compound?

A1: The most common laboratory and industrial approach for the synthesis of this compound is the epoxidation of 2-methyl-2-pentene (B165383).[1] A widely used oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1] In industrial settings, other oxidants and catalytic systems, such as hydrogen peroxide with a suitable catalyst, may be employed to improve cost-effectiveness and safety.

Q2: What are the primary safety concerns when scaling up this epoxidation?

A2: The primary safety concern is the highly exothermic nature of the epoxidation reaction, which carries a significant risk of thermal runaway if not properly controlled. Peroxy compounds like m-CPBA can also be thermally unstable and potentially explosive, especially in their pure, dry form. Therefore, careful temperature control, controlled addition of reagents, and a thorough understanding of the reaction's thermal profile are critical for a safe scale-up.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in managing the reaction temperature and can influence the reaction pathway. A solvent with a good heat capacity can help to absorb the heat generated during the reaction. Aprotic solvents like dichloromethane are often preferred to prevent the acid-catalyzed ring-opening of the epoxide by protic solvents like water or alcohols.

Q4: Can the m-chlorobenzoic acid byproduct be easily removed?

A4: Yes, the m-chlorobenzoic acid byproduct is acidic and can be readily removed by washing the organic reaction mixture with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. This is a standard step in the work-up procedure.

Q5: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A5: Gas chromatography (GC) is an excellent technique for monitoring the disappearance of the starting material (2-methyl-2-pentene) and the appearance of the product (this compound). It can also be used to quantify the presence of byproducts like the corresponding diol. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable.

Data Presentation

Table 1: Comparison of Reaction Conditions for Epoxidation of 2-methyl-2-pentene

ParameterCondition A (Lab Scale)Condition B (Pilot Scale)Condition C (Industrial Process)
Starting Alkene 2-methyl-2-pentene2-methyl-2-pentene2-methyl-2-pentene
Oxidizing Agent m-CPBAm-CPBA or Peracetic AcidHydrogen Peroxide with Catalyst
Solvent DichloromethaneDichloromethane or TolueneToluene or Ethyl Acetate
Temperature 0 - 25 °C10 - 40 °C20 - 60 °C
Reaction Time 2 - 6 hours4 - 12 hoursContinuous Flow (residence time)
Typical Yield 85 - 95%80 - 90%>90%
Key Challenge Product PurificationHeat ManagementCatalyst Separation and Recycling

Table 2: Impact of Process Parameters on Yield and Purity of this compound

Parameter VariedChangeEffect on YieldEffect on Purity (Diol formation)
Temperature Increase from 25°C to 50°CSlight DecreaseSignificant Increase
Water Content From <0.1% to 1%DecreaseSignificant Increase
m-CPBA Addition Rate DoubledNo significant changeSlight Increase (due to temp rise)
Presence of Buffer Addition of NaHCO₃Slight IncreaseSignificant Decrease

Experimental Protocols

Key Experiment: Pilot Scale Synthesis of this compound

Objective: To synthesize this compound on a pilot scale (e.g., 10 L reactor) with a focus on safety and process control.

Materials:

  • 2-methyl-2-pentene (e.g., 1.0 kg, ~11.9 mol)

  • m-CPBA (70-77% purity, e.g., ~2.9 kg, ~1.2 eq.)

  • Dichloromethane (anhydrous, ~8 L)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Chiller/heater for reactor temperature control

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: The reactor is charged with 2-methyl-2-pentene and 4 L of dichloromethane. The mixture is stirred and cooled to 0-5 °C.

  • m-CPBA Solution: In a separate vessel, a solution of m-CPBA in 4 L of dichloromethane is prepared.

  • Controlled Addition: The m-CPBA solution is added to the reactor via the addition funnel at a rate that maintains the internal temperature between 5-10 °C. This addition is highly exothermic and must be carefully controlled.

  • Reaction Monitoring: The reaction progress is monitored by GC analysis of aliquots taken from the reaction mixture. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Quenching: Once the reaction is complete, the mixture is quenched by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 2-methyl-2-pentene & DCM C Controlled Addition of m-CPBA (Maintain 5-10 °C) A->C B Prepare m-CPBA solution in DCM B->C D Monitor Reaction by GC C->D E Quench with Sodium Sulfite D->E Reaction Complete F Aqueous Washes (NaHCO3, H2O, Brine) E->F G Dry & Concentrate F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic Start Low Yield of Epoxide CheckDiol High Diol Formation? Start->CheckDiol CheckUnreactedSM High Unreacted Starting Material? Start->CheckUnreactedSM CheckDiol->CheckUnreactedSM No WaterPresent Water Present in Reaction CheckDiol->WaterPresent Yes InsufficientOxidant Insufficient Oxidant CheckUnreactedSM->InsufficientOxidant Yes LowTemp Reaction Temp Too Low CheckUnreactedSM->LowTemp Yes AcidCatalysis Acid-Catalyzed Hydrolysis WaterPresent->AcidCatalysis UseAnhydrous Use Anhydrous Conditions AcidCatalysis->UseAnhydrous AddBuffer Add Buffer (e.g., NaHCO3) AcidCatalysis->AddBuffer IncreaseOxidant Increase Oxidant Stoichiometry InsufficientOxidant->IncreaseOxidant IncreaseTemp Increase Reaction Temperature LowTemp->IncreaseTemp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Navigating the Influence of Temperature on 3-Ethyl-2,2-dimethyloxirane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving 3-Ethyl-2,2-dimethyloxirane. A primary focus is the critical role of temperature in dictating reaction selectivity, particularly in ring-opening reactions. Understanding and controlling this parameter is paramount for achieving desired product outcomes and minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary products observed in the ring-opening reaction of this compound?

A1: The ring-opening of this compound, an unsymmetrical epoxide, yields two main constitutional isomers depending on the reaction conditions. The nucleophile can attack either the more substituted tertiary carbon (C2) or the less substituted secondary carbon (C3) of the oxirane ring.

Q2: How do reaction conditions (acidic vs. basic) influence the regioselectivity of the ring-opening reaction?

A2: The regioselectivity is fundamentally determined by the reaction mechanism, which is dictated by the pH of the medium.

  • Under acidic conditions , the epoxide oxygen is first protonated, leading to a transition state with significant carbocationic character on the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon.[1]

  • Under basic conditions , the reaction proceeds via a direct SN2 attack. The nucleophile, typically a strong base, will attack the less sterically hindered carbon (C3).[1]

Q3: How does temperature affect the selectivity of the reaction?

A3: Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control, which in turn affects the product distribution.

  • Kinetic Control (Low Temperatures): At lower temperatures, the reaction is generally under kinetic control. This means the major product will be the one that is formed the fastest, i.e., the one with the lower activation energy.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome the activation barriers of both pathways, and an equilibrium can be established between the products. Under these conditions, the major product will be the more thermodynamically stable one.

Q4: I am observing a mixture of products. How can I improve the selectivity for the desired isomer?

A4: To enhance selectivity, carefully control the reaction temperature.

  • For the kinetically favored product: Run the reaction at a lower temperature. This may require longer reaction times to achieve a reasonable conversion.

  • For the thermodynamically favored product: Conduct the reaction at a higher temperature to allow the reaction to reach equilibrium. It is advisable to monitor the reaction over time to ensure that the product ratio is no longer changing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Suboptimal Temperature: The reaction temperature may be favoring the formation of the undesired isomer or side products.Adjust Temperature: Systematically vary the reaction temperature. For the kinetic product, try decreasing the temperature in 5-10°C increments. For the thermodynamic product, increase the temperature and monitor for equilibration.
Incorrect pH: The pH of the reaction may not be optimal for the desired regioselectivity.Verify and Adjust pH: Ensure the reaction is distinctly acidic or basic to favor one mechanism over the other. Use a pH meter or appropriate indicators.
Side Reactions: At elevated temperatures, side reactions such as elimination or polymerization may become significant.Lower Temperature and/or Use a Milder Catalyst: If side products are observed at higher temperatures, consider running the reaction at a lower temperature for a longer duration. A less reactive catalyst might also reduce side reactions.
Inconsistent product ratios between batches Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable product distributions.Improve Temperature Regulation: Use a reliable temperature-controlled bath (oil, water, or cryostat) to maintain a constant and uniform temperature throughout the reaction.
Variability in Reagent Addition: The rate of addition of reagents, especially the catalyst, can cause localized temperature changes.Controlled Reagent Addition: Add reagents slowly and in a controlled manner, with efficient stirring, to dissipate any heat generated.
Formation of unexpected byproducts Thermal Decomposition: The starting material or products may be degrading at the reaction temperature.Lower Reaction Temperature: Attempt the reaction at a lower temperature. If the desired reaction is too slow at lower temperatures, a more active but still selective catalyst may be needed.
Rearrangement Reactions: The carbocation intermediate in acid-catalyzed reactions can be prone to rearrangement, especially at higher temperatures.Optimize Temperature and Catalyst: Lowering the temperature can disfavor rearrangement. A catalyst that promotes a more concerted SN2-like pathway, even under acidic conditions, could also be beneficial.

Data Presentation: Effect of Temperature on Product Distribution (Illustrative Example)

Temperature (°C) Reaction Time (h) Product A (%) Product B (%) Control Regime
0248515Kinetic
25126040Mixed
5063070Thermodynamic
8022080Thermodynamic

Note: This table is for illustrative purposes and the actual product distribution will depend on the specific reactants, catalyst, and solvent used.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Methanolysis of this compound

Objective: To perform the ring-opening of this compound with methanol (B129727) under acidic conditions at a controlled temperature.

Materials:

  • This compound

  • Anhydrous Methanol

  • Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Temperature-controlled bath

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a condenser in a temperature-controlled bath set to the desired temperature (e.g., 0°C, 25°C, or 50°C).

  • To the flask, add this compound and anhydrous methanol.

  • Slowly add a catalytic amount of sulfuric acid to the stirred solution.

  • Monitor the reaction progress by TLC or GC analysis at regular intervals.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

  • Analyze the product ratio by GC-MS or NMR spectroscopy.

Protocol 2: General Procedure for Base-Catalyzed Methanolysis of this compound

Objective: To perform the ring-opening of this compound with methanol under basic conditions at a controlled temperature.

Materials:

  • This compound

  • Anhydrous Methanol

  • Sodium Methoxide

  • Ammonium (B1175870) Chloride (saturated solution)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Temperature-controlled bath

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a condenser in a temperature-controlled bath set to the desired temperature.

  • To the flask, add anhydrous methanol and sodium methoxide.

  • Cool the solution to the desired temperature and slowly add this compound.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction by adding a saturated solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

  • Determine the product ratio by GC-MS or NMR spectroscopy.

Visualizations

Reaction_Selectivity_Workflow cluster_conditions Reaction Conditions cluster_epoxide This compound cluster_products Ring-Opened Products cluster_control Temperature Influence Acidic Acidic (e.g., H+) Epoxide Epoxide Acidic->Epoxide Protonation Basic Basic (e.g., RO-) Basic->Epoxide SN2 Attack More_Substituted Attack at More Substituted Carbon Epoxide->More_Substituted Favored under Acidic Conditions Less_Substituted Attack at Less Substituted Carbon Epoxide->Less_Substituted Favored under Basic Conditions Low_Temp Low Temperature (Kinetic Control) More_Substituted->Low_Temp Faster Formation High_Temp High Temperature (Thermodynamic Control) Less_Substituted->High_Temp More Stable Product (Hypothetical)

Caption: Logical relationship between reaction conditions and product selectivity.

Experimental_Workflow A 1. Reaction Setup (Epoxide, Nucleophile, Solvent, Catalyst) B 2. Temperature Control (e.g., 0°C, 25°C, 50°C) A->B C 3. Reaction Monitoring (TLC, GC) B->C D 4. Workup (Quenching, Extraction, Drying) C->D E 5. Product Isolation & Purification (Rotovap, Chromatography) D->E F 6. Product Analysis (GC-MS, NMR for Ratio Determination) E->F

Caption: General experimental workflow for studying temperature effects.

References

Technical Support Center: Solvent Effects on the Stability of 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 3-Ethyl-2,2-dimethyloxirane in various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the solvent type, presence of acidic or basic impurities, and temperature. The strained three-membered oxirane ring makes the molecule susceptible to ring-opening reactions, which can be catalyzed by various solvent properties.

Q2: How does solvent polarity affect the stability of this compound?

A2: Solvent polarity plays a crucial role in the stability of epoxides. Polar solvents can facilitate ring-opening reactions by stabilizing charged intermediates or transition states. In contrast, nonpolar aprotic solvents generally provide a more stable environment for storage and reactions where the epoxide itself is the desired reactant.

Q3: What is the expected stability of this compound in protic vs. aprotic solvents?

A3: Protic solvents (e.g., water, alcohols) can act as both a nucleophile and a proton source, leading to solvolysis and the formation of diols or ether-alcohols. Aprotic polar solvents (e.g., DMSO, DMF) are generally less reactive towards the epoxide ring in the absence of strong nucleophiles or catalysts. Nonpolar aprotic solvents (e.g., hexane, toluene) are typically the most inert and are recommended for long-term storage.

Q4: Can this compound undergo isomerization?

A4: Yes, under certain conditions, particularly in the presence of Lewis acids or upon heating, epoxides can rearrange to form carbonyl compounds. For this compound, this could potentially lead to the formation of 2-methyl-3-pentanone.

Q5: What are the recommended storage conditions for this compound?

A5: For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). It is advisable to store it neat or as a concentrated solution in a dry, nonpolar aprotic solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. The solvent may be protic or contain acidic/basic impurities.Use a dry, aprotic, and nonpolar solvent for storage and reactions where epoxide stability is critical. Ensure all glassware is dry and free of acidic or basic residues.
Formation of multiple unexpected byproducts. The reaction temperature may be too high, leading to thermal decomposition or isomerization.Run the reaction at a lower temperature. Monitor the reaction progress by GC-MS or TLC to identify the optimal reaction time and temperature.
Inconsistent reaction outcomes. The solvent may not be of sufficient purity or may contain variable amounts of water.Use high-purity, anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use.
Precipitation of the compound from solution. The chosen solvent may not be appropriate for the desired concentration.Consult solubility data for similar compounds. Consider using a co-solvent system or choosing a solvent with a more suitable polarity.

Data on Solvent Effects on Stability

Solvent Class Example Solvents Expected Stability Potential Decomposition Products
Protic Water, Methanol, EthanolLowDiols, Ether-alcohols
Aprotic Polar DMSO, DMF, AcetonitrileModerateGenerally stable, but can react with strong nucleophiles
Aprotic Nonpolar Hexane, Toluene, DichloromethaneHighGenerally stable under inert conditions

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Given Solvent

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound

  • High-purity anhydrous solvent of interest

  • Internal standard (e.g., a stable hydrocarbon like dodecane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Autosampler vials with septa

  • Micropipettes

  • Volumetric flasks

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • In a series of autosampler vials, add a known volume of the this compound stock solution.

    • Add a known volume of the internal standard stock solution to each vial.

    • Seal the vials immediately.

  • Time-Course Analysis:

    • Analyze one vial immediately (t=0) using the established GC-MS method.

    • Store the remaining vials under the desired experimental conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze it by GC-MS.

  • GC-MS Analysis:

    • Injector: Set to a suitable temperature (e.g., 250 °C) with an appropriate split ratio.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte, internal standard, and any potential degradation products.

    • Mass Spectrometer: Operate in full scan mode to identify any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Plot the natural logarithm of the peak area ratio versus time.

    • The slope of this plot will be the negative of the first-order rate constant (-k) for the decomposition under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Oxirane & Internal Standard) prep_samples Prepare Samples in Vials prep_stock->prep_samples t0_analysis t=0 Analysis (GC-MS) prep_samples->t0_analysis storage Store Samples (Controlled Conditions) prep_samples->storage timed_analysis Time-Point Analysis (GC-MS) storage->timed_analysis peak_integration Peak Area Integration timed_analysis->peak_integration ratio_calc Calculate Area Ratio (Oxirane / IS) peak_integration->ratio_calc kinetics_plot Plot ln(Ratio) vs. Time ratio_calc->kinetics_plot rate_constant Determine Rate Constant (k) kinetics_plot->rate_constant

Caption: Experimental workflow for determining the stability of this compound.

reaction_pathways cluster_acid Acid-Catalyzed Ring Opening (e.g., in Protic Solvents) cluster_base Base-Catalyzed Ring Opening (Strong Nucleophile) cluster_thermal Thermal/Lewis Acid Isomerization oxirane This compound acid_product Diol / Ether-alcohol oxirane->acid_product H+ / Nu-H base_product Ring-Opened Adduct oxirane->base_product Nu- isomer_product 2-Methyl-3-pentanone oxirane->isomer_product Δ or Lewis Acid

Caption: Potential degradation pathways of this compound.

Validation & Comparative

Comparative NMR Spectral Analysis of 3-Ethyl-2,2-dimethyloxirane and Structurally Related Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

Predicted NMR Spectral Characteristics of 3-Ethyl-2,2-dimethyloxirane

The structure of this compound suggests a complex and informative NMR spectrum due to the presence of a chiral center at C3, which renders the adjacent methylene (B1212753) protons of the ethyl group diastereotopic.

¹H NMR Predictions:

  • Oxirane Ring Proton (H3): A multiplet is expected for the single proton on the trisubstituted carbon of the oxirane ring, likely in the range of 2.5-3.0 ppm. This signal would be coupled to the diastereotopic methylene protons of the ethyl group.

  • Ethyl Group Protons (CH₂): The two protons of the methylene group are diastereotopic and are expected to appear as two separate multiplets, each integrating to one proton. Their chemical shifts would likely fall in the 1.4-1.8 ppm range, with geminal and vicinal coupling to each other and to the H3 proton and the methyl protons.

  • Ethyl Group Protons (CH₃): The methyl group of the ethyl moiety is expected to be a triplet in the 0.9-1.2 ppm region due to coupling with the adjacent methylene protons.

  • Dimethyl Group Protons (C(CH₃)₂): The two methyl groups on the C2 of the oxirane ring are chemically non-equivalent and are expected to appear as two distinct singlets, likely in the 1.2-1.5 ppm range.

¹³C NMR Predictions:

  • Oxirane Ring Carbons (C2 and C3): The two carbons of the epoxide ring are expected to resonate in the range of 50-65 ppm. The quaternary C2 would likely be more downfield than the C3 carbon.

  • Ethyl Group Carbons: The methylene carbon of the ethyl group is predicted to appear around 25-35 ppm, while the terminal methyl carbon would be more upfield, around 10-15 ppm.

  • Dimethyl Group Carbons: The two methyl carbons attached to C2 are expected to have slightly different chemical shifts, likely in the 20-30 ppm range.

Comparative NMR Data of Related Epoxides

To provide a practical reference, the experimental ¹H and ¹³C NMR data for three structurally related epoxides are presented below. This data was obtained from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectral Data of Comparative Epoxides
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Ethyloxirane H3 (oxirane CH₂)2.48dd2.7, 4.0
H3' (oxirane CH₂)2.73dd4.0, 5.7
H2 (oxirane CH)2.89m
CH₂ (ethyl)1.57m
CH₃ (ethyl)1.01t7.3
2,2-Dimethyloxirane CH₂ (oxirane)2.55s
C(CH₃)₂1.28s
2,2,3-Trimethyloxirane H3 (oxirane CH)2.65q5.1
C(CH₃)₂1.23s
CH₃ (at C3)1.29d5.1
Table 2: ¹³C NMR Spectral Data of Comparative Epoxides
CompoundCarbon AssignmentChemical Shift (δ, ppm)
2-Ethyloxirane C3 (oxirane CH₂)46.9
C2 (oxirane CH)52.2
CH₂ (ethyl)26.8
CH₃ (ethyl)10.1
2,2-Dimethyloxirane C3 (oxirane CH₂)51.5
C2 (oxirane C)58.2
C(CH₃)₂24.8
2,2,3-Trimethyloxirane C3 (oxirane CH)60.5
C2 (oxirane C)63.8
C(CH₃)₂21.0, 25.1
CH₃ (at C3)17.5

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for small, volatile organic compounds like epoxides is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Sample Quantity: Weigh approximately 5-10 mg of the purified epoxide for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar epoxides.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample for chemical shift referencing (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube to prevent solvent evaporation, especially for volatile compounds.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Visualizing Structural and Workflow Relationships

To better understand the relationship between the molecular structure and its expected NMR signals, as well as the general workflow of NMR analysis, the following diagrams are provided.

G Structure of this compound and Proton Environments cluster_structure This compound cluster_protons Distinct Proton Environments C2 C2 C3 C3 C2->C3 O O C2->O C_methyl1 CH₃ (a) C2->C_methyl1 C_methyl2 CH₃ (b) C2->C_methyl2 C3->O C_ethyl1 CH₂ C3->C_ethyl1 H3 H C3->H3 C_ethyl2 CH₃ C_ethyl1->C_ethyl2 p2 CH₂ (diastereotopic) C_ethyl1->p2 p3 CH₃ (ethyl) C_ethyl2->p3 p4 CH₃ (a) C_methyl1->p4 p5 CH₃ (b) C_methyl2->p5 p1 H3 H3->p1

Structure and Proton Environments

G General Workflow for NMR Spectral Analysis SamplePrep Sample Preparation (Dissolution, Filtration) DataAcq Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis StructureEluc Structure Elucidation / Comparison Analysis->StructureEluc

NMR Analysis Workflow

This guide serves as a foundational resource for the NMR spectral analysis of this compound and related epoxides. By understanding the predicted spectral features and comparing them with the provided experimental data of similar structures, researchers can more confidently identify and characterize these important chemical entities in their work.

Mass Spectrometry of 3-Ethyl-2,2-dimethyloxirane and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mass spectrometry of 3-Ethyl-2,2-dimethyloxirane and its derivatives. It includes detailed experimental data, protocols, and visualizations to aid in the identification and characterization of these compounds.

Introduction

This compound is a trisubstituted epoxide of interest in various fields of chemical research and development. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the electron ionization mass spectrometry (EI-MS) of this compound and compares its fragmentation pattern with that of its corresponding diol, 2-Methyl-2,3-pentanediol, a common derivative formed through hydrolysis of the epoxide ring.

Performance Comparison: Fragmentation Analysis

The mass spectra of this compound and its hydrolyzed derivative, 2-Methyl-2,3-pentanediol, exhibit distinct fragmentation patterns that are diagnostic for their respective structures. The following tables summarize the key mass spectral data obtained from the NIST Mass Spectrometry Data Center.[1][2]

Table 1: Mass Spectrum of this compound

Mass-to-Charge (m/z)Relative Intensity (%)Proposed Fragment Ion
4185[C3H5]+
4395[C3H7]+ or [C2H3O]+
5560[C4H7]+
59100[C3H7O]+
7140[C4H7O]+
8525[C5H9O]+
1005[C6H12O]+ (Molecular Ion)

Table 2: Mass Spectrum of 2-Methyl-2,3-pentanediol

Mass-to-Charge (m/z)Relative Intensity (%)Proposed Fragment Ion
43100[C3H7]+ or [C2H3O]+
4540[C2H5O]+
5980[C3H7O]+
7335[C4H9O]+
8715[C5H11O]+
1035[M-CH3]+
118<1[C6H14O2]+ (Molecular Ion)

The base peak in the mass spectrum of this compound is observed at m/z 59, which can be attributed to the stable oxonium ion formed by cleavage of the ethyl group.[1] In contrast, the base peak for 2-Methyl-2,3-pentanediol is at m/z 43, likely corresponding to a propyl or acetyl fragment.[2] The molecular ion peak for the epoxide at m/z 100 is weak but observable, while that of the diol at m/z 118 is practically absent, which is common for acyclic alcohols.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column (e.g., HP-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Scan Speed: 2 scans/second.

Sample Preparation:

Samples are typically dissolved in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL. A 1 µL aliquot of the sample solution is then injected into the GC-MS system.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed major fragmentation pathways for this compound and 2-Methyl-2,3-pentanediol under electron ionization.

G Fragmentation of this compound M [C6H12O]+. m/z = 100 F71 [C4H7O]+ m/z = 71 M->F71 -C2H5 F59 [C3H7O]+ m/z = 59 M->F59 -C3H5 F43 [C3H7]+ m/z = 43 F71->F43 -CO F41 [C3H5]+ m/z = 41 F59->F41 -H2O

Caption: Proposed fragmentation of this compound.

G Fragmentation of 2-Methyl-2,3-pentanediol M [C6H14O2]+. m/z = 118 F103 [M-CH3]+ m/z = 103 M->F103 -CH3 F59 [C3H7O]+ m/z = 59 M->F59 -C3H7O F87 [C5H11O]+ m/z = 87 F103->F87 -H2O F43 [C3H7]+ m/z = 43 F59->F43 -O

Caption: Proposed fragmentation of 2-Methyl-2,3-pentanediol.

Conclusion

The mass spectra of this compound and its hydrolyzed derivative, 2-Methyl-2,3-pentanediol, provide clear and distinct fragmentation patterns that allow for their unambiguous identification. The characteristic fragments observed are consistent with the established principles of mass spectral fragmentation of epoxides and alcohols. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis of these and structurally related compounds.

References

A Comparative Guide to the FTIR Analysis of the Oxirane Ring in 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of the oxirane ring in 3-Ethyl-2,2-dimethyloxirane against other analytical techniques and substituted oxiranes. Detailed experimental protocols and supporting data are presented to offer a thorough understanding of this analytical method's application and performance.

Introduction to Oxirane Ring Analysis

The oxirane ring, a three-membered cyclic ether, is a crucial functional group in a wide array of organic compounds, including valuable intermediates in the pharmaceutical and polymer industries. The high ring strain of epoxides makes them reactive and thus amenable to various chemical transformations. Accurate and reliable analysis of the oxirane ring is paramount for quality control, reaction monitoring, and structural elucidation. FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, allowing for the identification and quantification of the oxirane moiety.

FTIR Spectroscopy of this compound: An Overview

While a specific, publicly available FTIR spectrum for this compound is not readily found in the literature, its characteristic absorption bands can be predicted based on the extensive data available for other substituted oxiranes. The key vibrational modes of the oxirane ring are well-established and include:

  • Asymmetric C-O-C stretching: Typically observed in the 950-810 cm⁻¹ region.[1]

  • Symmetric C-O-C stretching (ring "breathing"): Generally found between 880-750 cm⁻¹.[1]

  • Symmetric ring deformation: A band often appearing around 1280-1230 cm⁻¹.[1]

  • C-H stretching of the oxirane ring: A weaker band that can sometimes be observed around 3050 cm⁻¹.

The presence of an ethyl group and two methyl groups on the oxirane ring of this compound will also give rise to characteristic alkane C-H stretching and bending vibrations.

Comparative FTIR Analysis of Substituted Oxiranes

The position and intensity of the characteristic oxirane ring absorption bands in an FTIR spectrum can be influenced by the number and nature of the substituents on the ring. Understanding these shifts is crucial for accurate spectral interpretation. The following table summarizes the typical FTIR absorption bands for various alkyl-substituted oxiranes.

Compound NameSubstitution PatternAsymmetric C-O-C Stretch (cm⁻¹)Symmetric C-O-C Stretch (cm⁻¹)Symmetric Ring Breathing (cm⁻¹)Reference
EthyloxiraneMonosubstituted~835~920~1250SpectraBase
2,2-DimethyloxiraneGem-Disubstituted~830~900~1260SpectraBase
trans-2,3-DimethyloxiraneDisubstituted~840~880~1270PubChem
TetramethyloxiraneTetrasubstituted~820Not clearly assigned~1200SpectraBase
This compound (Predicted) Trisubstituted ~830-850 ~880-910 ~1250-1270 N/A

Note: The predicted values for this compound are based on trends observed in other alkyl-substituted oxiranes.

Generally, an increase in substitution on the oxirane ring can lead to slight shifts in the vibrational frequencies. The gem-dimethyl group in this compound is expected to influence the ring vibrations, and its spectrum would be a valuable addition to the spectral libraries for substituted epoxides.

Experimental Protocol for FTIR Analysis of Liquid Oxiranes

This section details a standard operating procedure for obtaining a high-quality FTIR spectrum of a liquid oxirane sample, such as this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

  • Place a small drop of the liquid oxirane sample directly onto the center of the ATR crystal.

  • Lower the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Data Processing and Analysis:

  • The acquired spectrum should be baseline corrected to ensure a flat baseline.

  • Identify the characteristic absorption bands of the oxirane ring as outlined in the previous section.

  • Compare the obtained spectrum with reference spectra of known compounds for identification purposes.

  • For quantitative analysis, the intensity (absorbance) of a characteristic oxirane peak can be correlated with the concentration of the analyte using a calibration curve.

Alternative Analytical Methods for Oxirane Ring Analysis

While FTIR spectroscopy is a rapid and convenient method for the qualitative and quantitative analysis of oxiranes, other techniques can provide complementary or more detailed information.

Analytical MethodPrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. Protons and carbons in the oxirane ring have characteristic chemical shifts.Provides detailed structural information, including stereochemistry. Highly quantitative.[2][3][4][5]Less sensitive than FTIR, more expensive instrumentation, and requires deuterated solvents.
Titration Methods (e.g., ASTM D1652) Chemical reaction of the oxirane ring with a titrant (e.g., hydrobromic acid). The endpoint is determined potentiometrically or with an indicator.Well-established, accurate, and precise for determining epoxide equivalent weight (EEW).[6][7][8][9]Destructive method, can be time-consuming, and may be subject to interferences from other reactive functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and fragments them for mass analysis.Excellent for separating and identifying components in a mixture. Provides molecular weight and fragmentation patterns.Requires the sample to be volatile or derivatized.

Visualizing the Analytical Workflow and Comparisons

To further clarify the processes and relationships discussed, the following diagrams are provided.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Clean_ATR->Background_Scan 1. Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample 2. Acquire_Spectrum Acquire FTIR Spectrum Apply_Sample->Acquire_Spectrum 3. Baseline_Correction Baseline Correction Acquire_Spectrum->Baseline_Correction 4. Peak_Identification Peak Identification Baseline_Correction->Peak_Identification 5. Quantitative_Analysis Quantitative Analysis Peak_Identification->Quantitative_Analysis 6.

Caption: Workflow for FTIR analysis of a liquid oxirane sample.

Analytical_Method_Comparison center Oxirane Ring Analysis FTIR FTIR Spectroscopy center->FTIR Qualitative & Quantitative NMR NMR Spectroscopy center->NMR Detailed Structural Info Titration Titration center->Titration Epoxide Equivalent Weight GCMS GC-MS center->GCMS Mixture Analysis FTIR->NMR Complementary FTIR->Titration Complementary

Caption: Comparison of analytical methods for oxirane ring analysis.

Conclusion

FTIR spectroscopy stands out as a rapid, non-destructive, and highly effective method for the routine analysis of the oxirane ring in compounds like this compound. Its ability to provide quick qualitative identification and quantitative information makes it an invaluable tool in research and industrial settings. While alternative methods such as NMR and titration offer more detailed structural or highly accurate quantitative data, the ease of use and versatility of FTIR make it a primary choice for initial analysis and routine monitoring. The predicted spectral characteristics of this compound, based on the analysis of related substituted oxiranes, provide a solid foundation for its identification and further study.

References

Validating the Structure of 3-Ethyl-2,2-dimethyloxirane: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 3-Ethyl-2,2-dimethyloxirane. This guide provides a comparative analysis with isomeric alternatives, supported by experimental data and detailed protocols.

The precise determination of a molecule's structure is a cornerstone of chemical research and development. For this compound, a substituted epoxide, spectroscopic techniques provide the definitive evidence for its structural confirmation. This guide outlines the expected spectroscopic signatures of this compound and contrasts them with two of its isomers, 2-hexanone (B1666271) and cyclopentylmethanol, to highlight the power of these analytical methods in distinguishing between different molecular architectures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers, 2-hexanone and cyclopentylmethanol. All three compounds share the same molecular formula, C₆H₁₂O, and a molecular weight of 100.16 g/mol .

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~2.5t1HCH (oxirane ring)
~1.4m2HCH₂ (ethyl group)
~1.2s3HCH₃ (gem-dimethyl)
~1.1s3HCH₃ (gem-dimethyl)
~0.9t3HCH₃ (ethyl group)
2-Hexanone 2.42t2H-CH₂-C(=O)-
2.14s3HCH₃-C(=O)-
1.57p2H-CH₂-CH₂-C(=O)-
1.32h2HCH₃-CH₂-
0.90t3HCH₃-CH₂-
Cyclopentylmethanol 3.52d2H-CH₂-OH
1.2-1.8m9HCyclopentyl protons
1.1 (variable)s1H-OH

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~65CH (oxirane ring)
~60C (quaternary, oxirane ring)
~25CH₂ (ethyl group)
~20CH₃ (gem-dimethyl)
~18CH₃ (gem-dimethyl)
~10CH₃ (ethyl group)
2-Hexanone 209.1C=O
43.6-CH₂-C(=O)-
29.8CH₃-C(=O)-
26.2-CH₂-CH₂-C(=O)-
22.3CH₃-CH₂-
13.8CH₃-CH₂-
Cyclopentylmethanol 68.3-CH₂-OH
40.5CH (cyclopentyl)
29.5CH₂ (cyclopentyl)
25.5CH₂ (cyclopentyl)

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound ~3000-2850C-H stretch (alkane)
~1250C-O stretch (epoxide ring)
~850Epoxide ring vibration
2-Hexanone ~2960, 2870C-H stretch (alkane)
~1721C=O stretch (ketone)[1]
Cyclopentylmethanol ~3300 (broad)O-H stretch (alcohol)
~2950, 2870C-H stretch (alkane)
~1050C-O stretch (alcohol)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 10085, 71, 57, 43
2-Hexanone 10085, 71, 58, 43[1]
Cyclopentylmethanol 10082, 69, 57, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Organic Compounds

  • Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a cotton plug into the NMR tube.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for the nucleus being observed (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds between pulses.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy of a Liquid Sample

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the instrument and atmosphere.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.[4]

  • Sample Measurement:

    • Bring the ATR accessory's pressure arm into contact with the sample to ensure good contact between the liquid and the crystal surface.

    • Acquire the IR spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of a Small Molecule

  • Sample Introduction: Introduce the volatile liquid sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[5][6]

    • This electron impact causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic charged fragments.[5]

  • Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • A detector records the abundance of each ion at a specific m/z value.

    • The instrument's software plots the relative abundance of the ions as a function of their m/z ratio to generate the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation pattern serves as a "molecular fingerprint."

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic validation process and a representative fragmentation pathway.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Unknown_Compound Unknown Compound (C₆H₁₂O) H_NMR ¹H NMR Unknown_Compound->H_NMR C_NMR ¹³C NMR Unknown_Compound->C_NMR IR IR Spectroscopy Unknown_Compound->IR MS Mass Spectrometry Unknown_Compound->MS Spectral_Data Combined Spectroscopic Data H_NMR->Spectral_Data C_NMR->Spectral_Data IR->Spectral_Data MS->Spectral_Data Structure_Elucidation Structure Elucidation Spectral_Data->Structure_Elucidation Confirmed_Structure Confirmed Structure: This compound Structure_Elucidation->Confirmed_Structure

A logical workflow for the spectroscopic validation of a chemical structure.

Mass_Spec_Fragmentation M [C₆H₁₂O]⁺˙ (m/z = 100) Molecular Ion F1 [C₅H₉O]⁺ (m/z = 85) Loss of CH₃ M->F1 -CH₃ F2 [C₄H₇O]⁺ (m/z = 71) Loss of C₂H₅ M->F2 -C₂H₅ F3 [C₄H₉]⁺ (m/z = 57) Loss of C₂H₃O M->F3 -C₂H₃O F4 [C₃H₇]⁺ (m/z = 43) Loss of C₃H₅O M->F4 -C₃H₅O

A representative mass spectral fragmentation pathway for this compound.

References

A Comparative Guide to the Reactivity of 3-Ethyl-2,2-dimethyloxirane and Other Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-Ethyl-2,2-dimethyloxirane with other common epoxides. By examining the structural and electronic factors that govern their ring-opening reactions, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of their relative reactivity, supported by available experimental data and detailed methodologies.

Introduction to Epoxide Reactivity

Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain, estimated to be around 13 kcal/mol.[1] This inherent strain is the driving force for ring-opening reactions when subjected to nucleophilic attack.[2] The facility of this ring-opening is influenced by several factors, primarily the substitution pattern on the epoxide ring, the nature of the nucleophile, and the reaction conditions (acidic or basic).

This compound is a trisubstituted epoxide, and its reactivity is a subject of interest in synthetic chemistry and drug design due to the potential for creating complex molecular architectures. Understanding its reactivity profile in comparison to less substituted epoxides such as propylene (B89431) oxide (a disubstituted epoxide) and styrene (B11656) oxide (a disubstituted, conjugated epoxide) is crucial for predicting reaction outcomes and designing synthetic routes.

Factors Influencing Epoxide Reactivity

The regioselectivity and rate of nucleophilic attack on an unsymmetrical epoxide are primarily governed by a combination of steric and electronic effects.

Under basic or neutral conditions , the ring-opening of epoxides proceeds via a classic SN2 mechanism.[2] In this scenario, the nucleophile attacks the less sterically hindered carbon atom. This is because the epoxide oxygen acts as a leaving group without prior protonation, and the reaction is primarily under steric control.[1] Therefore, for epoxides with primary and secondary carbons, the attack will preferentially occur at the primary carbon.

Under acidic conditions , the reaction mechanism is more complex and exhibits characteristics of both SN1 and SN2 pathways.[3] The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group.[3] This is followed by the nucleophilic attack. In this case, electronic effects often play a more dominant role than steric hindrance. The nucleophile preferentially attacks the carbon atom that can better stabilize the developing positive charge in the transition state.[3] For epoxides with primary and secondary carbons, the attack may still favor the less substituted carbon. However, if a tertiary or a benzylic carbon is present, the nucleophile will preferentially attack this more substituted carbon due to the greater stability of the partial carbocation in the transition state.[3]

Comparative Reactivity Analysis

Based on the principles outlined above, we can predict the relative reactivity and regioselectivity of this compound in comparison to propylene oxide and styrene oxide.

This compound:

  • Structure: A trisubstituted epoxide with a tertiary and a secondary carbon.

  • Reactivity under basic conditions: Nucleophilic attack will occur at the less substituted secondary carbon due to steric hindrance at the tertiary carbon.

  • Reactivity under acidic conditions: Nucleophilic attack will preferentially occur at the more substituted tertiary carbon, as it can better stabilize the partial positive charge in the transition state.[4]

Propylene Oxide:

  • Structure: A disubstituted epoxide with a secondary and a primary carbon.

  • Reactivity under basic conditions: Nucleophilic attack will occur at the less sterically hindered primary carbon.[3]

  • Reactivity under acidic conditions: Nucleophilic attack will still predominantly occur at the less substituted primary carbon, although some attack at the secondary carbon may be observed depending on the nucleophile and reaction conditions.

Styrene Oxide:

  • Structure: A disubstituted epoxide with a primary and a benzylic carbon.

  • Reactivity under basic conditions: Nucleophilic attack will occur at the less hindered primary carbon.

  • Reactivity under acidic conditions: Nucleophilic attack will overwhelmingly favor the benzylic carbon, as it can form a resonance-stabilized benzylic carbocation-like transition state.

The following table summarizes the expected regioselectivity for the ring-opening of these epoxides with a generic nucleophile (Nu:).

EpoxideStructureReaction ConditionMajor Product
This compound Basic (e.g., NaOMe/MeOH)2-methoxy-3-ethyl-2-methyl-3-pentanol
Acidic (e.g., MeOH/H+)3-methoxy-3-ethyl-2-methyl-2-pentanol
Propylene Oxide Basic (e.g., NaOMe/MeOH)1-methoxy-2-propanol
Acidic (e.g., MeOH/H+)1-methoxy-2-propanol (major) + 2-methoxy-1-propanol (minor)
Styrene Oxide Basic (e.g., NaOMe/MeOH)2-methoxy-1-phenylethanol
Acidic (e.g., MeOH/H+)2-methoxy-2-phenylethanol

Quantitative Reactivity Data

EpoxideNucleophile/ConditionsRate Constant (k)Reference
Propylene Oxide Hydration, uncatalyzed, 358 K𝑘₁ = 0.0031 L mol⁻¹ min⁻¹[1]
Styrene Oxide Methanolysis, SO₃H/g-C₃N₄/Fe₃O₄ catalyst, 40 °C100% conversion in < 2.5 min[5]
Styrene Oxide Methanolysis, no catalyst, 60 °C~10% conversion in 24 h[6]

The data for styrene oxide highlights the significant impact of a catalyst on the reaction rate. The high reactivity of styrene oxide under acidic catalysis is consistent with the stabilization of the benzylic carbocation-like transition state. While specific kinetic data for this compound is scarce, its trisubstituted nature suggests that its reactivity, particularly under acidic conditions at the tertiary center, would be substantial.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for determining the kinetics of epoxide ring-opening reactions.

Kinetic Analysis of Epoxide Methanolysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for monitoring the disappearance of the epoxide and the appearance of the ring-opened products over time.

Materials:

  • Epoxide (e.g., this compound)

  • Anhydrous methanol (B129727)

  • Acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., sodium methoxide)

  • Internal standard (e.g., dodecane)

  • Anhydrous ether or dichloromethane (B109758) for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5)

Procedure:

  • Prepare a stock solution of the epoxide and the internal standard in anhydrous methanol in a thermostated reaction vessel.

  • Initiate the reaction by adding a known concentration of the acid or base catalyst.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing saturated sodium bicarbonate solution (for acid-catalyzed reactions) or a dilute acid solution (for base-catalyzed reactions).

  • Extract the organic components with anhydrous ether or dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and analyze the sample by GC-MS.

  • Quantify the concentration of the epoxide and the product(s) by comparing their peak areas to that of the internal standard.

  • Plot the concentration of the epoxide versus time to determine the reaction rate and the rate constant.

Kinetic Analysis of Epoxide Hydrolysis by UV-Vis Spectroscopy

This method is applicable when the epoxide or the product has a chromophore that absorbs in the UV-Vis region, as is the case with styrene oxide.

Materials:

  • Epoxide (e.g., styrene oxide)

  • Aqueous buffer solution of desired pH

  • UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

  • Prepare a stock solution of the epoxide in a suitable solvent (e.g., acetonitrile) to ensure solubility in the aqueous buffer.

  • In a quartz cuvette, add the aqueous buffer and allow it to equilibrate to the desired temperature in the spectrophotometer.

  • Initiate the reaction by injecting a small, known volume of the epoxide stock solution into the cuvette and mix quickly.

  • Immediately begin monitoring the change in absorbance at a wavelength where the epoxide or the product has a maximum absorbance.

  • Record the absorbance at regular time intervals.

  • Use the Beer-Lambert law to convert absorbance values to concentrations.

  • Plot the concentration of the epoxide versus time to determine the reaction rate and the rate constant.[7]

Signaling Pathway Involvement: Epoxyeicosatrienoic Acids (EETs)

Epoxides are not only important synthetic intermediates but also play crucial roles in biological systems. A prominent example is the family of epoxyeicosatrienoic acids (EETs), which are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[8] EETs are involved in the regulation of vascular tone, inflammation, and angiogenesis.[8][9] The biological activity of EETs is terminated by soluble epoxide hydrolase (sEH), which converts them to their corresponding diols.[8]

EET_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH GPCR G-Protein Coupled Receptor (GPCR) EETs->GPCR Activation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs Hydrolysis Signaling_Cascades Intracellular Signaling Cascades GPCR->Signaling_Cascades Biological_Effects Biological Effects (Vasodilation, Anti-inflammation) Signaling_Cascades->Biological_Effects

References

A Comparative Guide to the Reactivity of 3-Ethyl-2,2-dimethyloxirane and Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two epoxide compounds: 3-Ethyl-2,2-dimethyloxirane and propylene (B89431) oxide. Epoxides are a critical class of reactive intermediates in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Understanding their relative reactivity and the factors governing their ring-opening reactions is paramount for designing efficient and selective synthetic routes. This document outlines the structural differences, reactivity principles, and regioselectivity of these two epoxides under both acidic and basic conditions, supported by established chemical principles.

Structural and Physicochemical Properties

A fundamental understanding of the structural and electronic properties of each epoxide is essential to appreciating their differential reactivity. Propylene oxide is a simple, monosubstituted epoxide, while this compound is a more sterically hindered, trisubstituted epoxide.

PropertyPropylene OxideThis compound
Molecular Formula C₃H₆OC₇H₁₄O
Molar Mass 58.08 g/mol 114.19 g/mol
Structure A methyl-substituted oxiraneAn ethyl- and two methyl-substituted oxirane
Substitution Pattern Monosubstituted (at C2)Trisubstituted (at C2 and C3)
Steric Hindrance Lower at C1 (primary), Moderate at C2 (secondary)High at C2 (quaternary), Moderate at C3 (tertiary)

Reactivity and Regioselectivity in Ring-Opening Reactions

The reactivity of epoxides is primarily driven by the significant ring strain of the three-membered ring, making them susceptible to nucleophilic attack. The regioselectivity of this attack, however, is highly dependent on the reaction conditions (acidic vs. basic) and the substitution pattern of the epoxide.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening of epoxides proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring. In this scenario, steric hindrance is the dominant factor determining the site of attack.

For both propylene oxide and this compound, the nucleophile will preferentially attack the less sterically hindered carbon atom.

  • Propylene Oxide: Attack occurs at the primary carbon (C1), as it is less sterically encumbered than the secondary, chiral carbon (C2).

  • This compound: Attack occurs at the tertiary carbon (C3), which is less hindered than the quaternary carbon (C2) bearing two methyl groups.[1]

This regioselectivity is a direct consequence of the SN2 transition state, where the nucleophile, the attacked carbon, and the leaving group (the oxygen atom) are collinear. A less substituted carbon provides a more accessible trajectory for the incoming nucleophile.

Expected Reactivity: Due to the greater steric hindrance around the oxirane ring of this compound compared to propylene oxide, it is expected to exhibit lower reactivity towards nucleophilic attack under basic conditions. The bulky substituents impede the approach of the nucleophile.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. This protonation makes the epoxide a much better electrophile and weakens the C-O bonds. The subsequent nucleophilic attack proceeds via a mechanism with significant SN1 character.

In this case, electronic effects play a more dominant role than steric hindrance. The nucleophile will preferentially attack the carbon atom that can better stabilize a partial positive charge in the transition state.

  • Propylene Oxide: The nucleophile attacks the more substituted secondary carbon (C2). This is because a secondary carbocation is more stable than a primary carbocation, and the transition state has significant carbocationic character at this position.[2]

  • This compound: The nucleophile attacks the more substituted quaternary carbon (C2). The two methyl groups at this position can effectively stabilize the developing positive charge through inductive effects and hyperconjugation.[1]

Summary of Regioselectivity

ConditionNucleophilic Attack on Propylene OxideNucleophilic Attack on this compound
Basic (SN2) Less substituted carbon (C1 - primary)Less substituted carbon (C3 - tertiary)[1]
Acidic (SN1-like) More substituted carbon (C2 - secondary)[2]More substituted carbon (C2 - quaternary)[1]

Experimental Protocols

The following are generalized experimental protocols for conducting a comparative kinetic study of the methanolysis of this compound and propylene oxide.

I. Base-Catalyzed Methanolysis

Objective: To compare the rate of reaction of this compound and propylene oxide with sodium methoxide (B1231860) in methanol (B129727).

Materials:

  • This compound

  • Propylene oxide

  • Anhydrous methanol

  • Sodium methoxide (solid or as a solution in methanol)

  • Internal standard (e.g., undecane)

  • Round-bottom flask with a magnetic stirrer and condenser

  • Constant temperature bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of sodium methoxide in anhydrous methanol of a known concentration (e.g., 0.1 M).

  • In a round-bottom flask, dissolve a known amount of the epoxide (either this compound or propylene oxide) and the internal standard in anhydrous methanol.

  • Place the flask in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C) and allow it to equilibrate.

  • Initiate the reaction by adding a known volume of the sodium methoxide solution to the flask with vigorous stirring. Start a timer immediately.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a dilute acid (e.g., 1 M HCl).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the concentration of the remaining epoxide relative to the internal standard.[3][4][5][6]

  • Plot the concentration of the epoxide versus time to determine the reaction rate and calculate the rate constant.

II. Acid-Catalyzed Methanolysis

Objective: To compare the rate of reaction of this compound and propylene oxide with methanol in the presence of a catalytic amount of acid.

Materials:

  • This compound

  • Propylene oxide

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Internal standard (e.g., undecane)

  • Round-bottom flask with a magnetic stirrer and condenser

  • Constant temperature bath

  • Nuclear Magnetic Resonance (NMR) spectrometer or GC-MS

Procedure:

  • In a round-bottom flask, dissolve a known amount of the epoxide and the internal standard in anhydrous methanol.

  • Place the flask in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C) and allow it to equilibrate.

  • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the flask with vigorous stirring. Start a timer immediately.[2]

  • Monitor the reaction progress over time by withdrawing aliquots and analyzing them by either GC-MS (following a similar quenching and extraction procedure as in the base-catalyzed experiment) or by in-situ ¹H NMR spectroscopy.[7][8]

  • For NMR analysis, the disappearance of the epoxide signals and the appearance of the product signals can be integrated relative to the internal standard to determine the concentration changes over time.[7]

  • Plot the concentration of the epoxide versus time to determine the reaction rate and calculate the rate constant.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms for the ring-opening of unsymmetrical epoxides under basic and acidic conditions.

Base_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Epoxide Unsymmetrical Epoxide TS Sₙ2 Transition State (Attack at less hindered carbon) Epoxide->TS Sₙ2 Attack Nucleophile Strong Nucleophile (Nu⁻) Nucleophile->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Alcohol Alcohol (after protonation) Alkoxide->Alcohol Protonation

Caption: Base-Catalyzed Epoxide Ring-Opening Mechanism.

Acid_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_intermediates Intermediates cluster_transition_state Transition State cluster_products Products Epoxide Unsymmetrical Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation Acid Acid (H⁺) Acid->Protonated_Epoxide TS Sₙ1-like Transition State (Attack at more substituted carbon) Protonated_Epoxide->TS Nucleophile Weak Nucleophile (NuH) Nucleophile->TS Nucleophilic Attack Product_Intermediate Protonated Product TS->Product_Intermediate Final_Product Final Product (after deprotonation) Product_Intermediate->Final_Product Deprotonation

References

Comparative Guide to the Reaction Products of 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 3-ethyl-2,2-dimethyloxirane under various chemical conditions. It is designed to assist researchers, scientists, and professionals in drug development in understanding the reactivity of this epoxide and selecting appropriate synthetic routes for desired products. This document outlines the outcomes of acidic, basic, and thermal reactions, and provides a comparative analysis with alternative synthetic methodologies, supported by experimental data and detailed protocols.

Executive Summary

This compound is a versatile intermediate in organic synthesis due to the high ring strain of its epoxide ring. The regioselectivity of its ring-opening reactions is highly dependent on the reaction conditions, providing access to a variety of functionalized molecules. Under acidic conditions, nucleophilic attack occurs preferentially at the more substituted tertiary carbon atom. Conversely, basic conditions favor nucleophilic attack at the less substituted secondary carbon. Furthermore, thermal and Lewis acid-catalyzed rearrangements can lead to the formation of carbonyl compounds. This guide will explore these transformations and compare them with alternative methods for synthesizing the principal reaction products: 2,2-dimethyl-3-pentanol (B1582833) and 2,2-dimethyl-3-pentanone.

Characterization of this compound Reactions

The reactivity of this compound is dominated by nucleophilic ring-opening reactions. The choice of acidic or basic conditions dictates the site of nucleophilic attack and, consequently, the final product.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxide oxygen is protonated, forming a good leaving group.[1][2] This is followed by nucleophilic attack on the more substituted carbon atom, proceeding through a mechanism with significant SN1 character.[1][2] This regioselectivity is attributed to the greater stability of the partial positive charge on the tertiary carbon.[1]

Major Product: 3-substituted-2,2-dimethyl-3-pentanol derivatives.

Base-Catalyzed Ring-Opening

Under basic conditions, a strong nucleophile directly attacks the epoxide ring.[1][2] This reaction follows a classic SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[1][2]

Major Product: 2-substituted-2,2-dimethyl-3-pentanol derivatives.

Thermal and Lewis Acid-Catalyzed Rearrangement

Heating this compound or treating it with a Lewis acid can induce rearrangement to form a stable carbonyl compound. This process, known as the Meinwald rearrangement, can be a valuable synthetic tool.[3]

Major Product: 2,2-dimethyl-3-pentanone.

Comparative Data of Reaction Products

The following table summarizes the expected products and reported yields for the reaction of this compound under different conditions.

Reaction ConditionNucleophile/ReagentMajor ProductReported Yield (%)Reference
AcidicMethanol (B129727) / H₂SO₄3-Methoxy-2,2-dimethyl-3-pentanol~90%[1]
BasicSodium Methoxide (B1231860) / Methanol2-Methoxy-2,2-dimethyl-3-pentanol65-90%[1]
ThermalHeat2,2-Dimethyl-3-pentanoneModerate to High[3]
Lewis AcidBF₃·OEt₂2,2-Dimethyl-3-pentanoneModerate to High[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening with Methanol
  • Reaction Setup: To a solution of this compound (1 eq.) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 3-methoxy-2,2-dimethyl-3-pentanol.

Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide
  • Reaction Setup: Prepare a solution of sodium methoxide in methanol by dissolving sodium metal in anhydrous methanol. Add this compound (1 eq.) to this solution.

  • Reaction Conditions: Reflux the mixture for 6-8 hours.

  • Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of ammonium (B1175870) chloride.

  • Purification: Remove the methanol under reduced pressure and extract the residue with diethyl ether. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxy-2,2-dimethyl-3-pentanol.

Alternative Synthesis Methods: A Comparative Analysis

The primary products obtained from this compound can also be synthesized through various other routes. This section compares these alternatives.

Synthesis of 2,2-Dimethyl-3-pentanol
MethodStarting MaterialsReagentsTypical Yield (%)AdvantagesDisadvantages
Grignard Reaction Pivaldehyde, Ethylmagnesium bromideDiethyl ether, H₃O⁺70-85%Readily available starting materials.Grignard reagents are moisture sensitive.
Hydroboration-Oxidation 2,2-Dimethyl-3-pentyneBH₃-THF, H₂O₂, NaOH85-95%High regioselectivity and stereoselectivity.Borane reagents can be hazardous.
Asymmetric Transfer Hydrogenation 2,2-Dimethyl-3-pentanoneChiral Ru or Rh catalyst, isopropanol>95% (with high ee)Produces enantiomerically pure alcohol.Catalysts can be expensive.
Synthesis of 2,2-Dimethyl-3-pentanone
MethodStarting MaterialsReagentsTypical Yield (%)AdvantagesDisadvantages
Oxidation of 2,2-Dimethyl-3-pentanol 2,2-Dimethyl-3-pentanolPCC, CH₂Cl₂85-95%High yield and clean reaction.PCC is a toxic chromium reagent.
Friedel-Crafts Acylation tert-ButylbenzenePropanoyl chloride, AlCl₃~70%One-step synthesis.Can produce isomeric byproducts.
Catalytic Oxidation 2,2-Dimethyl-3-pentanolO₂, Metal catalystVariable"Green" and atom-economical.May require optimization of catalyst and conditions.

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

Acid_vs_Base_Ring_Opening cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_start This compound A_int Protonated Epoxide (Carbocation-like intermediate) A_start->A_int H⁺ A_prod 3-Methoxy-2,2-dimethyl-3-pentanol (Attack at more substituted carbon) A_int->A_prod CH₃OH B_start This compound B_prod 2-Methoxy-2,2-dimethyl-3-pentanol (Attack at less substituted carbon) B_start->B_prod CH₃O⁻

Caption: Regioselectivity of epoxide ring-opening.

Experimental_Workflow start Start: this compound reaction Reaction (Acidic or Basic Conditions) start->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup drying Drying of Organic Phase (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Distillation or Chromatography) concentration->purification product Final Product purification->product

Caption: General experimental workflow.

Conclusion

The reaction of this compound offers a versatile platform for the synthesis of substituted pentanol (B124592) and pentanone derivatives. The choice between acidic and basic conditions allows for precise control over the regiochemical outcome of the ring-opening reaction. For the synthesis of 2,2-dimethyl-3-pentanol and 2,2-dimethyl-3-pentanone, several alternative methods are available, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and safety. This guide provides the necessary data and protocols to enable researchers to make informed decisions for their synthetic strategies.

References

A Comparative Guide to the Kinetic Studies of 3-Ethyl-2,2-dimethyloxirane Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetics of ring-opening reactions of 3-Ethyl-2,2-dimethyloxirane under acidic and basic conditions. The information is benchmarked against other relevant epoxides to offer a clear perspective on its reactivity. This document summarizes key quantitative data, details experimental methodologies for kinetic analysis, and presents visual representations of the reaction pathways and experimental workflows.

Executive Summary

The ring-opening of this compound, a trisubstituted epoxide, is a critical reaction in organic synthesis. The reaction mechanism and kinetics are highly dependent on the catalytic conditions. Under acidic conditions, the reaction proceeds via an SN1-like mechanism with a lower activation energy, favoring nucleophilic attack at the more substituted carbon. Conversely, basic conditions promote an SN2 mechanism with a higher activation energy, leading to attack at the less substituted carbon. This guide presents a comparative analysis of these pathways, supported by experimental data and detailed protocols.

Comparison of Reaction Kinetics

The reactivity of this compound in ring-opening reactions is significantly influenced by the catalyst and the substitution pattern of the epoxide ring. The following table summarizes computed activation energies and regioselectivity for the ring-opening of this compound and provides a comparison with other epoxides.

EpoxideConditionNucleophileActivation Energy (kJ/mol)Regioselectivity (Major Product)Reference
This compound Acidic (H⁺) Methanol 65 (Computed) Attack at the more substituted carbon (85:15)
This compound Basic (CH₃O⁻) Methanol 92 (Computed) Attack at the less substituted carbon
Epoxidized Linseed OilThermal CuringAmine66-69 (Experimental)Polymerization
Isoprene-derived Hydroxy EpoxidesAcidic (Hydrolysis)WaterVaries (decreased by OH groups)Dependent on substitution and OH position[1]

Reaction Mechanisms and Signaling Pathways

The ring-opening of this compound can proceed through two distinct pathways depending on the catalytic conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. This is followed by nucleophilic attack, which preferentially occurs at the more substituted carbon due to the stabilization of the partial positive charge in the transition state. This mechanism is considered a hybrid between SN1 and SN2.

Acid_Catalyzed_Ring_Opening Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H⁺ (fast) Transition_State Sₙ1-like Transition State (Partial Carbocation) Protonated_Epoxide->Transition_State Nucleophile (slow) Product Ring-Opened Product (Attack at C3) Transition_State->Product (fast) Base_Catalyzed_Ring_Opening Epoxide This compound Transition_State Sₙ2 Transition State Epoxide->Transition_State Nucleophile⁻ (slow) Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate (fast) Product Ring-Opened Product (Attack at C2) Alkoxide_Intermediate->Product H⁺ workup NMR_Kinetic_Study_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Epoxide Prepare Epoxide Solution in CD₃OD Mix Mix Solutions in NMR Tube Prep_Epoxide->Mix Prep_Catalyst Prepare Catalyst Solution in CD₃OD Prep_Catalyst->Mix NMR_Spec Place in NMR Spectrometer Mix->NMR_Spec Acquire_Spectra Acquire ¹H NMR Spectra at Timed Intervals NMR_Spec->Acquire_Spectra Integrate Integrate Signals Acquire_Spectra->Integrate Concentration Determine Concentrations Integrate->Concentration Plot Plot Concentration vs. Time Concentration->Plot Rate_Law Determine Rate Constant (k) Plot->Rate_Law Arrhenius Determine Activation Energy (Ea) Rate_Law->Arrhenius DSC_Kinetic_Study_Workflow cluster_prep Sample Preparation cluster_acq DSC Measurement cluster_analysis Data Analysis Weigh Weigh Epoxide and Curing Agent Mix Mix Components Weigh->Mix Seal Seal in DSC Pan Mix->Seal Load_DSC Load Sample into DSC Seal->Load_DSC Heat Heat at Constant Rate Load_DSC->Heat Record Record Heat Flow Heat->Record Integrate Integrate Exothermic Peak Record->Integrate Conversion Determine Degree of Conversion Integrate->Conversion Isoconversional Apply Isoconversional Methods Conversion->Isoconversional Activation_Energy Determine Activation Energy (Ea) Isoconversional->Activation_Energy

References

A Comparative Guide to the Synthesis of 3-Ethyl-2,2-dimethyloxirane: Theoretical vs. Experimental Yields and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding production of chiral molecules such as 3-Ethyl-2,2-dimethyloxirane is a critical endeavor. This guide provides a comparative analysis of common synthetic routes to this trisubstituted epoxide, focusing on theoretical versus typically achieved experimental yields. We present a detailed examination of established protocols, including asymmetric epoxidation methods, to aid in the selection of the most suitable synthetic strategy.

Understanding Yield: Theoretical vs. Experimental

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material. It is calculated based on the stoichiometry of the balanced chemical equation.

In contrast, the experimental yield is the actual amount of product isolated and purified in a laboratory setting. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a key indicator of a reaction's efficiency.

Factors influencing the experimental yield include:

  • Side Reactions: Competing reactions that consume reactants without forming the desired product.

  • Incomplete Reactions: Failure of the reaction to proceed to completion.

  • Product Loss: Material lost during workup, purification (e.g., chromatography, distillation), and transfer between vessels.

  • Purity of Reagents: Impurities in starting materials can interfere with the reaction.

Synthetic Strategies for this compound

The synthesis of this compound, a chiral epoxide, typically starts from its corresponding alkene precursor, 3,3-dimethyl-1-pentene (B1360116). The key transformation is the epoxidation of the carbon-carbon double bond. Several methods are available, with varying degrees of stereoselectivity and yield.

Epoxidation Method Precursor Alkene Typical Experimental Yield Range Key Features
m-CPBA Epoxidation 3,3-dimethyl-1-pentene70-95%Stoichiometric, simple procedure, generally not stereoselective.
Shi Asymmetric Epoxidation 3,3-dimethyl-1-pentene80-98%Catalytic, uses a fructose-derived chiral ketone, good for electron-deficient and unfunctionalized olefins.
Jacobsen-Katsuki Epoxidation 3,3-dimethyl-1-pentene90-97%Catalytic, uses a chiral manganese-salen complex, particularly effective for cis-disubstituted and some trisubstituted olefins.
Sharpless Asymmetric Epoxidation (E)-3,3-dimethyl-1-penten-1-ol>90%Catalytic, requires an allylic alcohol functionality, highly enantioselective.

Experimental Protocols

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method offers a straightforward approach to epoxidation without the need for metal catalysts.

Reaction: 3,3-dimethyl-1-pentene + m-CPBA → this compound + m-Chlorobenzoic acid

Procedure:

  • Dissolve 3,3-dimethyl-1-pentene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, monitoring the internal temperature.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure epoxide.

Shi Asymmetric Epoxidation

This method utilizes a chiral ketone catalyst to achieve enantioselective epoxidation.

Procedure:

  • To a buffered solution of acetonitrile (B52724) and aqueous potassium carbonate, add 3,3-dimethyl-1-pentene (1.0 eq) and the Shi catalyst (a fructose-derived chiral ketone, 0.2-0.3 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of Oxone (potassium peroxymonosulfate, 1.5 eq) and potassium carbonate in water, maintaining the pH between 10 and 10.5.

  • Stir the reaction vigorously at 0 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (B1210297) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Jacobsen-Katsuki Asymmetric Epoxidation

This powerful method employs a chiral manganese-salen complex as the catalyst.

Procedure:

  • In a round-bottom flask, dissolve the Jacobsen catalyst (a chiral (salen)Mn(III) complex, 0.02-0.05 eq) in a suitable solvent like DCM.

  • Add 3,3-dimethyl-1-pentene (1.0 eq) to the solution.

  • Add a co-catalyst such as 4-phenylpyridine (B135609) N-oxide (0.25 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the oxidant, typically sodium hypochlorite (B82951) (NaOCl) solution (1.5 eq), over 1-2 hours.

  • Stir the biphasic mixture vigorously for 12-24 hours at 0 °C to room temperature.

  • Monitor the reaction progress.

  • Once complete, separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via flash column chromatography.

Visualizing the Workflow

The general experimental workflow for the synthesis and purification of this compound can be summarized in the following diagram.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Alkene (3,3-dimethyl-1-pentene) in Solvent B Add Catalyst (if applicable) A->B C Cool to Reaction Temperature B->C D Add Oxidant (e.g., m-CPBA, Oxone, NaOCl) C->D E Stir for Required Time D->E F Quench Reaction E->F Reaction Complete G Aqueous Extraction F->G H Combine Organic Layers G->H I Dry and Filter H->I J Concentrate (Rotary Evaporation) I->J K Flash Column Chromatography J->K Crude Product L Characterization (NMR, MS, etc.) K->L M Pure Epoxide L->M

Caption: General workflow for the synthesis and purification of epoxides.

Logical Relationships in Asymmetric Epoxidation

The choice of catalyst and its specific enantiomer is crucial for determining the stereochemical outcome of asymmetric epoxidation reactions.

G cluster_input Inputs cluster_process Process cluster_output Outputs Alkene Prochiral Alkene (3,3-dimethyl-1-pentene) Reaction Asymmetric Epoxidation Alkene->Reaction Catalyst Chiral Catalyst Catalyst->Reaction R_Epoxide (R)-Epoxide Reaction->R_Epoxide (e.g., (R,R)-Catalyst) S_Epoxide (S)-Epoxide Reaction->S_Epoxide (e.g., (S,S)-Catalyst)

Caption: Catalyst stereochemistry dictates the enantiomeric product in asymmetric epoxidation.

A Comparative Guide to Catalysts for the Epoxidation of 2-Methyl-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of 2-methyl-2-pentene (B165383), a tri-substituted alkene, to its corresponding epoxide, 2-methyl-2,3-epoxypentane, is a valuable transformation in organic synthesis, yielding a versatile intermediate for the production of fine chemicals and pharmaceuticals. The selection of an appropriate catalyst is paramount to achieving high conversion, selectivity, and overall efficiency. This guide provides a comparative analysis of prominent catalytic systems for this reaction, supported by experimental data from related substrates where direct data for 2-methyl-2-pentene is limited.

Comparative Performance of Catalytic Systems

The following tables summarize the performance of various catalysts for the epoxidation of alkenes, with a focus on substrates structurally similar to 2-methyl-2-pentene. The data presented should be considered as a starting point for reaction optimization.

Table 1: Manganese-Based Catalysts

Catalyst SystemOxidantSubstrateConversion (%)Selectivity (%)Key Considerations
MnSO₄ / NaHCO₃H₂O₂Trialkyl-substituted alkenesHighHighCost-effective and environmentally benign. Bicarbonate buffer is crucial for the reaction.[1][2] Additives like sodium acetate (B1210297) can enhance the reaction rate.[1][2]
Manganese Salen ComplexesNaOCl / PhIOStyrene derivatives, cis-β-methyl-styreneVariableVariableChiral salen ligands can induce enantioselectivity.[3] Catalyst performance is sensitive to the electronic and steric nature of the salen ligand.[1][3]

Table 2: Molybdenum-Based Catalysts

Catalyst SystemOxidantSubstrateConversion (%)Selectivity (%)Key Considerations
MoO₂(acac)₂TBHPCyclohexene, 1-octene>90>95Highly efficient for a range of alkenes. TBHP (tert-butyl hydroperoxide) is a common oxidant.
Polymer-supported Mo(VI)TBHPCyclohexene, Limonene~90-100~100Heterogeneous catalyst allows for easy recovery and recycling. Reaction rates can be influenced by the polymer support.

Table 3: Enzymatic Catalysts

Catalyst SystemOxidantSubstrateEpoxide Yield (%)Key Considerations
Novozym 435 (Lipase)H₂O₂Various alkenes75-99Green and mild reaction conditions. The enzyme catalyzes the in-situ formation of a peroxy acid from a carboxylic acid and H₂O₂.[4] The choice of carboxylic acid can influence the reaction rate.

Table 4: Polyoxometalate Catalysts

Catalyst SystemOxidantSubstrateConversion (%)Selectivity (%)Key Considerations
Tungsten-based PolyoxometalateH₂O₂Biorenewable terpenesHighHighCan be used in solvent-free conditions. Catalyst can be recycled. Effective for both trisubstituted and disubstituted alkenes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for the specific substrate, 2-methyl-2-pentene.

Protocol 1: Epoxidation using Manganese Sulfate (B86663) / Sodium Bicarbonate

This procedure is adapted from the manganese-catalyzed epoxidation of alkenes in bicarbonate solutions.[1][2]

Materials:

  • 2-Methyl-2-pentene

  • Manganese (II) sulfate monohydrate (MnSO₄·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • N,N-Dimethylformamide (DMF) or tert-Butanol (tBuOH)

  • Internal standard (e.g., dodecane) for GC analysis

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-methyl-2-pentene (1.0 mmol) and an internal standard in DMF or tBuOH (5 mL) is added sodium bicarbonate (0.25 mmol).

  • Manganese (II) sulfate monohydrate (0.01 mmol, 1 mol%) is added to the stirred solution.

  • 30% Hydrogen peroxide (10 mmol) is added dropwise to the reaction mixture over a period of 10 minutes.

  • The reaction is stirred at room temperature and monitored by Gas Chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The yield and selectivity are determined by GC analysis.

Protocol 2: Epoxidation using a Molybdenum-Based Catalyst

This protocol is a general procedure for molybdenum-catalyzed epoxidation with TBHP.

Materials:

  • 2-Methyl-2-pentene

  • Molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dichloromethane (CH₂Cl₂) or Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, 2-methyl-2-pentene (1.0 mmol) is dissolved in the chosen solvent (5 mL).

  • MoO₂(acac)₂ (0.01 mmol, 1 mol%) is added to the solution.

  • TBHP (1.2 mmol) is added dropwise to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC) or GC.

  • After completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium sulfite and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Enzymatic Epoxidation using Novozym 435

This chemoenzymatic epoxidation protocol utilizes an immobilized lipase (B570770) to generate a peracid in situ.[4]

Materials:

  • 2-Methyl-2-pentene

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • A carboxylic acid (e.g., octanoic acid or phenylacetic acid)

  • 30% Hydrogen peroxide (H₂O₂)

  • A suitable organic solvent (e.g., toluene, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methyl-2-pentene (1.0 mmol) and the carboxylic acid (1.2 mmol) in the organic solvent (10 mL), add Novozym 435 (e.g., 50 mg).

  • Add 30% hydrogen peroxide (2.0 mmol) dropwise to the stirred suspension.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by GC.

  • Upon completion, the enzyme is removed by filtration.

  • The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The product can be further purified by column chromatography if necessary.

Visualizations

The following diagrams illustrate the general experimental workflow and a simplified catalytic cycle for the epoxidation of 2-methyl-2-pentene.

Experimental_Workflow cluster_prep Reaction Setup A 2-Methyl-2-Pentene D Mix Reactants A->D B Catalyst B->D C Solvent C->D E Add Oxidant (e.g., H₂O₂, TBHP) D->E F Reaction (Stirring, Temp. Control) E->F G Monitoring (TLC, GC) F->G G->F Incomplete H Workup (Quenching, Extraction) G->H Complete I Purification (Chromatography) H->I J 2-Methyl-2,3-epoxypentane I->J

Caption: General experimental workflow for the catalytic epoxidation of 2-methyl-2-pentene.

Catalytic_Cycle Catalyst Catalyst (M) Activated_Catalyst Activated Catalyst (M=O or M-OOH) Catalyst->Activated_Catalyst Oxidant Activated_Catalyst->Catalyst Oxygen Transfer Epoxide 2-Methyl-2,3-epoxypentane Activated_Catalyst->Epoxide Alkene 2-Methyl-2-pentene Alkene->Activated_Catalyst Oxidant Oxidant (e.g., H₂O₂) Byproduct Byproduct (e.g., H₂O)

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of chemical purity is a cornerstone of reliable and reproducible research, particularly in the fields of drug discovery and materials science. 3-Ethyl-2,2-dimethyloxirane, a trisubstituted epoxide, serves as a valuable synthetic intermediate. Its purity directly impacts the yield, stereochemistry, and impurity profile of subsequent products. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, offering detailed experimental protocols and comparative data against relevant alternatives.

Methods of Purity Assessment

The principal methods for evaluating the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for identifying and quantifying the target compound and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and providing definitive identification through mass fragmentation patterns. It is particularly adept at detecting and quantifying trace impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis. By integrating the signals corresponding to specific protons in the molecule, a highly accurate measure of purity can be obtained, provided a certified internal standard is used.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds via the epoxidation of 2-methyl-2-pentene.[1] Potential impurities can arise from several sources, including unreacted starting material, byproducts of the epoxidation reaction, and subsequent rearrangement or ring-opening of the epoxide product.

Common impurities may include:

  • Unreacted 2-methyl-2-pentene: The starting alkene for the epoxidation.

  • Diol byproduct: Formed by the ring-opening of the epoxide in the presence of water.

  • Rearrangement products: Acidic conditions can promote rearrangement of the epoxide to form ketones or aldehydes.[2]

Comparative Analysis: this compound and Alternatives

To provide a comprehensive assessment, the purity analysis of this compound is compared with two alternative trisubstituted and tetrasubstituted epoxides: 2,2,3-trimethyloxirane and 2,3-dimethyl-2,3-epoxybutane . These compounds share structural similarities and may be considered as alternative intermediates in certain synthetic applications.

Compound Structure Typical Purity (%) Common Impurities Reactivity Profile
This compoundthis compound>98%2-methyl-2-pentene, diol byproductTrisubstituted epoxide, moderately reactive.[1]
2,2,3-Trimethyloxirane2,2,3-Trimethyloxirane>97%2-methyl-2-butene, diol byproductTrisubstituted epoxide, similar reactivity to the target.[3]
2,3-Dimethyl-2,3-epoxybutane2,3-Dimethyl-2,3-epoxybutane>99%Tetramethylethylene, diol byproductTetrasubstituted epoxide, generally less reactive.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the GC-MS analysis of this compound and its alternatives. Optimization may be required based on the specific instrument and column used.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized epoxide.

    • Dissolve the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

    • Vortex the solution to ensure complete dissolution.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

  • Data Analysis:

    • The purity of the epoxide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

¹H NMR Spectroscopy Protocol

This protocol outlines the procedure for quantitative ¹H NMR (qNMR) analysis to determine the purity of the synthesized epoxides.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized epoxide.

    • Accurately weigh a known amount of a suitable internal standard (e.g., dimethyl sulfone).

    • Dissolve the sample and internal standard in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher field strength.

    • Solvent: Chloroform-d (CDCl₃).

    • Number of Scans: 16 or more for good signal-to-noise.

    • Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (typically 10-30 s for quantitative analysis).

  • Data Analysis:

    • Integrate the characteristic signals of the epoxide and the internal standard. For this compound, the proton on the epoxide ring is a good candidate for integration.

    • Calculate the purity using the following formula:

      Where:

      • Area = integral area of the signal

      • N = number of protons giving rise to the signal

      • MW = molecular weight

      • m = mass

      • std = internal standard

      • analyte = this compound

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Synthesize this compound sample_prep Sample Preparation start->sample_prep gcms GC-MS Analysis sample_prep->gcms nmr ¹H NMR Analysis sample_prep->nmr gcms_data Analyze GC-MS Data (Peak Integration, Library Search) gcms->gcms_data nmr_data Analyze NMR Data (Signal Integration, Purity Calculation) nmr->nmr_data purity_determination Determine Purity and Identify Impurities gcms_data->purity_determination nmr_data->purity_determination comparison Compare with Alternatives purity_determination->comparison report Generate Report comparison->report Impurity_Formation Epoxide This compound Protonation Protonation (H⁺) Epoxide->Protonation Protonated_Epoxide Protonated Epoxide Protonation->Protonated_Epoxide Nucleophilic_Attack Nucleophilic Attack (H₂O) Protonated_Epoxide->Nucleophilic_Attack Diol Diol Impurity Nucleophilic_Attack->Diol

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-2,2-dimethyloxirane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Ethyl-2,2-dimethyloxirane, like other epoxides, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to their reactive nature, epoxides are classified as hazardous materials and require specific handling and disposal protocols.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated contaminated materials.

Summary of Hazards and Disposal Data

It is imperative to treat this compound as hazardous waste.[1] Direct disposal into drains or standard trash is strictly forbidden.[1] The following table summarizes key hazard information, which is crucial for safe handling and disposal.

ParameterInformation
Chemical Class Epoxide
Primary Hazards Reactive, potential mutagen, alkylating agent, skin and eye irritant.[1] Likely a flammable liquid, with vapors that may form explosive mixtures with air.[2]
Reactivity Reacts with acids, bases, amines, and other nucleophiles.[1] Can undergo hydrolysis. Avoid mixing with incompatible materials in waste containers.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat.[1]
Disposal Consideration Must be disposed of as hazardous chemical waste through a licensed contractor or an institutional Environmental Health and Safety (EHS) department.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound and related waste materials.

Waste Identification and Segregation

Proper segregation of waste streams is the first critical step to ensure safe and compliant disposal.

  • Liquid Waste:

    • Collect all unused or waste this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Solutions containing this epoxide should be collected in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]

  • Solid Waste:

    • Any materials that have come into contact with this compound, such as contaminated gloves, pipette tips, weigh boats, and bench paper, must be considered hazardous waste.[1]

    • Place these items in a designated, sealed waste container separate from liquid waste.

Labeling and Storage of Waste

Accurate labeling and proper storage are essential for safety and regulatory compliance.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation.

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area.[4]

    • The storage area must be well-ventilated and away from incompatible materials.[1][4]

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

Decontamination of Glassware

Proper decontamination of reusable glassware is crucial to prevent cross-contamination.

  • Initial Rinse:

    • Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol).

    • Collect all rinsate in a labeled hazardous waste container.[1]

  • Aqueous Rinse:

    • After the solvent rinse, wash the glassware thoroughly with soap and water.[1]

  • Final Rinse:

    • Rinse the glassware with deionized water.

  • Drying:

    • Allow the glassware to air dry completely before reuse.

Waste Pickup and Disposal

The final step is the safe and compliant removal of the hazardous waste from the laboratory.

  • Contact your institution's EHS department or a licensed chemical waste contractor to arrange for pickup and disposal.[1][3]

  • Ensure all necessary paperwork is completed as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal cluster_decon Glassware Decontamination start Generate this compound Waste liquid_waste Liquid Waste (Neat or in Solution) start->liquid_waste solid_waste Solid Waste (Contaminated Materials) start->solid_waste decon Decontaminate Glassware? start->decon If applicable collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid storage Store in Designated, Secure, Ventilated Area collect_liquid->storage collect_solid->storage ehs_pickup Arrange Pickup with EHS or Licensed Contractor storage->ehs_pickup solvent_rinse Triple Rinse with Solvent decon->solvent_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste solvent_rinse->collect_rinsate wash Wash with Soap & Water collect_rinsate->wash wash->storage To Waste Storage

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Ethyl-2,2-dimethyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 3-Ethyl-2,2-dimethyloxirane (CAS RN: 1192-22-9), a reactive epoxide compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Personnel must be thoroughly trained on the hazards and handling procedures outlined below before working with this compound. This compound is a flammable liquid and is suspected of causing genetic defects and cancer. It also causes severe skin burns and eye damage and is harmful to aquatic life.

1. Engineering Controls and Preparation:

  • All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.

  • Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.

  • Use only non-sparking tools and equipment.

  • Ground and bond containers when transferring the material to prevent static discharge.

2. Personal Protective Equipment (PPE):

  • Before beginning any work, don the appropriate PPE as detailed in the table below. Inspect all PPE for integrity before each use.

3. Handling and Use:

  • Measure and dispense the liquid carefully to avoid splashes and the generation of aerosols.

  • Keep the container tightly closed when not in use.

  • Avoid inhalation of vapors.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat and direct sunlight.

  • Keep the container tightly sealed.

  • Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents. The strained epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions.[1][2]

Personal Protective Equipment (PPE) Summary

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting EN 166 or equivalent standards. A full-face shield should be worn when there is a significant risk of splashing.Protects against splashes which can cause severe eye damage.
Hand Protection Chemical-resistant gloves, such as butyl rubber or nitrile rubber (check manufacturer's compatibility data).Prevents skin contact, which can cause severe burns.
Body Protection A flame-resistant lab coat. Chemical-resistant apron and sleeves are recommended for larger quantities or when splashing is likely.Protects skin from splashes and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is required if working outside of a fume hood or if vapor concentrations are expected to be high.Protects against inhalation of harmful vapors.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Disposal Plan: A Step-by-Step Protocol for Safe Waste Management

1. Waste Collection:

  • Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, paper towels), and empty containers, in a designated hazardous waste container.

  • The waste container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "liquid waste" or "solid debris").

  • Indicate the hazards associated with the waste, such as "Flammable," "Corrosive," and "Health Hazard."

3. Waste Storage:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • This area must be in a well-ventilated location, away from ignition sources and incompatible materials.

4. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

Emergency Situation Immediate Actions
Spill Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and your supervisor. If the spill is flammable, eliminate all ignition sources. Contact your institution's emergency response team immediately.
Fire Small Fire: If you are trained and it is safe to do so, extinguish the fire using a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water. Large Fire: Evacuate the area immediately. Activate the nearest fire alarm. Call your institution's emergency number.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Engineering Controls Verify Engineering Controls Inspect PPE Inspect PPE Verify Engineering Controls->Inspect PPE Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Inspect PPE->Don PPE Handle with Care Handle with Care Work in Fume Hood->Handle with Care Keep Container Closed Keep Container Closed Handle with Care->Keep Container Closed Dispose of Waste Dispose of Waste Handle with Care->Dispose of Waste Store Properly Store Properly Keep Container Closed->Store Properly Decontaminate Work Area Decontaminate Work Area Store Properly->Decontaminate Work Area Dispose of Waste->Decontaminate Work Area Remove PPE and Wash Hands Remove PPE and Wash Hands Decontaminate Work Area->Remove PPE and Wash Hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.